4-(1H-pyrazol-4-yl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTWNCQBNQUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408040 | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28648-87-5 | |
| Record name | 4-(1H-Pyrazol-4-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28648-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 4-(1H-pyrazol-4-yl)pyrimidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(1H-pyrazol-4-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthesis and spectroscopic analysis of this molecule, grounded in established scientific principles and experimental methodologies.
Introduction: The Significance of the Pyrazolyl-Pyrimidine Scaffold
The fusion of pyrazole and pyrimidine rings creates a scaffold with diverse pharmacological potential. Pyrazolopyrimidine derivatives have been extensively investigated for their activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. A thorough understanding of the spectroscopic properties of the core structure, this compound, is paramount for the unambiguous identification, characterization, and quality control of novel derivatives during the drug discovery and development process.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic strategies, with cross-coupling reactions being a prominent and versatile method. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyrazole boronic acid or ester with a halogenated pyrimidine.
A plausible synthetic route is the coupling of 4-chloropyrimidine with 1H-pyrazole-4-boronic acid pinacol ester. The choice of a protected pyrazole, such as with a Boc or THP group on the nitrogen, can prevent side reactions and improve yields, followed by a deprotection step to yield the final product. The synthesis and characterization of various pyrazolylpyrimidine derivatives have been reported in the literature, providing a solid foundation for this synthetic approach.[1][2][3]
Logical Workflow for Synthesis
References
- 1. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
A Technical Guide to the Physicochemical Characteristics of 4-(1H-pyrazol-4-yl)pyrimidine: A Privileged Scaffold in Kinase Inhibition
Introduction: The Emergence of the Pyrazolopyrimidine Core in Modern Drug Discovery
The 4-(1H-pyrazol-4-yl)pyrimidine scaffold is a heterocyclic motif of significant interest in contemporary medicinal chemistry. Its structural resemblance to the endogenous purine core allows it to function as a "privileged scaffold," capable of interacting with a wide range of biological targets by mimicking the binding of adenosine triphosphate (ATP).[1] This has led to its extensive exploration in the development of kinase inhibitors for therapeutic intervention in oncology, inflammatory diseases, and other pathological conditions.[2][3] Kinases, which play a pivotal role in cellular signaling, are often dysregulated in disease states, making them a prime target for drug development. The pyrazolopyrimidine core serves as a versatile template for the design of potent and selective kinase inhibitors, with several compounds based on this scaffold progressing into clinical trials.[1]
This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into the fundamental properties that govern its behavior in biological systems and guide its application in drug design. We will delve into its structural attributes, key physicochemical parameters, and its role as a kinase inhibitor, supported by detailed experimental protocols and pathway diagrams.
Structural Analysis and Key Physicochemical Properties
The this compound molecule is composed of two fused heterocyclic rings: a pyrimidine and a pyrazole. This arrangement confers a unique set of electronic and steric properties that are crucial for its biological activity.
Core Molecular Features
-
Molecular Formula: C₇H₆N₄[4]
-
Molecular Weight: 146.15 g/mol [4]
-
Structure: The molecule features a planar bicyclic system with nitrogen atoms strategically positioned to act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of kinase ATP-binding pockets.[1]
Physicochemical Data Summary
A comprehensive understanding of a molecule's physicochemical properties is paramount in drug discovery, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for the unsubstituted this compound, a combination of experimental and predicted values is presented below.
| Property | Value | Source |
| Melting Point | 205-208 °C | [5] |
| Predicted logP (XlogP) | 0.2 | [3] |
| Predicted pKa (strongest acidic) | 12.55 ± 0.70 | Predicted |
| Predicted pKa (strongest basic) | 2.89 ± 0.55 | Predicted |
| Predicted Aqueous Solubility | 1.89 g/L | Predicted |
Note: Predicted values were calculated using established computational models and should be experimentally verified.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of research, the following section details standardized experimental protocols for determining the key physicochemical properties of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining aqueous solubility, providing a measure of the thermodynamic equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid confirms saturation.
-
Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent (e.g., methanol or acetonitrile). The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Causality: This method is trusted because it directly measures the equilibrium concentration of the dissolved compound in a physiologically relevant buffer, providing a fundamental parameter for assessing oral bioavailability.
Protocol 2: Determination of Lipophilicity (logP/logD)
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes.
Methodology:
-
System Preparation: Equal volumes of n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (pH 7.4, pre-saturated with n-octanol) are added to a vial.
-
Compound Addition: A known amount of this compound, dissolved in either the aqueous or organic phase, is added to the vial.
-
Partitioning: The vial is sealed and shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV analysis.
-
Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality: The n-octanol/water partition coefficient is a well-established surrogate for understanding a molecule's behavior in the lipophilic environment of cell membranes versus the aqueous environment of the cytosol and extracellular space.
Protocol 3: Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. This is crucial for solubility, permeability, and target binding.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration is prepared in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. Specialized software is used to accurately determine the inflection points and calculate the pKa.
Causality: Potentiometric titration provides a direct and accurate measure of the pKa by monitoring the change in pH as the ionization state of the molecule is altered, which is fundamental to predicting its behavior in different physiological compartments.
The this compound Scaffold in Kinase Inhibition
The this compound core is a prominent scaffold in the design of inhibitors targeting various kinase families, including Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[2][6] Its ability to form key hydrogen bonds with the kinase hinge region makes it an effective ATP-competitive inhibitor.[1]
Targeting the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses.[7][8] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[9] Inhibitors based on the pyrazolopyrimidine scaffold have been developed to target JAKs, thereby modulating downstream STAT activation.[2]
Caption: JAK-STAT signaling pathway and the point of inhibition.
Targeting the CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[10][11] The this compound scaffold has been successfully employed to develop selective CDK inhibitors that can arrest the cell cycle and induce apoptosis in cancer cells.[6]
Caption: Simplified CDK pathway for G1/S transition and inhibition.
Synthesis and Chemical Reactivity
The synthesis of 4-(1H-pyrazol-4-yl)pyrimidines can be achieved through various synthetic routes, often involving the condensation of a pyrazole-containing building block with a pyrimidine precursor. A common approach involves the Suzuki coupling of a pyrazole boronic acid or ester with a halogenated pyrimidine.
Illustrative Synthetic Workflow
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. mdpi.com [mdpi.com]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-(1H-pyrazol-4-yl)pyrimidine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The confluence of pyrazole and pyrimidine rings has given rise to a class of heterocyclic compounds with profound implications for medicinal chemistry. This guide focuses on the core structure, 4-(1H-pyrazol-4-yl)pyrimidine (CAS Number: 28648-87-5 ), a quintessential example of a "privileged scaffold." We will dissect its fundamental properties, provide a validated synthetic pathway, and explore its expansive role as a foundational blueprint for the development of targeted therapeutics, particularly potent protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular architecture.
Introduction: The Significance of the Pyrazolopyrimidine Core
The pyrazolopyrimidine framework, an isomeric fusion of pyrazole and pyrimidine rings, represents a bioisostere of the natural purine bases found in DNA and ATP.[1] This structural mimicry allows molecules built upon this scaffold to competitively bind to the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2] Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][3]
The this compound structure, specifically, positions the two heterocyclic systems in a manner that allows for diverse functionalization, enabling chemists to fine-tune the molecule's steric and electronic properties. This adaptability is key to achieving high potency and selectivity for specific kinase targets, a central goal in modern drug design.[3][4] Derivatives of this core have demonstrated remarkable efficacy as inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and many others, leading to clinically approved drugs like the BTK inhibitor Ibrutinib.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28648-87-5 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆N₄ | --INVALID-LINK-- |
| Molecular Weight | 146.15 g/mol | --INVALID-LINK-- |
| Melting Point | 205-208 °C | --INVALID-LINK-- |
| Appearance | Solid | N/A |
Synthesis and Characterization
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, which provide a versatile and high-yielding route to connect the two heterocyclic rings. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.[6][7]
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a plausible and well-precedented two-step approach starting from commercially available materials. The causality behind this choice lies in the robustness and broad functional group tolerance of the Suzuki coupling, which is a cornerstone of modern medicinal chemistry for constructing biaryl and hetero-biaryl systems.[6][8]
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
The pyrazole ring is first protected and then converted to its boronic ester derivative. The Boc protecting group is used to prevent side reactions at the pyrazole nitrogen during the subsequent coupling step.
-
Reactants: 4-Bromo-1H-pyrazole, Di-tert-butyl dicarbonate (Boc₂O), Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Potassium acetate).
-
Procedure:
-
Protect the N-H of 4-bromo-1H-pyrazole with Boc₂O in the presence of a base like triethylamine in a suitable solvent (e.g., THF).
-
Isolate the N-Boc protected bromopyrazole.
-
Combine the protected bromopyrazole, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst in a solvent such as 1,4-dioxane.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the product via column chromatography to yield the pyrazole boronic ester.
-
Step 2: Suzuki-Miyaura Coupling and Deprotection
The pyrazole boronic ester is then coupled with a suitable halogenated pyrimidine, followed by the removal of the Boc protecting group.
-
Reactants: 4-Chloropyrimidine, the synthesized pyrazole boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced G2 precatalyst), and an aqueous base (e.g., Na₂CO₃ or K₂CO₃).[7][9]
-
Procedure:
-
To a reaction vessel, add 4-chloropyrimidine, the pyrazole boronic ester, the palladium catalyst, and a solvent system (e.g., 1,4-dioxane/water).
-
Add the aqueous base solution.
-
Heat the mixture under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
The crude product contains the Boc-protected this compound. This intermediate can be purified or taken directly to the deprotection step.
-
Treat the intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc group.
-
Neutralize the reaction mixture and purify the final product, this compound, by recrystallization or column chromatography.
-
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the protons on both the pyrazole and pyrimidine rings. The N-H proton of the pyrazole will likely appear as a broad singlet at a high chemical shift (>10 ppm).[10] The pyrimidine protons and the two C-H protons on the pyrazole ring will appear in the aromatic region (typically 7-9 ppm).[10]
-
¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the molecular structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₇H₆N₄), matching the calculated mass of 146.0592.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band (typically around 3100-3300 cm⁻¹) and aromatic C-H and C=N/C=C stretching vibrations.[10]
Application in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of this compound lies in its role as a versatile scaffold for developing potent and selective kinase inhibitors. Its purine-like structure allows it to dock into the ATP-binding pocket of kinases, forming key hydrogen bond interactions with the "hinge region" of the enzyme, a conserved sequence of amino acids that anchors ATP.[1][11]
Mechanism of Action: Competitive ATP Inhibition
Pyrazolopyrimidine-based inhibitors function primarily as ATP-competitive inhibitors . They occupy the same binding site as the natural substrate, ATP, thereby preventing the kinase from phosphorylating its target proteins. This action blocks the downstream signaling cascade that the kinase regulates.[11][12]
The selectivity of these inhibitors for a specific kinase over others is achieved by exploiting subtle differences in the ATP-binding pocket. By adding various substituents to the pyrazolopyrimidine core, medicinal chemists can introduce moieties that form additional interactions (e.g., van der Waals, hydrogen bonds, or hydrophobic interactions) with specific amino acid residues unique to the target kinase.[3][11]
Caption: ATP-competitive inhibition mechanism.
Case Study: Targeting Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. Its overexpression is common in many cancers, making it an attractive therapeutic target.[11][13] Numerous inhibitors based on the pyrazolopyrimidine scaffold have been developed to target CDK2.[4][11]
-
Structural Basis of Inhibition: The N-H of the pyrazole and one of the pyrimidine nitrogens act as hydrogen bond donors and acceptors, respectively, to form crucial interactions with the backbone amide and carbonyl groups of conserved residues (like Leucine 83) in the CDK2 hinge region.[4][11]
-
Achieving Selectivity: Substituents at other positions of the pyrazolopyrimidine core are directed towards specific pockets within the CDK2 active site. For example, a bulky group can be installed to occupy a hydrophobic pocket, while a polar group can be positioned to interact with a charged residue near the active site entrance. This multi-point interaction model ensures both high affinity and selectivity over other kinases like CDK1 or CDK9.[3][13]
Table 2: Examples of Pyrazolopyrimidine-Based Kinase Inhibitors and Their Targets
| Inhibitor Class/Example | Primary Kinase Target(s) | Therapeutic Area | Reference |
| Pyrazolo[3,4-d]pyrimidines | CDK2, Src, Fyn, BTK | Cancer | [1][5][11][14] |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ, PKD | Inflammation, Cancer | [12][15] |
| 2-(Pyrazol-4-ylamino)-pyrimidines | IGF-1R | Cancer | N/A |
| Pyrazolo[4,3-d]pyrimidines | CDKs | Cancer | [16] |
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a validated strategic tool in the arsenal of medicinal chemists. Its inherent bioisosterism with purines provides a powerful starting point for inhibitor design, while its chemical tractability allows for extensive structure-activity relationship (SAR) exploration. The continued success of pyrazolopyrimidine-based drugs in the clinic underscores the enduring value of this privileged scaffold.
Future research will undoubtedly focus on developing next-generation inhibitors with even greater selectivity and novel mechanisms of action. This may involve creating covalent or allosteric inhibitors based on this core, or using it as a foundation for developing PROTACs (Proteolysis Targeting Chimeras) to induce targeted protein degradation. The fundamental chemistry and biology discussed in this guide will remain the authoritative grounding for these future innovations.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]
- 11. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
IUPAC name of 4-(1H-pyrazol-4-yl)pyrimidine
An In-Depth Technical Guide to 4-(1H-pyrazol-4-yl)pyrimidine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The heterocyclic compound this compound represents a cornerstone scaffold in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and characterization. We delve into its critical role as a pharmacophore in the design of targeted therapeutics, with a particular focus on its application in the development of kinase inhibitors for oncology. Detailed experimental protocols for its synthesis and biological evaluation are presented, offering researchers and drug development professionals a practical resource. The narrative emphasizes the structure-activity relationships and mechanistic insights that establish this molecule as a "privileged" structure in the pursuit of novel, effective, and selective therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic aromatic heterocycle composed of a pyrimidine ring linked to a pyrazole ring at the 4-position of both rings. This arrangement creates a rigid, planar structure with specific hydrogen bonding capabilities that are crucial for its biological activity.
1.1. Standard Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 28648-87-5[1]
-
Canonical SMILES: C1=CN=CN=C1C2=CNN=C2[2]
-
InChI: InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11)[2]
1.2. Physicochemical Data
The physicochemical properties of this compound make it an attractive starting point for drug design, aligning well with established guidelines for oral bioavailability. A summary of its key computed properties is presented below.
| Property | Value | Source |
| Molecular Weight | 146.15 g/mol | [3] |
| Monoisotopic Mass | 146.05925 Da | [2] |
| XlogP3 (Predicted) | 0.2 | [2] |
| Hydrogen Bond Donors | 1 | PubChem Computed |
| Hydrogen Bond Acceptors | 3 | PubChem Computed |
| Polar Surface Area | 55.4 Ų | PubChem Computed |
| Rotatable Bonds | 1 | PubChem Computed |
Synthesis and Characterization
The synthesis of pyrazolylpyrimidine scaffolds is a well-established field, primarily leveraging modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a preferred method due to its high efficiency, functional group tolerance, and the commercial availability of diverse starting materials.
2.1. General Synthetic Strategy
The most direct and versatile approach involves the palladium-catalyzed cross-coupling of a halogenated pyrimidine with a pyrazole-boronic acid or boronic acid pinacol ester. This strategy allows for late-stage diversification, where various substituted pyrazoles and pyrimidines can be combined to generate a library of analogues for structure-activity relationship (SAR) studies.
2.2. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a substituted pyrazolylpyrimidine, which can be adapted for the parent compound. The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives serves as an excellent model for the core reaction.[4]
Step 1: Suzuki Coupling to form 2-Chloro-4-(pyrazol-4-yl)pyrimidine intermediate
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), (1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Suspend the reagents in a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.
-
Add the palladium catalyst, such as PdCl₂(dppf)·DCM (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine intermediate.
Step 2: Characterization
-
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
2.3. Synthetic Workflow Diagram
The following diagram illustrates the general Suzuki-Miyaura coupling workflow.
Caption: General workflow for the synthesis of pyrazolylpyrimidines via Suzuki-Miyaura coupling.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazolylpyrimidine scaffold is considered a "privileged" structure in drug discovery. This is because its rigid framework and defined pattern of hydrogen bond donors and acceptors allow it to bind with high affinity to the ATP-binding pockets of many protein kinases.
3.1. Kinase Inhibition: A Focus on CDK2
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, has emerged as a key target for developing new cancer treatments.[5] The pyrazolylpyrimidine core serves as an excellent bioisosteric replacement for other known kinase-binding motifs.
A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, built upon the this compound core, has been developed as potent and selective CDK2 inhibitors.[4] One of the most potent compounds from this series exhibited a Kᵢ of 0.005 µM against CDK2 and displayed sub-micromolar antiproliferative activity across a panel of cancer cell lines.[4][5]
3.2. Mechanism of Action
By competitively inhibiting the ATP-binding site of CDK2, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This blockade leads to cell cycle arrest, primarily at the S and G2/M phases, and ultimately induces apoptosis (programmed cell death) in cancer cells.[5]
3.3. Signaling Pathway Diagram
The diagram below illustrates the role of CDK2 in cell cycle progression and how its inhibition by a this compound-based inhibitor can halt this process.
Caption: Inhibition of the CDK2 pathway by a pyrazolylpyrimidine-based agent, leading to cell cycle arrest.
Biological Evaluation Protocol: Kinase Inhibition Assay
To assess the inhibitory potential of a newly synthesized this compound derivative against a target kinase like CDK2, a biochemical assay is essential.
Protocol: In Vitro CDK2/Cyclin E Kinase Assay
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin E enzyme complex.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a specific peptide derived from Histone H1).
-
Test compound (dissolved in DMSO).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the CDK2/Cyclin E enzyme and substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 1 hour at 30 °C.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Safety and Handling
While comprehensive toxicological data for the parent compound is limited, safety data for commercially available samples provides essential guidance.
-
GHS Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]
-
Hazard Statements: H302 - Harmful if swallowed.[1]
-
Precautionary Statements:
-
Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Store in a cool, dry, tightly-closed container.[1]
Conclusion
This compound is a molecule of significant strategic importance for researchers in drug discovery. Its favorable physicochemical profile, synthetic tractability, and proven ability to interact with key biological targets like protein kinases underscore its value. The successful development of potent CDK2 inhibitors based on this scaffold highlights its potential for generating next-generation cancer therapeutics. Continued exploration of this core structure, through the synthesis of novel derivatives and their evaluation against a broadening array of biological targets, promises to yield new and valuable chemical entities for treating human diseases.
References
- 1. aksci.com [aksci.com]
- 2. PubChemLite - this compound (C7H6N4) [pubchemlite.lcsb.uni.lu]
- 3. This compound [chemicalbook.com]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1H-pyrazol-4-yl)pyrimidine molecular weight and formula
An In-Depth Technical Guide to 4-(1H-pyrazol-4-yl)pyrimidine for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with advanced heterocyclic scaffolds. We will delve into the core physicochemical properties, synthesis, and burgeoning applications of this compound, a molecule of significant interest in modern medicinal chemistry.
Introduction: The Strategic Value of Fused Heterocyclic Scaffolds
In the landscape of drug discovery, the pyrimidine and pyrazole moieties are considered "privileged scaffolds."[1] Their versatile chemical nature and ability to form key interactions with biological targets have made them cornerstones in the development of numerous therapeutics. The strategic fusion or linkage of these two heterocyclic systems, as seen in this compound, creates a unique chemical entity with a distinct three-dimensional architecture and electronic profile. This combination offers a rich platform for developing targeted therapies, particularly in oncology and infectious diseases.[2][3] This document provides an in-depth examination of its molecular characteristics, synthesis, and critical role as a foundational block in medicinal chemistry.
Core Physicochemical and Structural Properties
The foundational step in leveraging any chemical scaffold is a thorough understanding of its intrinsic properties. This compound is a planar, aromatic system whose properties are dictated by the interplay between the electron-deficient pyrimidine ring and the electron-rich pyrazole ring.
Quantitative Data Summary
A summary of the key molecular and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄ | [4] |
| Molecular Weight | 146.15 g/mol | [4] |
| Melting Point | 205-208 °C | [4] |
| Appearance | Solid (predicted) | N/A |
| Hydrogen Bond Donors | 1 (from pyrazole N-H) | N/A |
| Hydrogen Bond Acceptors | 3 (from pyrimidine and pyrazole nitrogens) | N/A |
Structural Insights
The molecule's structure features a pyrazole ring linked at its 4-position to the 4-position of a pyrimidine ring. The presence of both hydrogen bond donor (the pyrazole N-H) and multiple acceptor sites (the nitrogen atoms in both rings) suggests its potential to form specific, directional interactions within protein binding pockets. This characteristic is a cornerstone of rational drug design.
Synthesis and Characterization Workflow
The synthesis of bi-heterocyclic systems like this compound typically involves the coupling of pre-functionalized pyrazole and pyrimidine precursors. While specific literature for this exact molecule's synthesis is sparse, a robust and validated approach can be extrapolated from established methodologies for similar compounds, such as palladium-catalyzed cross-coupling reactions.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: Preparation of Reactants
-
Reactant A: 4-Chloropyrimidine. This is a commercially available starting material.
-
Reactant B: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole Boronic Ester). This can be synthesized from 4-bromo-1H-pyrazole via a Miyaura borylation reaction.
Step 2: The Coupling Reaction
-
To a reaction vessel purged with an inert gas (e.g., Argon), add 4-chloropyrimidine (1.0 eq), pyrazole boronic ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 3:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure this compound.
Workflow Visualization
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Structural Verification
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and the ratio of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight, confirming the expected molecular ion peak corresponding to 146.15 m/z.[2][5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Applications in Research and Development
The this compound scaffold is a versatile building block with demonstrated potential in multiple areas of research, most notably in the design of kinase inhibitors for cancer therapy.
A Scaffold for Potent CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The development of selective CDK2 inhibitors is a major goal in oncology.[6]
Recent studies have highlighted the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine framework, which is a direct derivative of our core topic, as a source of highly potent and selective CDK2 inhibitors.[6][7] In this work, researchers used a bioisosteric replacement strategy, substituting a phenylsulfonamide group with a pyrazole ring, which led to a significant increase in CDK2 inhibitory activity.[7] One key compound from this series demonstrated potent CDK2 inhibition (Ki = 0.005 µM) and sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines.[6]
Mechanistic studies revealed that these compounds function by reducing the phosphorylation of the retinoblastoma (Rb) protein, arresting the cell cycle, and inducing apoptosis.[6] This underscores the potential of the this compound core to be elaborated into clinically relevant anticancer agents.
Caption: Simplified pathway of CDK2 inhibition by pyrazolylpyrimidine derivatives.
Broader Therapeutic and Industrial Potential
Beyond oncology, the pyrazolylpyrimidine scaffold has shown promise in other domains:
-
Herbicidal Activity: Certain derivatives have been evaluated for their herbicidal properties, with structure-activity relationship studies indicating that substitutions on the pyrimidine ring are crucial for activity.[8]
-
Antibacterial Agents: Fused pyridopyrimidine derivatives, which share structural similarity, have exhibited potent activity against both Gram-positive and Gram-negative bacteria.[2][5]
-
Materials Science: The pyrazolo[1,5-a]pyrimidine core, a related isomer, is known for its fluorescent properties.[9] This suggests that this compound could serve as a synthon for developing novel fluorophores and molecular probes for imaging and sensing applications.
Conclusion and Future Outlook
This compound is more than a simple heterocyclic compound; it is a strategically important scaffold with proven potential in drug discovery. Its straightforward synthesis, coupled with its demonstrated success as a core element in potent kinase inhibitors, positions it as a high-value building block for medicinal chemists. Future research will likely focus on expanding the library of derivatives, exploring new substitution patterns to optimize potency and selectivity for various biological targets, and investigating its potential in materials science applications. The insights provided in this guide aim to equip researchers with the foundational knowledge required to unlock the full potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Determining the Melting Point of 4-(1H-pyrazol-4-yl)pyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the melting point of 4-(1H-pyrazol-4-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Beyond simply stating the value, this document delves into the theoretical underpinnings of melting point determination, outlines detailed experimental protocols, and discusses critical factors that influence this key physicochemical property. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar novel chemical entities.
Introduction: The Significance of a Sharp Melting Point
The melting point of a crystalline solid is a fundamental thermodynamic property, representing the temperature at which it transitions from an ordered solid state to a liquid state. For a pure, crystalline compound, this transition occurs over a narrow temperature range. In the context of drug discovery and development, a sharp, well-defined melting point is a primary indicator of a compound's purity. Conversely, a broad melting range often suggests the presence of impurities, which can significantly impact a substance's biological activity, stability, and formulation properties.
This compound is a molecule of interest due to its scaffold, which is common in the development of kinase inhibitors and other therapeutic agents.[1][2] Accurate determination of its physical properties, such as the melting point, is a critical first step in its characterization and subsequent development.
Physicochemical Properties of this compound
A summary of the key identification and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄ | [3][4] |
| Molecular Weight | 146.15 g/mol | [3][4] |
| CAS Number | 28648-87-5 | [3] |
| Melting Point | 205-208 °C | [3][4] |
| Appearance | Solid (Predicted) | |
| Purity | >95% (Typical) | [5] |
Experimental Determination of Melting Point
The reported melting point of 205-208 °C for this compound is a critical quality control parameter.[3][4] Two primary methods are employed for its determination: the capillary melting point method and Differential Scanning Calorimetry (DSC).
Methodology 1: Capillary Melting Point Determination
This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using a capillary apparatus.
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. Gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.
-
Heating: Place the loaded capillary into the heating block of the melting point apparatus. Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (i.e., heat to ~185°C).
-
Equilibration and Ramping: Once the temperature has stabilized, reduce the heating rate to 1-2°C per minute. A slow ramp rate is crucial for an accurate determination.
-
Observation and Recording:
-
Record the temperature (T1) at which the first sign of melting (the appearance of a liquid phase) is observed.
-
Record the temperature (T2) at which the last solid crystal turns into a liquid.
-
-
Reporting: The melting point is reported as the range from T1 to T2. For this compound, this is expected to be in the 205-208 °C range.[3][4]
Methodology 2: Differential Scanning Calorimetry (DSC)
DSC is a more quantitative thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The melting of a substance is an endothermic event, which is observed as a distinct peak in the DSC thermogram.
Workflow for DSC Analysis
Caption: General workflow for melting point analysis by DSC.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid. This prevents any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.
-
Thermal Method: Program the instrument to heat at a constant rate, typically 10°C/min, under a continuous nitrogen purge. The temperature range should encompass the expected melting point (e.g., from 25°C to 250°C).
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The melting point can be reported as the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak temperature . For pure compounds, the onset temperature is generally considered closer to the true thermodynamic melting point.
Factors Influencing Melting Point Determination
An accurate melting point determination is contingent on several factors. Understanding these provides a self-validating system for any experimental protocol.
Purity
Impurities disrupt the crystal lattice of a solid, typically causing a depression of the melting point and a broadening of the melting range. This phenomenon, known as freezing-point depression, is a colligative property. The synthesis of pyrazole and pyrimidine derivatives can involve multiple steps, and residual starting materials or by-products can act as impurities.[6][7][8] Therefore, a sharp melting range (e.g., within 1-2°C) for this compound is a strong indicator of high purity.
Polymorphism
Experimental Technique
-
Heating Rate: As previously mentioned, a slow heating rate (1-2°C/min) in the vicinity of the melting point is essential for the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Sample Packing: In the capillary method, improper packing can lead to poor heat transfer and a broader observed melting range.
Conclusion
The melting point of this compound is reliably reported as 205-208 °C .[3][4] This value serves as a crucial parameter for its identification and purity assessment. Accurate determination relies on meticulous experimental technique, whether using the traditional capillary method or the more quantitative DSC analysis. For researchers in drug development, it is essential to consider the impact of purity and potential polymorphism on this fundamental physical property, as these factors have significant implications for the compound's downstream applications.
References
- 1. This compound | 28648-87-5 | Benchchem [benchchem.com]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound [chemicalbook.com]
- 5. 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine 95% | CAS: 952518-97-7 | AChemBlock [achemblock.com]
- 6. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1H-pyrazol-4-yl)pyrimidine
Preamble: The Structural Elucidation of Privileged Heterocyclic Scaffolds
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds represent a cornerstone of molecular design. Among these, the 4-(1H-pyrazol-4-yl)pyrimidine scaffold is of significant interest, merging the distinct electronic and hydrogen-bonding capabilities of both a pyrazole and a pyrimidine ring. This unique combination offers a versatile platform for developing novel kinase inhibitors, receptor antagonists, and other targeted therapeutics.
The unambiguous structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral characteristics of this compound. In the absence of a complete, publicly available, assigned experimental spectrum for this specific molecule, this document serves as an expert-level predictive guide. It outlines the foundational principles, expected spectral data based on analogous structures, and the robust 2D NMR workflow required for unequivocal assignment, thereby establishing a self-validating system for researchers synthesizing this and related compounds.
The Logic of NMR Experimentation: A Workflow for Unambiguous Characterization
To ensure the highest fidelity in structural analysis, a multi-step NMR protocol is essential. The causality behind this experimental choice is to build a layered, self-consistent dataset where each experiment validates the others.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to participate in hydrogen bonding can help in identifying labile N-H protons, which are expected to be observable as broad signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, centered around 8 ppm.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 200 ppm, centered around 100 ppm.
-
-
2D Spectra Acquisition for Structural Connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks within the same ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically ²JCH and ³JCH), which are critical for connecting the pyrazole and pyrimidine rings.
-
Predicted ¹H NMR Spectral Analysis: Decoding the Proton Environment
The molecular structure of this compound presents a fascinating landscape for ¹H NMR analysis. The electron-deficient nature of the pyrimidine ring and the distinct environment of the pyrazole ring lead to a well-dispersed and highly informative spectrum.
Caption: Numbering scheme for this compound.
Predicted Chemical Shifts and Couplings
The pyrimidine protons (H2, H5, H6) are expected to be significantly downfield due to the deshielding effect of the two ring nitrogens. The pyrazole protons (H3', H5') will appear in a characteristic region, with the N-H proton being broad and variable.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| N1'-H | ~13.3 | broad singlet (br s) | - | Labile proton, chemical shift is concentration and temperature dependent. In 4-halopyrazoles, this proton appears between 9.5 and 13 ppm.[1] |
| H2 | ~9.25 | singlet (s) | - | H2 of pyrimidine is typically the most downfield proton due to its position between two nitrogen atoms. Its singlet nature arises from the lack of adjacent protons. |
| H6 | ~8.90 | doublet (d) | ³J(H6-H5) ≈ 5.0 | H6 is deshielded by the adjacent N1 and coupled to H5. The expected coupling constant is typical for pyrimidine systems. |
| H5' | ~8.40 | singlet (s) | - | This pyrazole proton is deshielded by the adjacent pyrimidine ring. In many pyrazole systems, H3' and H5' are singlets unless coupled to a substituent. |
| H3' | ~8.20 | singlet (s) | - | Similar to H5', this pyrazole proton appears as a singlet. It is generally slightly upfield compared to H5'. |
| H5 | ~7.80 | doublet (d) | ³J(H6-H5) ≈ 5.0 | H5 is coupled to H6 and appears at the most upfield position of the pyrimidine protons. |
Predicted ¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their electronic environments. The chemical shifts are highly sensitive to the electronegativity of adjacent atoms and the overall aromatic system.
| Carbon | Predicted δ (ppm) | Rationale & Comparative Insights |
| C4 | ~163.0 | The pyrimidine carbon bearing the pyrazole substituent is expected to be significantly downfield, similar to other substituted pyrimidines. |
| C6 | ~158.5 | This carbon, adjacent to N1, is highly deshielded. In related pyrazolo[1,5-a]pyrimidine systems, similar carbons appear in the 145-155 ppm range; the direct substitution here suggests a further downfield shift.[2][3] |
| C2 | ~157.0 | Positioned between two nitrogens, C2 is strongly deshielded. |
| C5' | ~138.0 | The pyrazole methine carbons are expected in this region. The specific shift is influenced by the connection to the pyrimidine ring. |
| C3' | ~130.0 | Typically upfield from C5' in similar heterocyclic systems. |
| C5 | ~122.0 | This pyrimidine carbon is expected to be the most shielded among the pyrimidine carbons. |
| C4' | ~115.0 | The quaternary carbon of the pyrazole ring linking to the pyrimidine. Its chemical shift is influenced by both ring systems. |
A Self-Validating System: 2D NMR for Unambiguous Assignment
While 1D NMR predictions provide a strong foundation, 2D NMR experiments are required for definitive proof of structure. This workflow creates a network of correlations that must be internally consistent, thus validating the final assignment.
Workflow Logic and Key Expected Correlations
-
HSQC - The Anchor: The HSQC spectrum will unequivocally link each proton signal to its directly attached carbon, confirming the assignments made in the tables above (e.g., H6 correlates to C6, H5 to C5, etc.).
-
COSY - Intra-Ring Connectivity: The primary correlation expected in the COSY spectrum is a cross-peak between H6 and H5 of the pyrimidine ring, confirming their three-bond (vicinal) coupling relationship. No other correlations are expected, as all other protons are separated by more than three bonds or by quaternary carbons/heteroatoms.
-
HMBC - The Bridge Between Rings: The HMBC experiment is the most critical for confirming the overall structure, as it reveals long-range H-C correlations. The key correlation that validates the connection between the two rings is from the pyrazole protons (H3' and H5') to the pyrimidine carbon C4.
Caption: Key expected HMBC correlations for this compound.
The observation of strong correlations from both H3' and H5' to the pyrimidine carbon C4 would provide irrefutable evidence of the 4,4'-linkage between the two heterocyclic systems.
Conclusion
This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictions based on established chemical shift theory and data from analogous compounds with a rigorous 2D NMR workflow, researchers can achieve unambiguous structural verification. The detailed protocols and expected spectral patterns serve as a benchmark for anyone synthesizing or working with this important molecular scaffold, ensuring scientific integrity and accelerating the pace of discovery in medicinal chemistry and materials science.
References
A Technical Guide to the Mass Spectrometry of 4-(1H-pyrazol-4-yl)pyrimidine: Principles, Predicted Fragmentation, and Experimental Protocols
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(1H-pyrazol-4-yl)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Given its molecular structure, which combines both pyrazole and pyrimidine rings, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and application in various scientific fields, including medicinal chemistry and materials science.[1][2] This guide will delve into the foundational principles of mass spectrometry relevant to this molecule, predict its fragmentation patterns based on established chemical principles, and provide detailed experimental protocols for its analysis.
Introduction to the Mass Spectrometry of Heterocyclic Compounds
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] For organic molecules like this compound, this technique provides not only the molecular weight but also valuable structural information through the analysis of fragmentation patterns.[4] The choice of ionization method is critical and depends on the analyte's properties and the desired information.[5]
Ionization Techniques:
-
Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[6] This method typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3][4] Given the aromatic and relatively stable nature of this compound, EI is a suitable technique for obtaining structural information.[7][8]
-
Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and large molecules.[9] It typically produces protonated molecules ([M+H]+) with minimal fragmentation.[10] ESI would be the method of choice when accurate molecular weight determination is the primary goal, or when analyzing the compound in complex biological matrices.[9]
This guide will focus on the predicted fragmentation under Electron Ionization (EI) due to its utility in structural elucidation of small organic molecules.
Molecular Structure and Predicted Mass Spectrum
The foundational step in interpreting a mass spectrum is understanding the molecule's structure. This compound has a molecular formula of C7H6N4 and a monoisotopic mass of approximately 146.06 Da.[11][12]
| Property | Value | Source |
| Molecular Formula | C7H6N4 | [11] |
| Monoisotopic Mass | 146.05925 Da | [11] |
| Predicted [M+H]+ | 147.06653 m/z | [11] |
| Predicted [M]+• | 146.05870 m/z | [11] |
The structure consists of a pyrimidine ring linked to a pyrazole ring via a carbon-carbon bond. The stability of these aromatic rings will significantly influence the fragmentation pathways.
Predicted Fragmentation Pathways of this compound under EI
Based on established fragmentation patterns of pyrazole and pyrimidine derivatives, a logical fragmentation pathway for this compound can be proposed.[7][13][14] The initial event in EI-MS is the removal of an electron to form the molecular ion (M+•) at m/z 146.
The fragmentation of N-heterocyclic compounds is often characterized by the cleavage of the rings, typically involving the loss of small, stable neutral molecules like HCN and N2.[13]
Primary Fragmentation Pathways:
-
Loss of HCN from the Pyrimidine Ring: The pyrimidine ring can undergo a retro-Diels-Alder-type reaction or other rearrangements to expel a molecule of hydrogen cyanide (HCN, 27 Da). This is a common fragmentation pathway for pyrimidines.[8]
-
Loss of HCN from the Pyrazole Ring: Similarly, the pyrazole ring is known to lose HCN upon electron impact.[13]
-
Loss of N2 from the Pyrazole Ring: The expulsion of a nitrogen molecule (N2, 28 Da) is another characteristic fragmentation of the pyrazole ring.[13]
These primary fragmentations can be followed by subsequent losses of HCN or other small molecules, leading to a cascade of fragment ions.
Caption: Predicted EI fragmentation of this compound.
Table of Predicted Major Fragments:
| m/z | Proposed Formula | Proposed Loss |
| 146 | [C7H6N4]+• | Molecular Ion |
| 119 | [C6H5N3]+ | -HCN (from pyrimidine) |
| 118 | [C7H6N2]+• | -N2 (from pyrazole) |
| 118 | [C6H4N3]+ | -HCN (from pyrazole) |
| 92 | [C5H4N2]+• | -HCN from m/z 119 |
| 91 | [C6H5N]+• | -HCN from m/z 118 |
| 65 | [C5H5]+ | -N2 from m/z 91 |
| 64 | [C4H2N]+ | -HCN from m/z 91 |
Experimental Protocol for Mass Spectrometric Analysis
To obtain a mass spectrum of this compound, the following protocol can be employed. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation
-
Purity Assessment: Ensure the purity of the this compound sample using techniques like NMR or HPLC. Impurities can complicate the mass spectrum.
-
Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent. For EI-MS, a solvent like methanol or dichloromethane is appropriate. For ESI-MS, a mixture of methanol or acetonitrile with a small percentage of formic acid (0.1%) is recommended to promote protonation.[10]
Instrumentation and Parameters
The following parameters are recommended for analysis on a standard GC-MS or LC-MS system.
For GC-EI-MS:
-
Gas Chromatograph (GC):
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Injection Mode: Splitless injection for high sensitivity.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
Mass Spectrometer (MS):
For LC-ESI-MS:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is recommended.[15]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[9]
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: 50-300 m/z.
-
Data Analysis and Interpretation
-
Molecular Ion Identification: In the EI spectrum, identify the peak corresponding to the molecular weight of the compound (m/z 146). In the ESI spectrum, look for the protonated molecule ([M+H]+) at m/z 147.
-
Fragmentation Pattern Analysis: Compare the observed fragment ions in the EI spectrum with the predicted fragmentation pathways. The relative abundances of the fragment ions can provide further structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and key fragments, perform HRMS analysis.[10]
Caption: A streamlined workflow for the mass spectrometric analysis.
Conclusion
The mass spectrometric analysis of this compound is a critical step in its characterization. While experimental data for this specific molecule is not widely published, a thorough understanding of the fragmentation behavior of its constituent pyrazole and pyrimidine rings allows for a robust prediction of its mass spectrum. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can confidently identify and structurally elucidate this important heterocyclic compound, paving the way for its further application in scientific research.
References
- 1. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. article.sapub.org [article.sapub.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. acdlabs.com [acdlabs.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C7H6N4) [pubchemlite.lcsb.uni.lu]
- 12. This compound [chemicalbook.com]
- 13. BiblioBoard [openresearchlibrary.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(1H-pyrazol-4-yl)pyrimidine
Abstract: The 4-(1H-pyrazol-4-yl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapeutics, particularly protein kinase inhibitors.[1][2] As with any high-value pharmaceutical intermediate, rigorous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular structure and identifying key functional groups. This guide offers a comprehensive framework for obtaining and interpreting the infrared spectrum of this compound, detailing field-proven experimental protocols, in-depth spectral analysis, and the rationale behind key procedural choices to ensure data integrity and trustworthiness.
Introduction: The Significance of the Pyrazolopyrimidine Core
The fusion of pyrazole and pyrimidine rings creates a class of heterocyclic compounds with significant biological activity.[3] These scaffolds are considered "privileged structures" in drug discovery, as they are capable of interacting with a wide range of biological targets.[2] Derivatives of this compound, in particular, have been investigated for their potential as anticancer, herbicidal, and antimicrobial agents.[4][5][6] The molecule's efficacy is intrinsically linked to its precise three-dimensional structure and the arrangement of its hydrogen-bonding donors and acceptors.
Infrared spectroscopy is an indispensable analytical technique in this context. It serves as a molecular "fingerprint," providing direct evidence of the covalent bond structure.[7] For the drug development professional, a properly acquired and interpreted IR spectrum is a first-line tool for:
-
Identity Confirmation: Verifying that the correct molecule has been synthesized.
-
Quality Control: Ensuring batch-to-batch consistency and detecting potential impurities.
-
Structural Elucidation: Confirming the presence of key functional groups critical for biological activity, such as the N-H bond of the pyrazole ring.
This guide provides the technical details necessary to leverage FTIR spectroscopy for the robust characterization of this important molecular scaffold.
Caption: Chemical structure of this compound (C7H6N4).
Experimental Protocol: A Self-Validating Approach
The quality of an IR spectrum is entirely dependent on the sample preparation. For solid organic compounds like this compound, several methods exist, but they are not created equal.
Rationale for Method Selection: Thin Solid Film
While the KBr pellet method is traditional, it is prone to artifacts.[8] Potassium bromide is highly hygroscopic, and absorbed water can introduce broad O-H bands that obscure the important N-H region of the spectrum.[9] The Nujol (mineral oil) mull technique introduces strong C-H stretching and bending bands from the oil itself, which can interfere with the analysis of the sample's own aliphatic and aromatic C-H signals.
For these reasons, the Thin Solid Film method is the superior choice.[10][11] This technique involves dissolving a small amount of the solid in a volatile solvent, depositing the solution onto an IR-transparent salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Causality: This approach is optimal because the solvent is entirely removed, leaving a pure, microcrystalline film of the analyte. The resulting spectrum is free from interfering signals, providing a clean and unambiguous fingerprint of the compound.[12]
Step-by-Step Experimental Workflow
-
Plate Preparation: Obtain a single, clean NaCl or KBr salt plate. If necessary, clean the plate by polishing it with a small amount of acetone or methylene chloride on a soft cloth and ensure it is completely dry. The plate should be handled by its edges to avoid transferring moisture from your fingers.
-
Sample Solubilization: Place approximately 2-5 mg of this compound into a small vial. Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[11]
-
Film Casting: Using a pipette, transfer a single drop of the concentrated solution onto the center of the salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, often translucent, film of the solid compound will remain on the plate.[11]
-
Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer and acquire the spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.
Protocol Validation and Troubleshooting
A robust protocol includes measures for self-correction.
-
If spectral peaks are too intense (absorbance > 1.5 A.U.): The film is too thick. Clean the salt plate and repeat the process using a more dilute solution or a smaller drop.[11]
-
If spectral peaks are too weak (low signal-to-noise): The film is too thin. Add another drop of the solution to the existing film, allow the solvent to evaporate, and re-run the spectrum.[11]
Caption: Experimental workflow for FTIR analysis using the Thin Solid Film method.
In-Depth Spectral Analysis
The infrared spectrum of this compound can be divided into distinct regions, each providing specific structural information.[7] The interpretation relies on comparing observed bands to known frequencies for the constituent pyrazole and pyrimidine rings.[13][14][15]
| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Assignment & Rationale |
| 3200 - 3100 | Medium, Broad | N-H Stretch (Pyrazole): Characteristic of the N-H group in the five-membered pyrazole ring. The peak is often broadened due to intermolecular hydrogen bonding in the solid state.[14][16] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch: These peaks correspond to the C-H stretching vibrations on both the pyrimidine and pyrazole rings. Their presence above 3000 cm⁻¹ is a definitive indicator of aromatic C-H bonds.[17] |
| 1620 - 1550 | Strong to Medium | C=N Ring Stretching (Pyrimidine): Pyrimidine derivatives show characteristic strong absorptions in this region due to the stretching of carbon-nitrogen double bonds within the aromatic ring system.[13][18] |
| 1550 - 1400 | Strong to Medium | C=C Ring Stretching (Pyrimidine & Pyrazole): A complex series of sharp bands resulting from the conjugated C=C and C=N stretching vibrations of both heterocyclic rings. This pattern is highly characteristic and part of the "fingerprint."[17][19] |
| 1400 - 1000 | Medium to Weak | In-plane C-H Bending & Ring Deformation: This part of the fingerprint region contains absorptions from the scissoring and rocking motions of the C-H bonds on the rings, as well as "breathing" modes of the rings themselves.[20] |
| 1150 - 1050 | Medium to Weak | N-N Stretch (Pyrazole): A band in this region can often be attributed to the stretching of the nitrogen-nitrogen single bond within the pyrazole ring. |
| Below 1000 | Medium to Strong | Out-of-plane C-H Bending: Strong, sharp peaks in this region are highly diagnostic of the substitution pattern on the aromatic rings. These arise from the C-H bonds bending out of the plane of the rings. |
Application in a Drug Development Context
For researchers and scientists in drug development, the FTIR spectrum of this compound is more than an academic curiosity; it is a critical data point for project progression.
-
Synthesis Confirmation: In a synthetic route producing this molecule, FTIR provides immediate confirmation of success.[4] For example, if the synthesis involves forming the pyrazole ring, the appearance of the characteristic N-H stretch (~3150 cm⁻¹) is a key indicator that the desired reaction has occurred.
-
Purity Assessment: The absence of unexpected peaks is as important as the presence of expected ones.[7] For instance, the absence of a broad O-H band around 3400 cm⁻¹ confirms the sample is dry, while the absence of a strong C=O band around 1700 cm⁻¹ would confirm the removal of any carbonyl-containing starting materials or byproducts.
-
Hydrogen Bonding Insights: The position and shape of the N-H stretching band can provide clues about the solid-state packing and hydrogen-bonding network of the molecule.[20] Since hydrogen bonding is often crucial for how a drug binds to its target protein, this information can be valuable for downstream formulation and crystallography studies.
Conclusion
FTIR spectroscopy is a powerful and accessible tool for the structural characterization of this compound. By employing a robust and validated sample preparation method like the thin solid film technique, researchers can obtain a clean, reproducible, and highly informative spectrum. The correct interpretation of this spectrum, based on established group frequencies for pyrazole and pyrimidine systems, allows for unambiguous identity confirmation, purity assessment, and insights into the molecular structure that are vital for advancing drug discovery and development programs.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 4. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(1H-Pyrazol-1-yl)pyrimidine|CAS 82892-95-3 [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
The Pyrazolopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyrazolopyrimidine Compounds
Abstract
The pyrazolopyrimidine nucleus, a fused heterocyclic system, stands as a cornerstone in medicinal chemistry, underpinning the development of numerous groundbreaking therapeutics. This technical guide provides a comprehensive overview of the discovery and history of pyrazolopyrimidine compounds, tracing their evolution from initial synthesis to their current status as a "privileged scaffold" in drug discovery. We will delve into the synthetic methodologies, explore the mechanisms of action of key drugs, and present detailed experimental protocols. Through an analysis of structure-activity relationships and a review of their diverse pharmacological applications—from oncology and cardiovascular disease to central nervous system disorders—this guide offers researchers, scientists, and drug development professionals a thorough understanding of this critical class of compounds.
Introduction: The Rise of a Privileged Scaffold
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The pyrazolopyrimidine core, an isostere of the purine ring system, exemplifies this concept. Its ability to mimic adenine, a fundamental component of ATP, allows it to interact with the hinge region of various kinase domains, making it a powerful inhibitor of these key cellular signaling molecules.[1] This inherent bioactivity, coupled with its synthetic tractability, has made the pyrazolopyrimidine scaffold a focal point of drug discovery efforts for decades.[2][3]
The versatility of this scaffold is evidenced by the diverse therapeutic areas in which pyrazolopyrimidine-based drugs have made a significant impact. These include treatments for cancer, erectile dysfunction, hyperuricemia, and insomnia.[4][5][6][7] This guide will explore the historical milestones and scientific innovations that have cemented the importance of this remarkable heterocyclic system.
A Historical Journey: From Serendipity to Rational Design
The history of pyrazolopyrimidine compounds is a compelling narrative of scientific inquiry, marked by both serendipitous discoveries and deliberate, structure-based drug design.
Early Syntheses and the Dawn of Biological Investigation
The initial synthesis of pyrazolopyrimidine derivatives dates back to the mid-20th century, as part of broader explorations into fused heterocyclic systems.[2] Early research primarily focused on the chemical reactivity and fundamental properties of these novel compounds.[8] It was not until the latter half of the century that their significant pharmacological potential began to be unveiled.
Allopurinol: A Paradigm Shift in Gout Treatment
One of the earliest and most impactful discoveries in the field was that of Allopurinol (4-hydroxyl-1H-pyrazolo[3,4-d]pyrimidine). Initially synthesized with the goal of improving the efficacy of the leukemia drug mercaptopurine, its potent inhibitory effect on xanthine oxidase was a serendipitous finding.[5] This enzyme is crucial in the metabolic pathway that produces uric acid. By inhibiting xanthine oxidase, allopurinol effectively reduces uric acid levels, providing a highly effective treatment for gout, a painful condition caused by the buildup of uric acid crystals in the joints.[9][10] Allopurinol was first marketed in 1966 and remains a first-line therapy for gout today.[5]
Sildenafil: The Unexpected Blockbuster
The story of Sildenafil (Viagra®) is another classic example of drug repositioning and serendipity in pharmaceutical research. In the late 1980s, scientists at Pfizer were developing pyrazolopyrimidinone compounds as potential treatments for hypertension and angina.[4][11][12] Sildenafil (UK-92,480) was synthesized in 1989 as a selective inhibitor of phosphodiesterase type 5 (PDE5).[12] While clinical trials for its cardiovascular effects showed limited efficacy, male participants reported an unexpected side effect: enhanced erections.[4][11]
This observation led to a pivotal shift in the drug's development focus. Recognizing the unmet medical need for an oral treatment for erectile dysfunction (ED), Pfizer pursued this new indication. Sildenafil's mechanism of action involves the inhibition of PDE5, which is highly expressed in the corpus cavernosum of the penis. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting smooth muscle relaxation and increased blood flow, resulting in an erection upon sexual stimulation.[4][13] Approved by the FDA in 1998, Viagra® became a global phenomenon, revolutionizing the treatment of ED and highlighting the commercial potential of pyrazolopyrimidine-based drugs.[4][14]
The "Z-Drugs": Targeting the Central Nervous System
The pyrazolo[1,5-a]pyrimidine isomer has served as the foundation for a class of nonbenzodiazepine hypnotics, often referred to as "Z-drugs." These compounds act as agonists at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, but at a different site than benzodiazepines.[6][15]
Zaleplon (Sonata®), developed by King Pharmaceuticals and approved in 1999, is a prominent example.[16] It is used for the short-term treatment of insomnia, particularly difficulty in falling asleep.[6][17] The development of Zaleplon and other related compounds like Indiplon and Ocinaplon demonstrated the tunability of the pyrazolopyrimidine scaffold to achieve specific effects on the central nervous system, such as sedation or anxiolysis with minimal residual effects.[15]
The Era of Targeted Cancer Therapy: Kinase Inhibitors
The 21st century has seen the pyrazolopyrimidine scaffold rise to prominence in the field of oncology, particularly in the development of targeted kinase inhibitors.[18][19][20] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1]
Ibrutinib (Imbruvica®) is a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK), an essential enzyme in the B-cell receptor signaling pathway.[21][22] Originally developed as a tool compound to study BTK function, its potential as a cancer therapeutic was later realized.[21][23] Ibrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of B-cell proliferation and survival.[22] It has transformed the treatment landscape for several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[22][24] The development of Ibrutinib, which gained FDA approval in 2013, showcased the power of rational drug design based on a deep understanding of disease biology and the versatility of the pyrazolopyrimidine core.[25]
Key Therapeutic Compounds and Their Mechanisms of Action
The following table summarizes key approved drugs based on the pyrazolopyrimidine scaffold, highlighting their therapeutic class, mechanism of action, and initial approval year.
| Drug Name | Brand Name(s) | Therapeutic Class | Mechanism of Action | Year of First Approval |
| Allopurinol | Zyloprim, Lopurin | Antigout | Xanthine Oxidase Inhibitor | 1966 |
| Sildenafil | Viagra, Revatio | PDE5 Inhibitor | Inhibits cGMP-specific phosphodiesterase type 5 | 1998 |
| Zaleplon | Sonata | Hypnotic (Nonbenzodiazepine) | GABA-A Receptor Agonist | 1999 |
| Ibrutinib | Imbruvica | Kinase Inhibitor | Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitor | 2013 |
| Indisulam | (E7070) | Anticancer (discontinued) | Molecular glue, induces degradation of RBM39 | N/A |
Signaling Pathway: Ibrutinib and the B-Cell Receptor Pathway
The mechanism of action of Ibrutinib provides an excellent example of how a pyrazolopyrimidine-based drug can effectively target a specific signaling pathway implicated in cancer.
Caption: Ibrutinib's inhibition of BTK in the B-Cell Receptor signaling pathway.
Synthesis of the Pyrazolopyrimidine Core: A Methodological Overview
The synthesis of pyrazolopyrimidine derivatives is a well-established area of organic chemistry, with numerous methodologies developed to construct the fused heterocyclic ring system. The choice of synthetic route often depends on the desired substitution pattern and the specific isomer being targeted.
General Synthetic Strategies
A common and versatile approach involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This method allows for the introduction of a wide variety of substituents on both the pyrazole and pyrimidine rings.
For instance, the reaction of 3-amino-4-cyanopyrazole with various reagents can lead to the formation of the pyrazolo[3,4-d]pyrimidine scaffold.[26] Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of 3(5)-aminopyrazoles with β-keto esters.[27]
More recent synthetic advancements have focused on developing more efficient and environmentally friendly methods, such as microwave-assisted synthesis and the use of novel catalysts.[2]
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
The following is a representative, step-by-step protocol for the synthesis of a key intermediate in the preparation of pyrazolo[3,4-d]pyrimidine derivatives, adapted from the literature.[26]
Step 1: Synthesis of 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile (2)
-
To a solution of 2-(p-tolylamino)acetohydrazide (1) (1.79 g, 10 mmol) in ethanol (20 mL), add ethoxymethylenemalononitrile (1.22 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the product (2).
Step 2: Synthesis of Ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate (3)
-
A mixture of compound (2) (2.70 g, 10 mmol) and triethyl orthoformate (1.48 g, 10 mmol) in acetic anhydride (15 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled and poured into ice-water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the formimidate (3).
Step 3: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core (4)
-
To a solution of the formimidate derivative (3) (3.26 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).
-
Reflux the mixture for 5 hours.
-
After cooling, the solid product is collected by filtration, washed with ethanol, and dried to afford the pyrazolo[3,4-d]pyrimidine (4).
Caption: A generalized workflow for the synthesis of a pyrazolopyrimidine derivative.
Structure-Activity Relationships and Biological Activity
The biological activity of pyrazolopyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are therefore crucial in the design and optimization of potent and selective drug candidates.
For example, in the development of CDK2 inhibitors, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to significantly impact their anti-proliferative activity.[26][28] The introduction of thioglycoside moieties, for instance, has led to compounds with potent dual activity against cancer cell lines and CDK2.[26][28]
The following table presents a summary of the in vitro cytotoxic activity (IC50 values) of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, demonstrating the impact of structural modifications on their potency.[28]
| Compound | MCF-7 (IC50, nM) | HCT-116 (IC50, nM) | HepG-2 (IC50, nM) |
| Derivative 13 | - | - | - |
| Derivative 14 | 45 | 6 | 48 |
| Derivative 15 | 46 | 7 | 48 |
| Sorafenib (Control) | 144 | 176 | 19 |
Note: Data extracted from a study on novel CDK2 inhibitors.[28] The specific structures of derivatives 13, 14, and 15 can be found in the cited reference.
Future Directions and Conclusion
The pyrazolopyrimidine scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:
-
Novel Kinase Targets: Exploring the potential of pyrazolopyrimidine derivatives to inhibit novel and challenging kinase targets implicated in cancer and other diseases.[29]
-
Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome resistance mechanisms to existing therapies.[2]
-
Expanded Therapeutic Applications: Investigating the utility of this scaffold in other therapeutic areas, such as inflammatory, infectious, and neurodegenerative diseases.[30][31][32]
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pharmacyplanet.com [pharmacyplanet.com]
- 5. Allopurinol - Wikipedia [en.wikipedia.org]
- 6. Exploring Zaleplon's Revolutionary R&D Successes [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 10. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 11. Sildenafil - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ajprd.com [ajprd.com]
- 14. Viagra’s Journey to Blockbuster Patent and the Single Journal Article It Cites [axial.acs.org]
- 15. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 16. Zaleplon - Wikipedia [en.wikipedia.org]
- 17. Clinical evaluation of zaleplon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 19. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Discovering a transformative cancer drug: the case of ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ashpublications.org [ashpublications.org]
- 24. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
An In-depth Technical Guide to the Tautomerism of 4-(1H-pyrazol-4-yl)pyrimidine
Abstract: The phenomenon of tautomerism, the dynamic equilibrium between structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug discovery and materials science. The tautomeric state of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic properties, thereby influencing its biological activity, physicochemical characteristics, and patentability. This guide provides a comprehensive technical analysis of the tautomerism in 4-(1H-pyrazol-4-yl)pyrimidine, a privileged scaffold in medicinal chemistry. We will dissect the annular tautomerism of the pyrazole ring and its interplay with the pyrimidine moiety, explore the environmental factors governing the tautomeric equilibrium, and detail the advanced analytical and computational methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-property relationships in N-heterocyclic compounds.
The Principle of Tautomerism in Heterocyclic Chemistry
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[1] The most common form is prototropic tautomerism, which involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[2] In the realm of N-heterocyclic compounds, which form the backbone of countless pharmaceuticals, two types of prototropic tautomerism are particularly significant:
-
Annular Tautomerism: This occurs when a proton can occupy two or more positions within a heterocyclic ring system, as seen in azoles like pyrazole and imidazole.[2]
-
Functional Group Tautomerism: This involves proton migration between a ring atom and an exocyclic functional group, such as the well-known keto-enol (lactam-lactim) and amino-imino tautomerism observed in pyrimidines and purines.[3][4][5]
Understanding the predominant tautomeric form of a drug candidate is critical. A shift in the tautomeric equilibrium can dramatically alter a molecule's interaction with its biological target. For instance, the hydrogen bond donor/acceptor pattern, a key determinant of binding affinity, is intrinsically linked to the tautomeric state.[6][7] Consequently, the rigorous characterization of tautomerism is a non-negotiable step in modern drug development.
Dissecting the Tautomeric Landscape of this compound
The tautomeric behavior of this compound is primarily governed by the annular prototropy of the pyrazole ring. The pyrimidine ring, being unsubstituted, does not exhibit functional group tautomerism but acts as a significant electronic modulator of the attached pyrazole.
Annular Tautomerism of the Pyrazole Moiety
A 4-substituted 1H-pyrazole exists as an equilibrium between two tautomeric forms, arising from the migration of the proton between the two ring nitrogen atoms (N1 and N2).[6][8] While this process renders the C3 and C5 positions equivalent in an unsubstituted pyrazole, they become distinct in a 4-substituted system where the substituent breaks the molecule's symmetry.
For this compound, this equilibrium can be represented as follows:
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 4-(1H-pyrazol-4-yl)pyrimidine in Cell-Based Assays
Introduction: Unveiling the Potential of a Privileged Scaffold
The 4-(1H-pyrazol-4-yl)pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to the adenine core of ATP allows it to competitively bind to the ATP-binding pocket of numerous protein kinases, making it a versatile backbone for the development of potent and selective kinase inhibitors.[1] Derivatives of this scaffold have demonstrated significant inhibitory activity against key regulators of cell cycle progression and signaling pathways, including Cyclin-Dependent Kinases (CDKs) and other crucial cellular kinases.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the parent compound, this compound, in a variety of fundamental cell-based assays. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols to assess its biological activity, empowering researchers to explore its therapeutic potential.
Mechanism of Action: A Gateway to Cellular Regulation
The primary mechanism of action for compounds based on the this compound scaffold is the inhibition of protein kinase activity. These kinases are pivotal enzymes that catalyze the phosphorylation of specific substrate proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis.
Derivatives of this compound have been shown to be potent inhibitors of several key kinases:
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and the induction of apoptosis.[2][5]
-
Cyclin-Dependent Kinase 4/6 (CDK4/6): Key drivers of the G1 phase of the cell cycle. Selective inhibitors of CDK4/6 have shown significant promise in cancer therapy.[3]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): An essential transducer in inflammatory signaling pathways.[6][7]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase involved in cell growth and survival.[4]
The inhibition of these kinases by this compound-based compounds disrupts the downstream signaling cascades, leading to various cellular outcomes that are the focus of the assays described in this guide.
Experimental Protocols: A Step-by-Step Guide
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reproducible results.
-
Storage: The compound should be stored at room temperature, protected from light, in a dry and well-sealed container.[8]
-
Solubility: While specific solubility data for the parent compound may vary, pyrazolo-pyrimidine derivatives can have poor aqueous solubility.[6] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO to create a stock solution (e.g., 10 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
-
Table 1: Example Data for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.95 | 76.0% |
| 10 | 0.52 | 41.6% |
| 100 | 0.15 | 12.0% |
Cell Cycle Analysis by Flow Cytometry
Inhibition of CDKs by this compound is expected to cause cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Figure 1: Simplified diagram showing the point of cell cycle arrest induced by CDK inhibitors like this compound.
Apoptosis Detection by Annexin V Staining
Induction of apoptosis is a common outcome of treatment with kinase inhibitors. The Annexin V assay is a widely used method to detect early-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
-
Data Analysis:
-
Create a quadrant plot to distinguish between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Figure 2: Experimental workflow for the Annexin V apoptosis assay.
Western Blot Analysis of Protein Phosphorylation
To confirm the on-target activity of this compound, it is essential to assess the phosphorylation status of downstream substrates of the targeted kinases. For CDK2, a key substrate is the Retinoblastoma protein (pRb).[12]
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using phospho-specific antibodies, one can determine the extent of phosphorylation of a target protein.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-pRb) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Repeat the process with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Signal Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For instance, a dose-dependent decrease in cell viability in the MTT assay should correlate with a dose-dependent increase in cell cycle arrest and apoptosis as measured by flow cytometry. Furthermore, these cellular effects should be accompanied by a corresponding decrease in the phosphorylation of the target kinase's downstream substrates, as confirmed by Western blotting. Consistent results across these orthogonal assays provide a high degree of confidence in the biological activity of this compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The application notes and protocols provided herein offer a robust framework for characterizing the cellular effects of this compound and its derivatives. By employing these well-established cell-based assays, researchers can effectively investigate its mechanism of action and advance its potential as a therapeutic agent.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
- 9. atcc.org [atcc.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-(1H-Pyrazol-4-yl)pyrimidine Derivatives in Medicinal Chemistry
Introduction: The Significance of the 4-(1H-Pyrazol-4-yl)pyrimidine Scaffold
The this compound core is a "privileged scaffold" in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to function as a highly effective hinge-binding motif, mimicking the adenine region of ATP to competitively inhibit kinase activity. This has led to the development of numerous potent and selective inhibitors targeting a range of kinases implicated in diseases like cancer and inflammatory disorders.
A prime example of the scaffold's success is Ruxolitinib , a potent and selective inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). Approved by the FDA, Ruxolitinib is used to treat myelofibrosis and polycythemia vera by disrupting the dysregulated JAK-STAT signaling pathway that drives these diseases. The clinical success of Ruxolitinib has solidified the importance of the this compound scaffold and continues to inspire the development of new derivatives targeting other kinases such as c-Met, ROS1, and cyclin-dependent kinases (CDKs).
This guide provides an in-depth overview of the synthesis and biological evaluation of this critical class of compounds, offering detailed protocols and expert insights for researchers in drug discovery.
General Synthetic Strategies
The construction of the this compound core is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means to connect the pyrazole and pyrimidine heterocycles. The Suzuki coupling is a frequently employed method.
Causality Behind the Method: The Suzuki coupling is favored due to its high tolerance for a wide variety of functional groups on both coupling partners, mild reaction conditions, and the commercial availability and stability of boronic acid or boronate ester reagents. The choice of palladium catalyst (e.g., PdCl₂(dppf)·DCM), base (e.g., K₂CO₃), and solvent system is critical for achieving high yields and minimizing side reactions. The base activates the boronic acid, while the palladium catalyst facilitates the crucial transmetalation and reductive elimination steps of the catalytic cycle.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General workflow for synthesizing this compound derivatives.
Key Biological Target: Janus Kinase (JAK) Signaling
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling. They mediate signals from various receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) pathway, regulating critical cellular processes like immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous myeloproliferative neoplasms and inflammatory diseases.
Mechanism of Inhibition: this compound derivatives, such as Ruxolitinib, act as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade interrupts the downstream signaling cascade, reducing the production of inflammatory cytokines and normalizing pathological cell proliferation.
Caption: Inhibition of the JAK-STAT pathway by this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Representative Kinase Inhibitor
This protocol describes the synthesis of a generic N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, a scaffold that has shown potent activity against CDK2.
Objective: To synthesize a model this compound derivative via a two-step Suzuki coupling and nucleophilic substitution sequence.
Materials:
-
2,4-dichloropyrimidine
-
(1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester
-
4-Aminopyrazole
-
PdCl₂(dppf)·DCM (Palladium catalyst)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, Ethanol, Water (Solvents)
-
Ethyl Acetate (EtOAc), Hexanes (for chromatography)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deuterated solvent (e.g., DMSO-d₆) for NMR
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and column chromatography setup.
Step-by-Step Methodology:
Step 1: Suzuki Coupling to form 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
-
To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Expert Insight: This is crucial to prevent the oxidation of the palladium catalyst, which would deactivate it and halt the reaction.
-
-
Add the solvent mixture of 1,4-dioxane/ethanol/water (e.g., 4:1:1 ratio).
-
Add the catalyst, PdCl₂(dppf)·DCM (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to yield the intermediate product.
-
Self-Validation: Characterize the intermediate by LC-MS to confirm the expected molecular weight.
-
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
-
Dissolve the purified 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate (1.0 eq) in a suitable solvent like 2-butanol or 1,4-dioxane in a sealable reaction vessel.
-
Add 4-aminopyrazole (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Expert Insight: DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.
-
-
Seal the vessel and heat to 120-140 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling, remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
-
Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
Objective: To quantify the inhibitory potency of a test compound on the enzymatic activity of a target kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Active kinases consume ATP to phosphorylate a substrate. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the ATP concentration. Therefore, potent inhibitors will result in less ATP consumption and a higher luminescent signal.
Caption: A typical workflow for a luminescence-based in vitro kinase assay.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant active target kinase
-
Specific kinase substrate (protein or peptide)
-
ATP solution
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate luminometer
Step-by-Step Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Controls (Self-Validation): Include "positive control" wells with a known inhibitor and "negative control" (0% inhibition) wells with DMSO only. Also include "background" wells with no kinase to measure the baseline signal.
-
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in the assay buffer.
-
Dispense the kinase/substrate mix into the wells containing the compound/DMSO.
-
Pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase for accurate IC₅₀ determination.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding the ATP detection reagent according to the manufacturer's instructions. This reagent typically contains a cell lysis component to stop the enzyme and luciferase/luciferin to generate light.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis:
-
Subtract the background
-
Application Notes and Protocols for 4-(1H-Pyrazol-4-yl)pyrimidine Derivatives in Agricultural Research
Introduction: The Pyrazolylpyrimidine Scaffold as a Versatile Core for Agrochemical Discovery
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of heterocyclic chemistry, the 4-(1H-pyrazol-4-yl)pyrimidine scaffold has emerged as a privileged structure in the design of next-generation herbicides and fungicides. This chemical architecture, a fusion of two biologically significant nitrogen-containing rings, offers a unique three-dimensional arrangement that facilitates interaction with a variety of biological targets in weeds and pathogenic fungi.
Researchers and drug development professionals in the agrochemical sector are increasingly focusing on this scaffold due to its demonstrated potential to yield compounds with high efficacy, selectivity, and novel modes of action. This guide provides an in-depth exploration of the agricultural applications of this compound derivatives, detailing their mechanisms of action and providing robust protocols for their evaluation.
Part 1: Herbicidal Applications - Targeting Essential Plant Processes
Derivatives of this compound have shown significant promise as herbicides, primarily through the disruption of crucial biosynthetic pathways in plants, leading to phytotoxicity in susceptible weed species.[1][2][3][4][5]
Mechanism of Action I: Inhibition of Pigment Biosynthesis
A prominent herbicidal effect of certain this compound derivatives is the induction of bleaching in treated plants.[1][2][3] This is a direct consequence of the inhibition of pigment biosynthesis, specifically targeting chlorophyll and carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Their inhibition leads to the rapid destruction of chlorophyll, resulting in the characteristic white or bleached appearance of the affected plant tissues.
The precise molecular target for many of these bleaching herbicides is often an enzyme within the carotenoid biosynthesis pathway. One such key enzyme is 4-hydroxyphenylpyruvate dioxygenase (HPPD). The inhibition of HPPD leads to a depletion of plastoquinone, a necessary cofactor for phytoene desaturase, a critical enzyme in carotenoid synthesis.[6] While not all pyrazolylpyrimidine herbicides act on HPPD, it represents a key target for this class of compounds.
Caption: Inhibition of HPPD by pyrazolylpyrimidine derivatives disrupts carotenoid biosynthesis.
Mechanism of Action II: Disruption of Pyrimidine Biosynthesis
Another novel herbicidal mode of action identified for compounds with structural similarities to pyrimidines is the inhibition of the de novo pyrimidine biosynthesis pathway.[7][8] The specific molecular target is dihydroorotate dehydrogenase (DHODH), a critical enzyme that catalyzes the fourth step in this essential pathway. Inhibition of DHODH leads to a deficiency in pyrimidines, which are fundamental building blocks for DNA, RNA, and other vital cellular components, ultimately causing growth arrest and plant death.
Caption: Inhibition of DHODH disrupts pyrimidine biosynthesis, leading to plant death.
Protocol 1: In Vivo Herbicidal Efficacy Bioassay (Post-emergence)
This protocol details a standard method for evaluating the post-emergence herbicidal activity of this compound derivatives on common weed species.
1. Materials and Reagents:
-
Test compounds (this compound derivatives)
-
Acetone (analytical grade)
-
Tween-20
-
Distilled water
-
Weed species (e.g., Pennisetum alopecuroides (foxtail), Brassica campestris (wild turnip))
-
Crop species for selectivity testing (e.g., Zea mays (maize), Triticum aestivum (wheat))
-
Pots (10 cm diameter) with sandy loam soil
-
Growth chamber with controlled temperature, humidity, and light
-
Spraying equipment (e.g., cabinet sprayer)
2. Experimental Workflow:
Caption: Workflow for post-emergence herbicidal bioassay.
3. Step-by-Step Methodology:
- Plant Cultivation: Sow seeds of weed and crop species in pots and cultivate in a growth chamber until they reach the 2-3 leaf stage.
- Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone. Add Tween-20 to a final concentration of 0.1% (v/v) as a surfactant. Dilute with distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100 mg/L). A control solution containing acetone and Tween-20 at the same concentrations should also be prepared.
- Application: Uniformly spray the seedlings with the test solutions using a cabinet sprayer. Ensure complete coverage of the foliage.
- Incubation: Return the treated plants to the growth chamber and maintain under controlled conditions (e.g., 25°C, 14h light/10h dark cycle, 70% relative humidity) for 14 to 21 days.
- Assessment:
- Visual Assessment: Score the herbicidal injury on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete plant death.
- Fresh Weight Measurement: Harvest the aerial parts of the plants and measure their fresh weight.
- Data Analysis: Calculate the percentage of growth inhibition relative to the control group. Use this data to determine the IC50 value (the concentration of the compound that causes 50% inhibition of growth).
4. Data Presentation:
| Compound | Target Weed | IC50 (mg/L) | Reference |
| Compound 5h | Pennisetum alopecuroides | 3.48 (Chlorophyll inhibition) | [1] |
| Compound 5h | Brassica campestris | >100 | [1] |
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | 1.90 (Root growth inhibition) | [2] |
| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | 3.14 (Chlorophyll inhibition) | [2] |
Part 2: Fungicidal Applications - Combating Plant Pathogens
The this compound scaffold has also been successfully exploited to develop fungicides for the control of economically important plant diseases.[9][10][11]
Mechanism of Action: Inhibition of Fungal Respiration
A key mode of action for many pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[12] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the transfer of electrons, thereby disrupting ATP production and leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazolylpyrimidine fungicides.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol describes a method for assessing the in vitro fungicidal activity of this compound derivatives against various plant pathogenic fungi.
1. Materials and Reagents:
-
Test compounds
-
Acetone or DMSO (analytical grade)
-
Potato Dextrose Agar (PDA) medium
-
Plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
2. Experimental Workflow:
Caption: Workflow for in vitro antifungal bioassay.
3. Step-by-Step Methodology:
- Preparation of Amended Media: Prepare PDA medium according to the manufacturer's instructions. After autoclaving and cooling to about 50-60°C, add the test compound (dissolved in a small amount of acetone or DMSO) to the medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 50 µg/mL). A control medium with the solvent alone should also be prepared.
- Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
- Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus and place it in the center of each PDA plate.
- Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark until the mycelium in the control plate has grown to the edge of the dish.
- Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
- Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] × 100, where C is the average colony diameter of the control and T is the average colony diameter of the treatment. Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
4. Data Presentation:
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Compound 26 | Botrytis cinerea | 2.432 | [10] |
| Compound 26 | Rhizoctonia solani | 2.182 | [10] |
| Compound 26 | Valsa mali | 1.787 | [10] |
| Compound 26 | Thielaviopsis cucumeris | 1.638 | [10] |
| Compound 5o | Phomopsis sp. | 10.5 | [11] |
Part 3: Insecticidal Applications - An Emerging Area
While the primary focus has been on herbicidal and fungicidal activities, some pyrazole and pyrimidine derivatives have also demonstrated insecticidal properties.[13][14][15][16][17] The mode of action for insecticidal pyrazole derivatives often involves the disruption of the insect's nervous system, for example, by acting as antagonists of the GABA (gamma-aminobutyric acid) receptor-chloride channel complex. Further research is needed to fully elucidate the insecticidal potential of the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and fruitful starting point for the development of novel agrochemicals. The demonstrated efficacy of its derivatives as both herbicides and fungicides, coupled with the potential for diverse modes of action, underscores its importance in addressing the ongoing challenges of weed and disease management in agriculture. Future research should focus on optimizing the substitution patterns on both the pyrazole and pyrimidine rings to enhance potency, broaden the spectrum of activity, and improve crop selectivity and environmental safety profiles. The application of the protocols outlined in this guide will be instrumental in the systematic evaluation and advancement of this promising class of compounds.
References
- 1. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and herbicidal activities of novel 4‐(1H‐pyrazol‐1‐yl)‐6‐(alkynyloxy)‐pyrimidine derivatives as potential pigment biosynthesis inhibitors [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 12. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the 4-(1H-Pyrazol-4-yl)pyrimidine Scaffold in Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
The 4-(1H-pyrazol-4-yl)pyrimidine core has emerged as a "privileged scaffold" in modern medicinal chemistry, a distinction reserved for molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets through strategic modification. This heterocyclic dyad, comprising a pyrimidine ring linked at its 4-position to the 4-position of a pyrazole ring, offers a unique combination of structural rigidity, synthetic tractability, and rich pharmacophoric features. Its isosteric relationship with the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer and autoimmune disorders.[1]
This guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, key biological applications, and protocols for its evaluation in a drug discovery context. The insights and methodologies presented herein are designed to empower researchers to effectively leverage this versatile scaffold in the development of novel therapeutics.
Strategic Importance in Kinase Inhibition
The primary therapeutic utility of the this compound scaffold lies in its application as a core for kinase inhibitors. Kinases play a central role in signal transduction pathways that govern cell growth, differentiation, and survival. The pyrimidine and pyrazole rings of the scaffold can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many kinase inhibitors. This fundamental binding mode, coupled with the scaffold's three-dimensional vectoral diversity, allows for the development of highly potent and selective inhibitors against various kinase families.
Key Kinase Targets and Therapeutic Areas:
| Kinase Target Family | Specific Examples | Therapeutic Area | Key Findings |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4/6 | Oncology | Derivatives have shown single-digit nanomolar potency against CDK2, inducing cell cycle arrest and apoptosis in cancer cell lines.[2][3][4] Selectivity for CDK4/6 over other CDKs has also been achieved.[5][6] |
| Janus Kinases (JAKs) | JAK1, JAK2, JAK3 | Autoimmune Diseases, Oncology | The scaffold is a key component of potent JAK inhibitors, with some compounds showing nanomolar IC50 values.[7] Dual JAK1/TYK2 inhibitors based on this scaffold are in clinical development.[8] |
| Other Kinases | Wee1, Aurora Kinases | Oncology | The versatility of the scaffold extends to other critical cell cycle regulators like Wee1 and Aurora kinases, highlighting its broad applicability in cancer drug discovery.[9][10] |
Synthetic Strategies: Building the Core and Its Analogs
The construction of a this compound library relies on robust and versatile cross-coupling methodologies. The Suzuki-Miyaura coupling is the cornerstone reaction for forging the critical C-C bond between the pyrimidine and pyrazole rings.
General Synthetic Workflow
The overall strategy involves the synthesis of appropriately substituted pyrimidine and pyrazole precursors, followed by their coupling and subsequent derivatization.
Caption: General workflow for the synthesis of a this compound analog library.
Protocol 1: Synthesis of a Representative N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative
This protocol details the synthesis of a CDK2 inhibitor, adapted from the literature, to illustrate the key synthetic steps.[2][3]
Step 1: Suzuki-Miyaura Coupling to form the Core Scaffold
-
Objective: To couple a pyrazole boronic acid ester with a dichloropyrimidine.
-
Materials:
-
(1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester
-
2,4-Dichloro-5-fluoropyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, Ethanol, and Water
-
-
Procedure:
-
To a reaction vessel, add (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), 2,4-dichloro-5-fluoropyrimidine (1.0 eq), and K₂CO₃ (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture of 1,4-dioxane/ethanol/water (e.g., 7:2:1 ratio).
-
Add the catalyst, PdCl₂(dppf) (0.05 eq).
-
Heat the reaction mixture at reflux (e.g., 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine.
-
Step 2: Buchwald-Hartwig Amination for Final Product
-
Objective: To couple the chlorinated intermediate with an aminopyrazole.
-
Materials:
-
2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (from Step 1)
-
4-Amino-1H-pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
-
Procedure:
-
To a reaction vessel, add 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq), 4-amino-1H-pyrazole (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Purge the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane.
-
Add the catalyst system: Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).
-
Heat the reaction mixture at reflux (e.g., 100-110 °C) and monitor by TLC or LC-MS (typically 6-18 hours).
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to afford the final product, 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine.
-
Biological Evaluation: Assessing Kinase Inhibitory Activity
The following protocols outline standard assays for evaluating the biological activity of newly synthesized compounds.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
-
Objective: To determine the IC₅₀ or Kᵢ value of a compound against a specific kinase (e.g., CDK2/CycE).
-
Materials:
-
Recombinant human kinase (e.g., CDK2/CycE)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase assay buffer.
-
In the wells of the assay plate, add the kinase, the substrate, and the diluted test compound. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal from the ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a compound against a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer cells)[2]
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance)
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Targeting the JAK-STAT Pathway
Derivatives of the this compound scaffold have shown significant promise as inhibitors of the JAK-STAT pathway, which is crucial for signaling by numerous cytokines involved in inflammation and immunity.[8]
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a highly fruitful starting point for the design of novel therapeutics, particularly kinase inhibitors. Its synthetic accessibility via robust cross-coupling reactions allows for extensive structure-activity relationship (SAR) exploration. The protocols and data presented in this guide offer a solid foundation for researchers to initiate or advance drug discovery programs based on this versatile core. Future efforts will likely focus on fine-tuning selectivity profiles to minimize off-target effects, exploring novel kinase targets, and optimizing pharmacokinetic properties to develop clinically successful drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel (1 H‑Pyrazol-4-ylamino)pyrimidine Derivatives as Wee1 Inhibitors for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An Application Guide to 4-(1H-pyrazol-4-yl)pyrimidine in Material Science
In the landscape of advanced materials, the quest for molecular building blocks that offer a blend of synthetic accessibility, structural rigidity, and tunable functionality is paramount. The this compound scaffold has emerged as a significant player in this arena. This N-heterocyclic compound, featuring a π-excessive pyrazole ring fused with a π-deficient pyrimidine ring, presents a unique electronic and structural profile.[1] This inherent dipolar character, combined with multiple nitrogen atoms acting as potent coordination sites, makes it an exceptionally versatile component for developing sophisticated materials.[2] Its applications span from highly luminescent metal complexes for optoelectronics to robust, porous metal-organic frameworks (MOFs) for catalysis and sensing.[3][4]
This document serves as a comprehensive technical guide for researchers, material scientists, and chemical engineers. It moves beyond a mere listing of facts to provide in-depth mechanistic insights and field-proven protocols for harnessing the potential of this compound and its closely related isomers, such as the widely studied pyrazolo[1,5-a]pyrimidines, in material science.
Section 1: Core Molecular Attributes & Synthesis
Fundamental Physicochemical Properties
The power of the this compound scaffold lies in its fused-ring structure. The pyrazole moiety provides a site for hydrogen bonding and acts as an electron donor, while the pyrimidine ring acts as an electron acceptor. This "push-pull" nature is fundamental to its photophysical properties.[5] Furthermore, the nitrogen atoms in both rings are strategically positioned to act as chelating or bridging ligands for metal ions, making it an ideal building block for coordination chemistry.[2][6] The planarity of the fused system also encourages π-π stacking interactions, which can be crucial in the self-assembly of supramolecular structures.[2]
Protocol: A General Route for Synthesis
The synthesis of pyrazolopyrimidine derivatives is well-established, often involving the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. The following protocol outlines a common and reliable method adapted from established literature.[7]
Objective: To synthesize a functionalized pyrazolo[1,5-a]pyrimidine core.
Materials:
-
3-Amino-1H-pyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine)
-
β-Enaminone or a suitable 1,3-dicarbonyl compound (e.g., diethyl malonate)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
-
Catalyst (if required): Sodium ethoxide (EtONa)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle
-
Purification: Silica gel for column chromatography, appropriate eluents (e.g., hexane/ethyl acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-amino-1H-pyrazole derivative (1.0 eq) in the chosen solvent (e.g., Ethanol).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.1 eq) to the solution. If the reaction requires a basic catalyst, add sodium ethoxide (1.1 eq) at this stage. The use of a catalyst is often necessary to deprotonate the dicarbonyl compound, facilitating the initial nucleophilic attack.
-
Cyclization Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 16-24 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization that forms the fused pyrimidine ring.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a catalyst was used, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate. If so, collect it by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized derivative but often involves a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: Application in Luminescent Materials and Optoelectronics
The inherent electronic structure of the pyrazolopyrimidine core makes it an excellent scaffold for designing fluorophores. By strategically adding electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to the heterocyclic frame, one can fine-tune the intramolecular charge transfer (ICT) characteristics, directly influencing the absorption and emission wavelengths.[8]
Mechanistic Insight: Engineering Photophysical Properties
The luminescence in these molecules often arises from π-π* transitions. The energy of these transitions, and thus the color of the emitted light, can be precisely controlled. For instance, attaching an EDG (like -OCH₃ or -N(CH₃)₂) at one end of the molecule and an EWG (like -CN or -NO₂) at the other enhances the ICT character upon photoexcitation, typically leading to a red-shift in both absorption and emission spectra and an increase in the fluorescence quantum yield.[8] This principle allows for the rational design of emitters across the visible spectrum. Furthermore, coordination with metal ions like Cu(I) or Zn(II) can rigidify the structure, reducing non-radiative decay pathways and significantly enhancing emission intensity.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mixed-valence copper(I,II) complexes with 4-(1H-pyrazol-1-yl)-6-R-pyrimidines: from ionic structures to coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luminescent First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Evaluating 4-(1H-pyrazol-4-yl)pyrimidine-Based CDK Inhibitors: A Guide for Preclinical Cancer Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-(1H-pyrazol-4-yl)pyrimidine-based Cyclin-Dependent Kinase (CDK) inhibitors. This class of compounds has shown significant promise in targeting CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[1][2] This guide will detail both biochemical and cell-based assays to determine the potency and cellular effects of these inhibitors, ensuring scientific integrity through validated, step-by-step protocols.
Introduction: The Rationale for Targeting CDKs with 4-(1H-pyrazol-4-yl)pyrimidines
The cell division cycle is a tightly regulated process orchestrated by CDKs and their activating partners, cyclins.[3][4] In many cancers, aberrant CDK activity leads to uncontrolled cell proliferation.[5] The this compound scaffold has been identified as a potent core structure for the development of selective CDK inhibitors, particularly targeting CDK2, CDK4, and CDK6.[6][7] These inhibitors typically act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[2][8] Inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to cell cycle arrest, primarily at the G1/S transition.[9][10]
This guide will provide protocols for two primary methods of inhibitor characterization:
-
Biochemical Assays: To determine the direct inhibitory effect of the compound on purified CDK/cyclin complexes.
-
Cell-Based Assays: To assess the inhibitor's activity in a cellular context, confirming target engagement and downstream effects.
Foundational Knowledge: The CDK Signaling Pathway
Understanding the mechanism of action of these inhibitors requires a clear picture of the CDK signaling pathway. The following diagram illustrates the key players and their interactions in the G1/S phase transition of the cell cycle.
Caption: CDK signaling pathway in the G1/S transition.
Biochemical Assays: Quantifying Direct Enzyme Inhibition
Biochemical assays are essential for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction.[11]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[12][13]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Assay for CDK Inhibitors
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[14]
Materials:
-
Recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin E, CDK4/Cyclin D1)
-
Appropriate substrate (e.g., Rb-derived peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound inhibitor stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound inhibitor in kinase reaction buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing the CDK/cyclin enzyme and substrate in kinase reaction buffer.
-
Add 2.5 µL of the enzyme/substrate master mix to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase reaction buffer at a concentration close to the Km of the enzyme for ATP.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[14]
-
-
ADP Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[14]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The raw luminescence data is used to calculate the percent inhibition for each inhibitor concentration. These values are then plotted against the logarithm of the inhibitor concentration, and a non-linear regression analysis is performed to determine the IC50 value.[15][16]
| Parameter | Recommended Value | Source |
| Final Reaction Volume | 10 µL | [14] |
| Inhibitor Incubation | 15 minutes | [6] |
| Kinase Reaction Time | 60 minutes | [12] |
| ATP Depletion Time | 40 minutes | [12][14] |
| Signal Development Time | 30-60 minutes | [14] |
Cell-Based Assays: Assessing Cellular Activity
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's performance in a more physiologically relevant environment. This includes assessing its cell permeability, target engagement, and effect on downstream signaling pathways.
Western Blotting for Phospho-Rb
A key downstream event of CDK4/6 and CDK2 inhibition is the reduction of Rb phosphorylation.[9] This can be effectively measured by Western blotting.
Materials:
-
Cancer cell line expressing wild-type Rb (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total Rb, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Protein electrophoresis and transfer equipment
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of the this compound inhibitor or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[18]
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Rb and a loading control to ensure equal protein loading.
Data Analysis:
Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal for each treatment condition.
| Parameter | Recommended Value | Source |
| Cell Seeding Density | 1-2 x 10^6 cells (10 cm dish) | [9] |
| Inhibitor Concentration | 1-10 µM (dose-response) | [9] |
| Treatment Duration | 6-24 hours | [9] |
| Protein Loading | 20-40 µg per lane | [9] |
| Primary Antibody Dilution | 1:1000 | [9] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | [9] |
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Phospho-Rb
HTRF assays offer a high-throughput alternative to Western blotting for measuring protein phosphorylation in cell lysates.[19][20]
Principle of HTRF:
This assay uses two antibodies that recognize different epitopes on the target protein. One is labeled with a donor fluorophore (Europium cryptate) and the other with an acceptor fluorophore (d2). When both antibodies bind to the target protein, they are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting signal is proportional to the amount of target protein.[19][21]
References
- 1. revvity.com [revvity.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. The CDK Network: Linking Cycles of Cell Division and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. youtube.com [youtube.com]
- 8. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ADP-Glo™ Kinase Assay [promega.sg]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 16. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. youtube.com [youtube.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antiviral Studies of Pyrazolopyrimidines
Abstract
Pyrazolopyrimidines represent a class of nitrogen-containing heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized evaluation of pyrazolopyrimidine derivatives for their antimicrobial and antiviral properties. It offers detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and presents methods for data interpretation, ensuring the generation of robust and reproducible results.
Part 1: Antimicrobial Activity Assessment
Scientific Rationale
The investigation of pyrazolopyrimidines as antimicrobial agents is grounded in their structural analogy to purines, the essential building blocks of nucleic acids. This mimicry allows them to potentially interfere with key metabolic pathways in bacteria and fungi.[4][5] Several pyrazolopyrimidine derivatives have demonstrated the ability to inhibit critical microbial enzymes, such as RNA polymerase, thereby halting transcription and preventing microbial proliferation.[4][5] The protocols outlined below are designed to systematically quantify the antimicrobial efficacy of novel pyrazolopyrimidine compounds in accordance with globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental for quantifying the potency of a test compound.
Causality and Experimental Insight:
-
Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal interference with antimicrobial activity. Its cation (Mg²⁺, Ca²⁺) concentrations are adjusted to ensure accurate and reproducible results, particularly for certain classes of antibiotics.
-
Inoculum Standardization: A standardized inoculum density (approximating 5 x 10⁵ CFU/mL in the final well) is critical. A lower density may overestimate potency, while a higher density can overwhelm the compound, leading to false-negative results. The McFarland turbidity standard is a reliable method for achieving this standardization.
-
Controls: The inclusion of a solvent control (e.g., DMSO) ensures that the vehicle used to dissolve the compound has no intrinsic antimicrobial activity. A positive control (a known antibiotic) validates the assay's sensitivity, while a negative (growth) control confirms the viability of the microbial inoculum.
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Prepare a 10 mg/mL stock solution of the pyrazolopyrimidine derivative in 100% dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in CAMHB in a 96-well U-bottom plate to achieve a concentration range (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to obtain a working inoculum of ~1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the working bacterial inoculum to each well of the 96-well plate containing the compound dilutions. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Include a growth control (bacteria + CAMHB) and a sterility control (CAMHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Experimental Workflow: MIC Determination
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
Application Notes & Protocols: 4-(1H-pyrazol-4-yl)pyrimidine as a High-Efficacy Corrosion Inhibitor
Introduction: The Challenge of Corrosion and a Novel Chemical Solution
The degradation of metallic materials through electrochemical corrosion represents a persistent and costly challenge across industries, from infrastructure and transportation to energy production. The development of effective organic corrosion inhibitors is paramount for extending asset lifespan and ensuring operational safety. Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (corrosion reactions) processes.
This document details the application of 4-(1H-pyrazol-4-yl)pyrimidine , a heterocyclic compound of significant interest. Molecules containing pyrazole and pyrimidine rings have demonstrated considerable potential as corrosion inhibitors.[1][2][3] This is attributed to the presence of multiple nitrogen heteroatoms and aromatic π-electron systems, which serve as active centers for adsorption onto metal surfaces.[3] These application notes provide a comprehensive guide to the mechanistic underpinnings of this inhibitor and the detailed protocols for its evaluation.
The Scientific Rationale: Mechanism of Inhibition
The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure, which facilitates strong and stable adsorption onto a metal surface, thereby creating a robust barrier against corrosive species.
2.1 Adsorption and Protective Film Formation The inhibition mechanism involves the following key interactions:
-
Chemisorption and Physisorption: The inhibitor molecules adsorb onto the metal surface through a combination of physical (electrostatic) and chemical interactions.
-
Role of Heteroatoms: The lone pair electrons on the multiple nitrogen atoms in both the pyrazole and pyrimidine rings can be shared with the vacant d-orbitals of metal atoms (e.g., iron), forming strong coordinate covalent bonds.[4]
-
Contribution of π-Electrons: The delocalized π-electrons of the aromatic rings interact with the charged metal surface, further strengthening the adsorption and surface coverage.
-
Barrier Formation: This multi-faceted adsorption leads to the formation of a dense, hydrophobic molecular film. This film acts as a physical barrier, displacing water and aggressive ions (like Cl⁻ and SO₄²⁻) from the metal surface and significantly slowing the rate of electrochemical corrosion reactions. Studies on similar pyrazole-pyrimidine derivatives confirm they act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[2][5]
2.2 Insights from Quantum Chemical Modeling Theoretical calculations, such as those derived from Density Functional Theory (DFT), provide a deeper understanding of the inhibitor's behavior at the molecular level.[6][7]
-
HOMO (Highest Occupied Molecular Orbital): A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, signifying strong chemical adsorption.[6]
-
LUMO (Lowest Unoccupied Molecular Orbital): A low ELUMO value suggests the molecule can accept electrons from the metal surface, forming feedback bonds that stabilize the inhibitor-metal interaction.
-
Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap points to higher reactivity of the molecule, which generally correlates with greater inhibition efficiency.[6]
-
Dipole Moment (μ): A higher dipole moment can enhance the electrostatic interaction between the inhibitor and the charged metal surface, contributing to the physisorption process.
The combination of these structural and electronic features makes this compound a highly effective candidate for corrosion inhibition.
Caption: Adsorption mechanism of this compound on a metal surface.
Experimental Evaluation: Protocols & Methodologies
To validate the performance of this compound, a series of standardized experimental protocols should be employed. These methods provide both quantitative data on inhibition efficiency and qualitative insights into the inhibition mechanism.
3.1 Gravimetric (Weight Loss) Method
This fundamental technique provides a direct measure of corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare rectangular coupons of the metal to be tested (e.g., mild steel) with known dimensions. Polish the coupons sequentially with different grades of emery paper (e.g., up to 1200 grit), wash with distilled water and acetone, dry, and record the initial weight (Winitial) precisely.[8]
-
Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl). Prepare a series of test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the corrosive medium. A blank solution (corrosive medium without inhibitor) must be prepared for comparison.
-
Immersion: Immerse one prepared coupon into each test solution, ensuring it is fully submerged. Conduct the tests at a constant temperature (e.g., 298 K) for a fixed duration (e.g., 6 hours).[1]
-
Post-Immersion Analysis: After the immersion period, carefully remove the coupons. Clean them with a suitable cleaning solution (e.g., Clarke's solution for steel), wash with distilled water and acetone, dry, and record the final weight (Wfinal).
-
Calculations:
-
Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CRblank is the corrosion rate in the blank solution and CRinh is the corrosion rate in the presence of the inhibitor.
-
3.2 Electrochemical Evaluation
Electrochemical methods offer rapid and detailed information about the corrosion process and the inhibitor's mode of action. A standard three-electrode electrochemical cell is used, consisting of the metal specimen as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[9]
3.2.1 Potentiodynamic Polarization (PDP)
This technique measures the relationship between the applied potential and the resulting current, providing information on corrosion kinetics and the inhibitor's influence on anodic and cathodic reactions.
Protocol:
-
Setup: Assemble the three-electrode cell with the prepared working electrode. Allow the system to stabilize by measuring the open circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[10]
-
Polarization Scan: Once OCP is stable, apply a potential scan at a slow, constant rate (e.g., 0.5-1 mV/s). The scan typically ranges from -250 mV to +250 mV relative to the OCP.[11][12]
-
Data Analysis: Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.
-
Parameter Extraction: Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).[9]
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Mechanism Insight: A significant shift in Ecorr (>85 mV) in the presence of the inhibitor indicates whether it is predominantly anodic or cathodic. A smaller shift suggests a mixed-type inhibitor.[2]
-
Caption: Standard workflow for potentiodynamic polarization (PDP) testing.
3.2.2 Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that probes the properties of the metal/solution interface by applying a small amplitude AC signal over a wide frequency range.[13][14]
Protocol:
-
Setup: Use the same three-electrode cell setup as for PDP. Allow the system to stabilize at its OCP.
-
Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) to the system at the OCP.[4] Sweep the frequency from high (e.g., 100 kHz) to low (e.g., 0.01 Hz).
-
Data Analysis: The impedance data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The data is modeled using an equivalent electrical circuit (EEC) to represent the electrochemical processes at the interface.[14] A common model is the Randles circuit. The key parameter obtained is the polarization resistance (Rp), which is inversely proportional to the corrosion rate. The diameter of the semicircle in the Nyquist plot corresponds to Rp.
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_p_inh - R_p_blank) / R_p_inh] * 100 where Rp_inh and Rp_blank are the polarization resistances in the presence and absence of the inhibitor, respectively.
-
References
- 1. The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. staff.najah.edu [staff.najah.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. farsi.msrpco.com [farsi.msrpco.com]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. biologic.net [biologic.net]
- 13. ijcsi.pro [ijcsi.pro]
- 14. content.ampp.org [content.ampp.org]
Application Notes & Protocols for the Evaluation of 4-(1H-Pyrazol-4-yl)pyrimidine as a Novel Herbicide Candidate
Abstract
These application notes provide a comprehensive framework for the initial research and development of 4-(1H-pyrazol-4-yl)pyrimidine as a potential herbicide. The protocols outlined herein are designed for researchers in agrochemical discovery and development, offering a structured approach to efficacy testing, mechanism of action studies, and preliminary safety assessment. This document synthesizes established methodologies in herbicide science to guide the systematic evaluation of this novel chemical entity.
Introduction: The Rationale for this compound
The relentless evolution of herbicide-resistant weeds necessitates the discovery of new herbicidal compounds with novel modes of action. The this compound scaffold represents a promising starting point for investigation. This structure combines two key heterocyclic rings, pyrimidine and pyrazole, which are present in several commercially successful herbicides.
-
Pyrimidine Moiety: This ring is a core component of the sulfonylurea and pyrimidinyl(thio)benzoate classes of herbicides, which are known inhibitors of the acetolactate synthase (ALS) enzyme.
-
Pyrazole Moiety: This ring is found in protoporphyrinogen oxidase (PPO) inhibiting herbicides. The phenylpyrazole class of herbicides, for example, is known for its PPO-inhibiting activity, leading to rapid membrane disruption in plants.
The combination of these two moieties in a single molecule suggests the potential for novel interactions with established or new herbicidal targets. This guide provides the foundational protocols to explore this potential.
Postulated Mechanism of Action (MoA)
Given the structural alerts within this compound, two primary MoAs are hypothesized. The initial research phase should focus on differentiating between these potential pathways.
Hypothesis A: Inhibition of Acetolactate Synthase (ALS) The pyrimidine ring suggests a possible role as an ALS inhibitor. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth.
Hypothesis B: Inhibition of Protoporphyrinogen Oxidase (PPO) The pyrazole component suggests a potential for PPO inhibition. PPO is the final enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes the formation of reactive oxygen species, resulting in rapid lipid peroxidation and cell membrane disruption.
The following diagram illustrates the two primary biochemical pathways to investigate.
Caption: Postulated herbicidal mechanisms of action for this compound.
Experimental Protocols
Protocol: Preparation of Stock Solutions and Formulations
Accurate and consistent formulation is critical for reliable experimental outcomes.
Objective: To prepare a stable, concentrated stock solution and a ready-to-use spray formulation of this compound.
Materials:
-
This compound (analytical grade, >98% purity)
-
Acetone (HPLC grade)
-
Tween® 20 or other suitable non-ionic surfactant
-
Deionized water
-
Volumetric flasks, magnetic stirrer, analytical balance
Procedure:
-
100 mM Stock Solution Preparation:
-
Accurately weigh 14.61 mg of this compound (Molar Mass: 146.14 g/mol ).
-
Dissolve the compound in 500 µL of acetone in a 1.5 mL microfuge tube. Vortex until fully dissolved.
-
Add deionized water to bring the final volume to 1.0 mL. This creates a 100 mM stock in 50% acetone.
-
Store at 4°C in an amber vial for up to one month.
-
-
Spray Formulation (Example for 100 µM final concentration):
-
In a 100 mL beaker, add 90 mL of deionized water.
-
Add 100 µL of Tween® 20 (for a final concentration of 0.1% v/v).
-
While stirring, add 100 µL of the 100 mM stock solution.
-
Bring the final volume to 100 mL with deionized water. The final acetone concentration will be negligible (0.05%).
-
Prepare fresh on the day of application.
-
Protocol: Primary Greenhouse Efficacy Screening
This protocol is designed to assess the general herbicidal activity across a range of representative weed species.
Objective: To determine if this compound exhibits post-emergence herbicidal activity and to identify sensitive species.
Workflow Diagram:
Caption: General workflow for primary greenhouse herbicide screening.
Procedure:
-
Plant Propagation:
-
Sow seeds of representative monocot and dicot weeds in pots filled with standard potting mix. Suggested species are listed in Table 1.
-
Grow plants in a controlled greenhouse environment (25°C ± 2°C, 16-hour photoperiod) until they reach the 2-3 true leaf stage.
-
-
Herbicide Application:
-
Prepare spray solutions at various concentrations (e.g., 1000, 250, 50, 10 g ai/ha). A vehicle control (formulation without the active ingredient) must be included.
-
Apply the solutions using a calibrated track sprayer to ensure uniform coverage. Spray until foliage is wet, but not to the point of excessive runoff.
-
-
Evaluation:
-
Visually assess plant injury at 3, 7, and 14 days after treatment (DAT).
-
Use a percentage scale where 0% = no effect and 100% = complete plant death.
-
Record symptoms (e.g., chlorosis, necrosis, stunting) to provide clues about the MoA. Rapid necrosis might suggest PPO inhibition, while slow stunting and chlorosis are characteristic of ALS inhibitors.
-
Table 1: Suggested Weed Species for Primary Screening
| Category | Species Name | Common Name | Rationale |
|---|---|---|---|
| Monocot | Avena fatua | Wild Oat | Major grass weed in cereal crops. |
| Monocot | Echinochloa crus-galli | Barnyardgrass | Problematic grass weed in rice and corn. |
| Dicot | Amaranthus retroflexus | Redroot Pigweed | Common broadleaf weed with known resistance issues. |
| Dicot | Abutilon theophrasti | Velvetleaf | Competitive broadleaf weed in corn and soybean. |
Protocol: In Vitro Enzyme Inhibition Assay (ALS)
If greenhouse results suggest ALS inhibition (slow action, stunting), this assay provides direct evidence.
Objective: To quantify the inhibitory activity of this compound against the ALS enzyme.
Principle: The assay measures the production of acetolactate from pyruvate by an isolated plant ALS enzyme. The acetolactate is then decarboxylated to acetoin, which can be quantified colorimetrically.
Procedure (Summarized):
-
Enzyme Extraction: Isolate ALS enzyme from a susceptible plant species (e.g., etiolated corn shoots) using established biochemical methods.
-
Assay Reaction:
-
In a 96-well plate, combine the enzyme extract, reaction buffer (containing pyruvate and necessary cofactors like FAD and TPP), and varying concentrations of the test compound.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Product Detection:
-
Stop the reaction and convert acetolactate to acetoin by adding sulfuric acid and heating.
-
Add creatine and α-naphthol to form a colored complex with acetoin.
-
Measure the absorbance at 530 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Interpretation and Next Steps
The results from the primary screening and enzymatic assays will guide the subsequent stages of development.
Table 2: Interpreting Preliminary Data
| Observation | Potential Implication | Recommended Next Step |
|---|---|---|
| Rapid necrosis & bleaching (1-3 DAT) | PPO Inhibition | Conduct in vitro PPO inhibition assays. |
| Slow stunting, chlorosis, apical meristem death (7-14 DAT) | ALS Inhibition | Confirm with in vitro ALS assays (Protocol 3.3). |
| Activity on grasses but not broadleaves | Potential graminicide | Expand screening to more grass species; conduct crop selectivity studies on wheat, corn. |
| High IC50 value (>100 µM) in enzyme assay | Poor target site activity | Consider structure-activity relationship (SAR) studies to optimize the molecule. |
| High herbicidal activity but low enzyme inhibition | Novel Mode of Action | Initiate MoA studies (metabolomics, transcriptomics). |
Troubleshooting & Optimization
Technical Support Center: Pyrazole Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrazole Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these critical heterocyclic scaffolds. Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, their synthesis is not without challenges.
This document provides in-depth, field-proven insights into troubleshooting common problems encountered during their synthesis. The information is presented in a practical question-and-answer format, explaining the causality behind experimental choices and offering self-validating protocols to enhance the success of your chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yields and Reaction Optimization
Question 1: My pyrazole pyrimidine synthesis is resulting in very low yields. What are the most common causes and how can I troubleshoot this?
Low yields in pyrazole pyrimidine synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[5] The primary culprits are often related to the reactivity of the precursors and incomplete reaction progression.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yield in pyrazole pyrimidine synthesis.
Detailed Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 5-aminopyrazole and the 1,3-dicarbonyl compound (or its equivalent) are pure.[5] Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification. Hydrazine derivatives, often used to synthesize the initial pyrazole ring, can degrade over time; using a freshly opened or purified reagent is advisable.[5]
-
Optimize Reaction Conditions:
-
Temperature: Elevated temperatures can sometimes lead to the degradation of starting materials or the formation of tar-like substances.[6] Conversely, if the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be necessary to drive it to completion.[6] Microwave-assisted synthesis has been shown to reduce reaction times and increase yields in some cases.[2][7]
-
Solvent: The choice of solvent is crucial. While ethanol is common, other solvents like dimethylformamide (DMF) or toluene, or even solvent-free conditions, have been shown to improve yields for certain substrates.[6][8] The solvent should fully dissolve the reactants to ensure a homogeneous reaction mixture.
-
Catalyst: The reaction between 5-aminopyrazoles and β-dicarbonyl compounds can be catalyzed by either acids or bases.[7] For Biginelli-type reactions leading to related structures, Lewis acids like Yb(OTf)₃ or ZrCl₄ have been shown to improve yields.[6] It's essential to screen different catalysts and optimize their loading. In some instances, the reaction may proceed more efficiently without a catalyst in a high-boiling solvent.[6]
-
Table 1: Effect of Reaction Parameters on Pyrazole Pyrimidine Synthesis Yield
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | Too low | Gradually increase temperature | Overcomes activation energy barrier |
| Too high | Decrease temperature, consider microwave | Minimizes degradation and side reactions[6] | |
| Solvent | Poor solubility | Screen alternative solvents (e.g., DMF, Toluene) | Ensures homogeneity and improves reaction kinetics[6] |
| Catalyst | Inefficient | Screen Lewis/Brønsted acids or bases | Facilitates key steps like condensation and cyclization[7] |
| Reaction Time | Incomplete | Monitor by TLC/LC-MS to determine optimum time | Ensures reaction goes to completion without byproduct formation |
Section 2: Side Reactions and Byproduct Formation
Question 2: I'm observing significant byproduct formation in my reaction. What are the common side reactions and how can I suppress them?
Side reactions are a frequent challenge, often leading to complex mixtures that are difficult to purify. The nature of the byproduct can provide clues about the underlying issue.
Common Side Reactions:
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack from the 5-aminopyrazole can occur at either of the two different carbonyl carbons, leading to a mixture of regioisomers.[5] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[5]
-
Self-Condensation: Aldehydes used in three-component reactions are prone to self-condensation, reducing their availability for the desired reaction.[6]
-
Incomplete Cyclization: The intermediate formed from the initial condensation may fail to cyclize efficiently, remaining as a major impurity in the reaction mixture.[8]
-
Ring Opening: The dihydropyrimidine ring in some related structures can be susceptible to cleavage under certain conditions, particularly with hydrazine.[6]
Strategies to Minimize Side Reactions:
-
Control of Regioselectivity:
-
Choice of Reagents: The structure of the β-dicarbonyl compound significantly influences the reaction pathway.[7] For instance, using cyclic β-dicarbonyls can lead to regioselective formation of fused ring systems.[7]
-
Reaction Conditions: Fine-tuning reaction parameters, including the choice of solvent and catalyst, can favor the formation of one regioisomer over another.[7]
-
-
Minimizing Self-Condensation:
-
Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration and disfavor self-condensation.[6]
-
Stoichiometry: Using a slight excess of the other components (e.g., the aminopyrazole and the active methylene compound) can help to consume the aldehyde as it is added.[6]
-
-
Promoting Complete Cyclization:
Reaction Pathway Diagram: Regioisomer Formation
Caption: Competing pathways leading to regioisomers in pyrazole pyrimidine synthesis.
Section 3: Purification Challenges
Question 3: My crude product is an intractable tar or oil, and I'm struggling with purification. What are the best practices for purifying pyrazole pyrimidines?
Purification can be challenging due to the polar nature of the pyrazole pyrimidine core and the potential for tar formation at elevated temperatures.[6]
Troubleshooting Purification Issues:
-
Tar Formation: This often results from polymerization or degradation of starting materials at high temperatures.[6]
-
Poor Crystallization: The product may "oil out" or fail to crystallize from the chosen solvent system.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization (e.g., ethanol, acetic acid, DMF/water, acetone).[6][9]
-
Trituration: If recrystallization fails, try triturating the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole pyrimidine core can be protonated. Dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the product can be an effective purification strategy.
-
-
-
Chromatography Issues: Baseline streaking or poor separation on silica gel columns is common.
-
Solution:
-
Solvent System Modification: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing of basic compounds on acidic silica gel.
-
Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase chromatography if the compound is soluble in water/acetonitrile or water/methanol.[6]
-
-
Experimental Protocol: Acid-Base Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target compound should move into the aqueous layer as its hydrochloride salt.
-
Organic Wash: Wash the aqueous layer with DCM or ethyl acetate to remove any non-basic, organic-soluble impurities.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M sodium hydroxide or saturated sodium bicarbonate) until the solution is basic (check with pH paper).
-
Product Isolation: The purified product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-(1H-pyrazol-4-yl)pyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide in-depth, field-tested insights into optimizing its synthesis, troubleshooting common issues, and explaining the chemical principles behind our recommendations.
Introduction: The Challenge of Bi-Heterocyclic Synthesis
The this compound scaffold is a key structural motif in numerous biologically active compounds, including kinase inhibitors used in oncology.[1] Its synthesis, typically achieved via palladium-catalyzed cross-coupling reactions, presents a unique set of challenges. The electronic properties of both the pyrazole and pyrimidine rings, the presence of an acidic N-H proton on the pyrazole, and the potential for catalyst inhibition require a carefully optimized and well-understood reaction system.
This guide is structured as an interactive troubleshooting manual. We will address the most common problems encountered during the synthesis, providing not just solutions, but the underlying rationale to empower you to adapt these protocols to your specific substrates and laboratory conditions.
Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the C-C bond between the pyrazole and pyrimidine rings is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyrazole-4-boronic acid or ester with a 4-halopyrimidine.
Caption: General Scheme for Suzuki-Miyaura Synthesis.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis.
Problem 1: Low to No Product Formation
Q: My Suzuki-Miyaura reaction is showing low or no conversion, with starting materials largely unconsumed. What are the primary factors to investigate?
A: This is the most common issue and is almost always related to one of four key areas: the catalyst system, the base, the solvent, or the temperature. A systematic approach is crucial.
1. The Catalyst System: More Than Just Palladium
The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic cycle. An inappropriate choice here is a frequent cause of failure.
-
Expertise & Experience: While Pd(PPh₃)₄ can work, modern, electron-rich, and sterically hindered biarylphosphine ligands developed by groups like Buchwald often provide superior results, especially for heteroaromatic couplings.[2][3] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps. Five-membered heterocycles like pyrazole can sometimes act as catalyst inhibitors, making a robust ligand essential.[4]
-
Troubleshooting Steps:
-
Switch to a Modern Pre-catalyst: If using Pd(PPh₃)₄ or Pd(dppf)Cl₂, consider switching to a more active pre-catalyst system like tBuXPhos or SPhos with a Pd(dba)₂ or Pd₂(dba)₃ precursor.[5]
-
Verify Catalyst Activity: Ensure your palladium source has not degraded. Palladium on carbon (Pd/C) is generally not effective for Suzuki reactions.
-
Degas Rigorously: The active Pd(0) species is sensitive to oxygen. Ensure your reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).
-
2. Base Selection: Not All Bases Are Created Equal
The base plays a critical role in activating the boronic acid/ester for transmetalation. Its strength, solubility, and steric profile matter.
-
Expertise & Experience: For heteroaromatic couplings, potassium phosphate (K₃PO₄) is often more effective than carbonates like K₂CO₃ or Na₂CO₃.[6] It is a stronger base and its hydration sphere can influence reaction kinetics. However, the choice can be substrate-dependent, and screening is sometimes necessary.[7] The use of aqueous base solutions is common, but for sensitive substrates, strictly anhydrous conditions with a base like K₃PO₄ can prevent unwanted hydrolysis of starting materials or products.[8]
-
Troubleshooting Steps:
-
Switch to K₃PO₄: If you are using Na₂CO₃ or K₂CO₃ with poor results, attempt the reaction with 2-3 equivalents of K₃PO₄.
-
Ensure Fine Powder: Grind your inorganic base to a very fine powder to maximize surface area and improve reproducibility, especially in non-aqueous media.[6]
-
Consider Water: If running an anhydrous coupling with K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial as it's required for the mechanism to function correctly.[6]
-
3. Solvent & Temperature: The Reaction Environment
The solvent must solubilize the reactants and facilitate the high temperatures often required for these couplings.
-
Expertise & Experience: A mixture of an ethereal solvent like 1,4-dioxane or DME with water is a standard starting point as it dissolves both the organic substrates and the inorganic base.[9] For substrates prone to hydrolysis, anhydrous polar aprotic solvents like DMF or toluene can be effective.[10][11] High temperatures (>80 °C) are typically necessary.[1][12]
-
Troubleshooting Steps:
-
Increase Temperature: If your reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C (refluxing dioxane).
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by overcoming activation energy barriers through rapid, uniform heating.[13][14][15] Typical conditions might be 120-150 °C for 10-30 minutes.[1][14]
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Alternative) | Rationale |
| Catalyst | Pd₂(dba)₃ + SPhos/XPhos | Pd(dppf)Cl₂ | Modern ligands offer higher activity and stability for challenging substrates.[2] |
| Base | K₃PO₄ (3 eq.) | K₂CO₃ (3 eq.) | K₃PO₄ is often superior for heteroaryl couplings.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DMF (anhydrous) | Aqueous systems are robust; DMF can improve solubility for complex substrates.[7][11] |
| Temperature | 100 °C | 140 °C (Microwave) | Higher temperatures or microwave energy can overcome high activation barriers.[13][14] |
| Table 1: Recommended Starting Conditions for Optimization |
Problem 2: Significant Side-Product Formation
Q: I'm observing significant homocoupling of my pyrazole-boronic ester and/or dehalogenation of my 4-chloropyrimidine. How can I minimize these side reactions?
A: These byproducts arise from competing, non-productive pathways in the catalytic cycle. Minimizing them requires fine-tuning the reaction conditions.
-
Homocoupling (Glaser-Hay type): This occurs when two molecules of the boronic ester couple together. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[16]
-
Solution: Ensure meticulous degassing of your reaction mixture. Using a slight excess of the boronic ester can sometimes be counterproductive; aim for a ratio of 1.1-1.2 equivalents.
-
-
Protodeboronation/Dehalogenation: This is the replacement of the boronic ester or the halide with a hydrogen atom from the solvent or trace water. It is often problematic at higher temperatures with unstable starting materials.[17]
-
Solution: Use the lowest effective temperature. If protodeboronation of the pyrazole-boronic ester is an issue, consider switching to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate. If dehalogenation is the problem, ensure your palladium catalyst and phosphine ligand are free of any palladium hydride impurities.
-
Problem 3: The Unprotected Pyrazole N-H
Q: The N-H proton on my pyrazole seems to be interfering with the reaction. Should I protect it?
A: The acidic N-H of a pyrazole can indeed complicate cross-coupling reactions by coordinating to the palladium center or reacting with the base.[17] You have two primary strategies: proceed without protection or use a protecting group.
-
Strategy 1: No Protecting Group
-
Expertise & Experience: Many modern catalyst systems can tolerate the free N-H. However, you may need to use a stronger base (like K₃PO₄) and potentially a higher catalyst loading to overcome any inhibition. This is the most atom-economical approach.
-
Recommendation: First, attempt the reaction with the unprotected pyrazole using the optimized conditions from Table 1. This often works sufficiently well.
-
-
Strategy 2: Using a Protecting Group
-
Expertise & Experience: If the unprotected route fails, a protecting group is necessary. The choice of group is critical. A trityl (Tr) or benzyl (Bn) group can be effective.[1][4] The bulky trityl group can be particularly useful in directing the reaction.[5] A Boc group is another option, though it may be labile under certain conditions.
-
Recommendation: Use a protecting group that is stable to the basic coupling conditions but can be removed orthogonally without damaging the product. For example, a trityl group can often be removed under acidic conditions.
-
| Protecting Group | Protection Method | Deprotection Method | Key Considerations |
| Boc | Boc₂O, DMAP | TFA, HCl | May not be stable to prolonged high temperatures. |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Robust, but deprotection requires a separate hydrogenation step. |
| Trityl (Tr) | TrCl, Et₃N | Mild Acid (e.g., TFA in DCM) | Bulky group can improve yields; easily removed.[5] |
| Table 2: Common Pyrazole N-H Protecting Groups |
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting Decision Tree for the Synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a 4-chloropyrimidine, or do I need the bromide/iodide? A1: While bromides and iodides are generally more reactive in oxidative addition, modern palladium catalysts with electron-rich, bulky phosphine ligands can effectively activate aryl chlorides.[2] If you are using a 4-chloropyrimidine, using a catalyst system like Pd₂(dba)₃/SPhos is highly recommended over older catalysts like Pd(PPh₃)₄.
Q2: My pyrazole-boronic acid is unstable and degrades on the shelf. What can I do? A2: This is a common issue with heteroaryl boronic acids.[17] The best solution is to convert the boronic acid to its more stable pinacol boronate ester (Bpin) derivative using bis(pinacolato)diboron. These esters are typically robust, crystalline solids that are much easier to handle and purify.
Q3: How do I remove residual palladium from my final product? A3: Residual palladium can be a major issue, especially in pharmaceutical applications. Standard column chromatography may not be sufficient. Consider a final purification step of passing a solution of your compound through a pad of a specialized scavenger resin (e.g., a thiol-functionalized silica gel) or treating it with activated carbon.
Q4: What are the key analytical techniques for monitoring this reaction? A4: Thin-Layer Chromatography (TLC) is useful for a quick check, but Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It allows you to definitively track the consumption of your starting materials and the formation of your product, while also identifying the masses of any major byproducts, which is critical for effective troubleshooting.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Pyrazolopyrimidine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions to the common and complex purification challenges encountered when working with pyrazolopyrimidine derivatives. The unique structural properties of these compounds, while conferring valuable biological activity, often present significant hurdles in achieving the high purity required for downstream applications. This resource consolidates field-proven advice, detailed protocols, and troubleshooting guides to empower you in your experimental work.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of pyrazolopyrimidine derivatives, offering explanations for the underlying causes and actionable solutions.
Issue 1: Co-elution of Regioisomers in Column Chromatography
Question: I am struggling to separate two regioisomers of my pyrazolopyrimidine derivative using silica gel column chromatography. They have very similar Rf values. What can I do to improve separation?
Answer: The separation of pyrazolopyrimidine regioisomers is a frequently encountered challenge due to their similar polarity and structural characteristics.[1][2] The subtle differences in the placement of substituents on the bicyclic core can lead to nearly identical retention times on standard stationary phases.
Causality and Strategy:
The key to separating regioisomers lies in exploiting subtle differences in their interaction with the stationary and mobile phases. This can be achieved by modifying the chromatography system to amplify these minor structural variations.
Troubleshooting Protocol: Optimizing Isomer Separation
-
Stationary Phase Selection:
-
Standard Silica Gel: If you are using standard silica gel, consider using a grade with a smaller particle size for higher resolution.
-
Modified Silica: Consider using silver nitrate (AgNO₃) impregnated silica gel. The π-electrons of the aromatic rings in your isomers may interact differently with the silver ions, leading to differential retention.
-
Alternative Phases: For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reverse-phase chromatography.[3]
-
-
Mobile Phase Optimization:
-
Solvent System: A systematic approach to solvent system selection is crucial. Create a solvent polarity gradient and test various combinations. For instance, start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate or acetone.
-
Additives: The addition of a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and may enhance separation by suppressing tailing.
-
-
Advanced Techniques:
-
Preparative HPLC: If column chromatography fails to provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative. The use of high-efficiency columns can resolve closely eluting isomers.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for isomeric separation that is not achievable with liquid chromatography.
-
Issue 2: Poor Crystallization or Formation of Amorphous Solid
Question: My pyrazolopyrimidine derivative oils out or forms an amorphous solid instead of crystallizing. How can I induce the formation of high-quality crystals?
Answer: The inability to obtain crystalline material is often due to high solubility in the chosen solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent tendency of the molecule to form a non-crystalline solid.[4]
Causality and Strategy:
Crystallization is a thermodynamic process that requires reaching a state of supersaturation in a controlled manner. The goal is to identify conditions where the solubility of your compound is significantly lower at a reduced temperature or in the presence of an anti-solvent.
Troubleshooting Protocol: Inducing Crystallization
-
Solvent Screening:
-
Crystallization Techniques:
-
Slow Cooling: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature. Slow cooling often yields larger and purer crystals.[4]
-
Anti-Solvent Diffusion: If your compound is soluble in a high-boiling point solvent like DMF or DMSO, the anti-solvent vapor diffusion technique is highly effective.[4] Dissolve your compound in the high-boiling solvent in a small vial and place this vial inside a larger sealed container with a volatile anti-solvent (e.g., diethyl ether, pentane). The slow diffusion of the anti-solvent vapor will gradually decrease the solubility of your compound, promoting crystallization.[4]
-
-
Inducing Nucleation:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my pyrazolopyrimidine synthesis, and how can I remove them?
A1: Common impurities often include unreacted starting materials, by-products from side reactions, and residual catalysts. For instance, in cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core, incomplete precursor formation can be a source of impurities.[5] Recrystallization or column chromatography of the precursor before the final step is a good practice.[5] If colored impurities are present, treating a hot solution of your crude product with a small amount of activated charcoal before filtration can be effective in adsorbing them.[3]
Q2: I am observing low yields in my final cyclization step. Could this be a purification issue?
A2: While low yields can be due to various factors, purification of intermediates is critical. Impurities in your precursor materials can interfere with the cyclization reaction, leading to lower yields and the formation of side products.[5] Ensure the purity of your precursors using techniques like NMR or LC-MS before proceeding with the cyclization. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can significantly improve yields.[5]
Q3: My purified pyrazolopyrimidine derivative is highly polar. What are the best practices for handling and purifying such compounds?
A3: Highly polar pyrimidine derivatives present unique challenges.[3] They often exhibit poor retention in reverse-phase chromatography and high solubility in polar solvents, making crystallization difficult.[3] For chromatographic purification, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice as it is specifically designed for polar compounds.[3] If you must use reverse-phase HPLC, consider using a polar-endcapped column or adding ion-pairing agents to the mobile phase to improve retention.[3] For crystallization, techniques like anti-solvent diffusion are generally more successful than simple cooling crystallization.[4]
Q4: Can microwave-assisted synthesis affect the purification of pyrazolopyrimidines?
A4: Yes, microwave irradiation can be beneficial. It often accelerates the cyclization process and can lead to higher regioselectivity, which simplifies purification by reducing the number of isomers formed.[1] In some cases, microwave-assisted synthesis can minimize the need for chromatographic purification altogether, offering a more sustainable approach.[1]
Visualizing Purification Workflows
Diagram 1: General Purification Workflow for Pyrazolopyrimidine Derivatives
Caption: A decision-making workflow for the purification of pyrazolopyrimidine derivatives.
Diagram 2: Troubleshooting Isomer Separation
Caption: A troubleshooting flowchart for separating pyrazolopyrimidine isomers.
Quantitative Data Summary
| Purification Challenge | Key Parameter | Recommended Value/Range | Reference |
| Low Yield in Cyclization | Precursor Purity | >98% | [5] |
| HPLC Peak Tailing (Basic Compounds) | Mobile Phase Additive (Triethylamine) | 0.1% (v/v) | [3] |
| Poor Retention in Reverse-Phase HPLC | Mobile Phase pH (for ionizable compounds) | Adjust to suppress ionization | [3] |
| Microwave-Assisted Synthesis | Temperature | 120-150 °C | [1] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(1H-Pyrazol-4-yl)pyrimidine
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)pyrimidine and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic routes and improve yields.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound, a crucial scaffold in medicinal chemistry. The primary route for this synthesis is the Suzuki-Miyaura cross-coupling reaction.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction between 4-chloropyrimidine and pyrazole-4-boronic acid pinacol ester is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura coupling are a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot and optimize your reaction.
A. Catalyst and Ligand Selection:
The choice of the palladium catalyst and the phosphine ligand is critical for an efficient cross-coupling reaction.[1][2][3]
-
Recommended Protocol:
-
Catalyst Screening: Test a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with different phosphine ligands (e.g., SPhos, XPhos, RuPhos). Bidentate ligands like Xantphos can also be effective in preventing catalyst deactivation.[4][5]
-
Pre-catalyst Generation: The in situ generation of the active Pd(0) catalyst from a Pd(II) precursor is a crucial step.[4] Ensure that the pre-catalyst reduction is efficient to avoid side reactions.
-
B. Base and Solvent Optimization:
The base and solvent system plays a crucial role in the transmetalation step of the catalytic cycle.
-
Expertise & Experience: An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. A mixture of a polar aprotic solvent like dioxane or DME with water is a standard choice. Microwave irradiation can significantly reduce reaction times and improve yields.[6][7][8]
-
Troubleshooting Table: Base and Solvent Effects
Problem Potential Cause Suggested Solution Incomplete reaction Insufficiently strong base Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Degradation of starting material Base-mediated side reactions Use a milder base such as NaHCO₃ or K₂CO₃. | Poor solubility of reactants | Inappropriate solvent | Try a different solvent system, e.g., toluene/water, or add a co-solvent like ethanol.[9] |
C. Quality of Boronic Ester:
The purity and stability of the pyrazole-4-boronic acid pinacol ester are paramount.
-
Expertise & Experience: Boronic esters can be prone to decomposition, especially if not stored properly. It is advisable to use freshly prepared or high-purity commercial material.[10] The synthesis of the boronic ester itself can be optimized.[11][12][13]
-
Verification Protocol:
-
Before use, verify the purity of the pyrazole-4-boronic acid pinacol ester by ¹H NMR.
-
If impurities are detected, purify the reagent by recrystallization or column chromatography.
-
Issue 2: Formation of Homo-coupling Byproducts
Question: I am observing significant amounts of pyrimidine-pyrimidine and pyrazole-pyrazole homo-coupling byproducts in my reaction mixture, which complicates purification. How can I suppress these side reactions?
Answer:
Homo-coupling is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen or inefficient transmetalation.
A. Rigorous Degassing:
Oxygen can promote the oxidative homo-coupling of the boronic acid.
-
Expertise & Experience: It is crucial to thoroughly degas the reaction mixture. The "freeze-pump-thaw" method is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst and reactants can also be sufficient.
-
Degassing Protocol (Freeze-Pump-Thaw):
-
Assemble the reaction flask with all reactants except the catalyst.
-
Freeze the mixture using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the mixture while maintaining the vacuum.
-
Repeat this cycle at least three times before backfilling with an inert gas and adding the catalyst.
-
B. Reaction Stoichiometry and Addition Order:
-
Expertise & Experience: Using a slight excess of the boronic ester (1.1-1.2 equivalents) can help drive the desired cross-coupling reaction to completion and minimize homo-coupling of the halopyrimidine. Adding the limiting reagent (4-halopyrimidine) slowly to the reaction mixture can also sometimes suppress its homo-coupling.
Issue 3: Difficulty in Product Purification
Question: The purification of the final this compound product by column chromatography is challenging, and I am getting impure fractions. What are some effective purification strategies?
Answer:
Purification can indeed be challenging due to the polar nature of the product and the presence of closely eluting impurities.
A. Optimized Chromatography:
-
Expertise & Experience: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a polar modifier like methanol to the mobile phase can improve the peak shape and resolution.
-
Recommended Solvents:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Ethyl Acetate/Methanol
-
B. Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material. Experiment with different solvents to find the optimal conditions.
-
Acid-Base Extraction: The pyrimidine and pyrazole moieties have basic nitrogens. An acid-base workup can sometimes be used to separate the product from non-basic impurities.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl).
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: Which halogen on the pyrimidine ring (Cl, Br, or I) is best for the Suzuki-Miyaura coupling?
The reactivity of the C-X bond in oxidative addition generally follows the order I > Br > Cl. While 4-iodopyrimidine will be the most reactive, it is also the most expensive and potentially least stable. 4-Chloropyrimidine is more cost-effective but may require more forcing conditions or a more active catalyst system.[14][15][16][17] 4-Bromopyrimidine often provides a good balance of reactivity and cost.
Q2: Can I use other cross-coupling reactions besides Suzuki-Miyaura?
Yes, other cross-coupling reactions can be employed.
-
Stille Coupling: This involves the reaction of an organostannane with an organic halide catalyzed by palladium.[18][19] It is tolerant of a wide range of functional groups but a major drawback is the toxicity of the tin reagents.
-
Buchwald-Hartwig Amination: While not a C-C bond-forming reaction, this is a powerful method for creating C-N bonds and is relevant for synthesizing derivatives where a nitrogen is attached to the pyrimidine ring.[5][20][21][22][23]
Diagram: Alternative Cross-Coupling Reactions
Caption: Comparison of Suzuki-Miyaura and Stille coupling for C-C bond formation.
Q3: My pyrazole starting material has a protecting group on the nitrogen. When should I remove it?
If you are using an N-protected pyrazole-4-boronic acid pinacol ester (e.g., N-Boc), the deprotection step is typically performed after the cross-coupling reaction. The Boc group is generally stable under Suzuki-Miyaura conditions and can be removed with an acid like trifluoroacetic acid (TFA) or by heating.[11]
Q4: Are there any one-pot procedures available to streamline the synthesis?
One-pot procedures, such as a sequential double Suzuki coupling on a dihalopyrimidine, can be highly efficient for creating more complex derivatives.[9] However, for the synthesis of the parent this compound, a stepwise approach is generally more reliable for achieving high purity and yield.
III. References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. --INVALID-LINK--
-
Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents. --INVALID-LINK--
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. --INVALID-LINK--
-
The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. --INVALID-LINK--
-
Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. --INVALID-LINK--
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. Google Patents. --INVALID-LINK--
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. --INVALID-LINK--
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. --INVALID-LINK--
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. --INVALID-LINK--
-
Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents. --INVALID-LINK--
-
Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents. --INVALID-LINK--
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. --INVALID-LINK--
-
Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. PubMed. --INVALID-LINK--
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. --INVALID-LINK--
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. --INVALID-LINK--
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. --INVALID-LINK--
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. --INVALID-LINK--
-
Synthesis of 4-(Pyrazol-1-yl)pyrimidines from 4-Hydrazinopyrimidines and Investigation of Their Structure and Some Chemical Properties. ResearchGate. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Method for synthesizing 4-chloro-pyridine. Patsnap. --INVALID-LINK--
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of Chinese Chemical Society. --INVALID-LINK--
-
Method for synthesizing 4-chloro-pyridine. Google Patents. --INVALID-LINK--
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. --INVALID-LINK--
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. --INVALID-LINK--
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( 4 H )-one: towards a new access to 3,5-dia... RSC Advances. --INVALID-LINK--
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. --INVALID-LINK--
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem. --INVALID-LINK--
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. --INVALID-LINK--
-
Stille Cross-Coupling Reaction. Thermo Fisher Scientific. --INVALID-LINK--
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. --INVALID-LINK--
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. --INVALID-LINK--
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. --INVALID-LINK--
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central. --INVALID-LINK--
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. --INVALID-LINK--
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. --INVALID-LINK--
-
Method for purifying pyrazoles. Google Patents. --INVALID-LINK--
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. --INVALID-LINK--
-
Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. PubMed. --INVALID-LINK--
-
Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents. --INVALID-LINK--
-
1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vapourtec.com [vapourtec.com]
- 3. youtube.com [youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 12. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 13. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 14. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 4-(1H-Pyrazol-4-yl)pyrimidine
Welcome to the technical support guide for 4-(1H-pyrazol-4-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in various experimental assays. Our goal is to provide you with the technical insights and practical solutions needed to ensure the reliability and reproducibility of your results.
Introduction: The Double-Edged Sword of Aromaticity
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are cornerstones in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] The scaffold, featuring linked pyrazole and pyrimidine rings, is adept at forming key interactions within the ATP-binding pockets of kinases, making it a valuable structure for inhibitor design.[2]
However, the very features that make it biologically active—its planar, aromatic, and rigid structure—also contribute to its primary drawback: poor aqueous solubility.[3][4] This poor solubility stems from strong intermolecular forces in its solid crystalline state (high lattice energy), which are energetically difficult to overcome with the solvation energy of water.[3] This guide will provide a systematic approach to understanding and overcoming these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: My this compound won't dissolve in my standard aqueous buffer (e.g., PBS). Why is this happening?
A: The limited aqueous solubility is an inherent property of the molecule's structure.[3] As a largely non-polar, rigid molecule, it prefers to remain in its crystalline solid form rather than interact with water. To dissolve, the energy required to break apart the crystal lattice must be compensated by the energy released upon solvation. For compounds like this, the solvation energy in water is often insufficient. The first and most critical step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[5]
Q2: I'm seeing a precipitate form in my cell culture plate hours after adding the compound. What's going on?
A: This is a classic example of a compound "crashing out" of a supersaturated solution.[6][7] You likely achieved initial dissolution in a high-concentration DMSO stock. However, when this stock is diluted into the aqueous culture medium, the final concentration of the compound exceeds its thermodynamic solubility limit in that new environment. The DMSO percentage is now too low to act as an effective co-solvent, leading to time-dependent precipitation.[5][6]
Q3: Can I just increase the final DMSO concentration in my assay to keep the compound dissolved?
A: While this may maintain solubility, it is strongly discouraged for most cell-based assays. DMSO concentrations are typically kept below 0.5%, and often below 0.1% for sensitive or primary cells, as higher levels can induce cytotoxicity, inhibit cell proliferation, and cause other off-target effects that would confound your results.[8][9][10][11][12] It is crucial to run a vehicle control to determine the tolerance of your specific cell line to DMSO.[11]
Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?
A: This distinction is critical for experimental design.
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent after an extended period (e.g., 24 hours). It represents the maximum stable concentration.[13][14][15]
-
Kinetic solubility is measured by rapidly diluting a DMSO stock into an aqueous buffer and determining the concentration at which precipitation first occurs.[15][16] This value is often higher than the thermodynamic solubility because it represents a temporary, supersaturated state.[13][14][16]
For short biochemical assays, you might operate within the kinetic solubility window. For longer cell-based assays, the compound will likely precipitate from a supersaturated solution, making thermodynamic solubility the more relevant and limiting parameter.[16]
Part 2: Troubleshooting Guide - From Stock to Assay
This section provides a systematic approach to diagnosing and solving solubility issues.
Issue 1: The compound is insoluble when preparing the primary stock solution.
Root Cause Analysis: The chosen solvent is inappropriate, or the target concentration is too high.
Workflow for Resolution:
Caption: Troubleshooting workflow for initial stock solution preparation.
Step-by-Step Protocol:
-
Solvent Selection: Use high-purity, anhydrous DMSO as the first choice.[5][7] N,N-Dimethylacetamide (DMA) is a suitable alternative.[17]
-
Assisted Dissolution: Employ mechanical and thermal energy. Vortexing, sonication, and gentle warming (37°C) can help overcome the energy barrier of the crystal lattice.[5][18]
-
Concentration Re-evaluation: A fully dissolved stock is non-negotiable for accurate results.[19][20][21] If the compound remains insoluble after the above steps, you must lower the stock concentration.
Issue 2: Precipitation is observed after diluting the DMSO stock into aqueous buffer or cell culture media.
Root Cause Analysis: The final compound concentration exceeds its thermodynamic solubility in the aqueous assay medium.
Strategies for Mitigation:
Strategy A: Use of Co-solvents and Excipients
For challenging compounds, formulation aids may be necessary. These must be tested for compatibility with your specific assay.
Table 1: Common Excipients for Solubility Enhancement
| Excipient Category | Example(s) | Mechanism of Action | Typical Use Case |
| Co-solvents | PEG-400, Propylene Glycol | Reduces the polarity of the aqueous vehicle, acting similarly to DMSO.[22][23] | Intermediate dilutions, some in vitro assays. |
| Surfactants | Tween® 80, Pluronic® F-68 | Form micelles that encapsulate the hydrophobic compound, increasing apparent solubility.[22][24] | In vivo formulations, some cell-based assays. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes where the compound sits in a hydrophobic core, while the exterior is hydrophilic.[17][25][26][27][28] | Broad applicability, often improves stability and bioavailability.[27] |
Experimental Protocol: Screening for a Suitable Formulation
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Create a series of aqueous buffers (e.g., PBS, pH 7.4) containing potential excipients. Ensure the final DMSO concentration will be consistent and assay-compatible (e.g., 0.5%).
-
Buffer 1: PBS + 0.5% DMSO
-
Buffer 2: PBS + 0.5% DMSO + 10% PEG-400
-
Buffer 3: PBS + 0.5% DMSO + 0.1% Tween® 80
-
Buffer 4: PBS + 0.5% DMSO + 5 mM HP-β-CD
-
-
Add the compound stock to each buffer to reach a target final concentration (e.g., 100 µM).
-
Incubate under assay conditions (e.g., 37°C).
-
Visually inspect for precipitation immediately, and after 1, 4, and 24 hours. Turbidity can be quantified using a nephelometer.
-
Select the formulation that maintains clarity for the required duration of your experiment.
Strategy B: The Serial Dilution Method
This practical technique minimizes "solvent shock" and can help maintain a metastable, supersaturated solution for the duration of an experiment.
Caption: Workflow for serial dilution to minimize precipitation.
Explanation of the Logic: Instead of a large, one-step dilution from 100% DMSO into the final aqueous medium, an intermediate dilution step is performed.[5][6] This gradual reduction in organic solvent concentration can prevent the rapid precipitation that occurs from solvent shock, allowing for a higher achievable concentration in the final assay plate.
Part 3: Self-Validating Your Protocol
To ensure your results are trustworthy, you must confirm that your chosen solubilization method does not interfere with the assay.
Essential Control Experiments:
-
Vehicle Control: Every experiment must include a control group treated with the final concentration of your complete solvent/excipient mixture (e.g., Assay Media + 0.5% DMSO + 5 mM HP-β-CD). This is the only way to know if the vehicle itself is affecting cell viability, signaling, or other measured endpoints.
-
Solubility-Interference Control: If possible, run your assay with a known, highly soluble positive control compound in the presence and absence of your chosen vehicle. A significant shift in the EC50 or activity of this control compound would indicate that your formulation is interfering with the assay itself.
-
Visual Plate Inspection: Before reading your assay results, always visually inspect the wells under a microscope. Look for crystalline or amorphous precipitates.[6] If precipitation is visible, the true concentration of your compound in solution is unknown, and the resulting data is not reliable.
By rigorously implementing these controls, you create a self-validating system where the integrity of your experimental data is continuously verified.
References
- 1. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. abmole.com [abmole.com]
- 18. benchchem.com [benchchem.com]
- 19. fastercapital.com [fastercapital.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. longdom.org [longdom.org]
- 23. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 24. pharmtech.com [pharmtech.com]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1H-pyrazol-4-yl)pyrimidine stability and storage conditions
Introduction
Welcome to the Technical Support Center for 4-(1H-pyrazol-4-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a key heterocyclic building block in medicinal and agricultural chemistry, understanding its handling and storage is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides a comprehensive, question-and-answer-based resource covering stability, storage, and troubleshooting, grounded in established principles of chemical stability and laboratory best practices.
While specific, peer-reviewed stability data for this compound is not extensively documented, the guidance herein is synthesized from the known chemical properties of pyrazole and pyrimidine scaffolds, general protocols for small molecule stability testing, and authoritative recommendations for handling sensitive organic compounds.[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental issues related to the stability and handling of this compound.
Compound Integrity & Storage
Q1: What are the primary factors that can compromise the stability of solid this compound?
A1: The stability of this compound, like many nitrogen-containing heterocyclic compounds, is primarily influenced by four environmental factors:
-
Moisture (Hygroscopicity): The compound may be hygroscopic. Absorbed water can initiate hydrolytic degradation or act as a medium for other reactions. Storing in a desiccated environment is crucial.[3][6][7]
-
Light (Photosensitivity): Aromatic heterocycles can be susceptible to photodegradation upon exposure to UV or high-energy visible light, which can trigger ring-opening or rearrangement reactions.[3]
-
Heat (Thermal Liability): Elevated temperatures accelerate all degradation processes. While supplier data indicates a high melting point (205-208°C), thermal decomposition can occur at much lower temperatures over extended periods.
-
Oxygen (Oxidative Susceptibility): The pyrazole ring, in particular, can be susceptible to oxidation.[1] This process can be catalyzed by trace metal impurities and accelerated by light and heat.
Q2: What are the ideal storage conditions for solid this compound?
A2: To mitigate the risks outlined in Q1, we recommend a multi-faceted storage strategy. The optimal conditions are summarized in the table below. For maximal long-term stability, especially for reference standards, storage at -20°C under an inert atmosphere is the gold standard.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the kinetic rate of all potential degradation reactions (oxidation, hydrolysis, thermal decomposition).[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[5] |
| Light | Amber Glass Vial or Opaque Container | Blocks UV and visible light, preventing photo-initiated degradation.[3] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents uptake of atmospheric moisture, minimizing risk of hydrolysis and other moisture-mediated reactions.[3][6] |
Q3: I noticed the color of my solid compound has changed from white/off-white to yellow or brown. What does this indicate?
A3: A distinct color change is a common visual indicator of chemical degradation. This is often due to the formation of conjugated, chromophoric byproducts resulting from oxidation or other decomposition pathways. If you observe a color change, it is highly probable that the purity of your sample has been compromised. We strongly recommend re-analyzing the material by a suitable method (e.g., HPLC, LC-MS) to assess its purity before further use. Do not proceed with critical experiments if significant degradation is detected.
Solution Stability & Handling
Q4: How should I prepare and store stock solutions of this compound?
A4: The stability of the compound in solution is generally lower than in its solid state and is highly dependent on the solvent.
-
Solvent Choice: For preparing stock solutions for biological assays, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8] DMSO is a good solubilizing agent and is relatively inert. Ensure the DMSO is anhydrous, as water content is a key factor in solution instability.[9]
-
Preparation: Allow the solid compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation of atmospheric moisture onto the solid.[8] Prepare the solution under an inert atmosphere if possible.
-
Storage: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8] For long-term storage (months to a year), store these aliquots at -80°C . For short-term storage (weeks), -20°C is acceptable.[8] Studies on diverse compound libraries in DMSO show significant degradation can occur over time at room temperature, with the probability of observing the parent compound dropping to 52% after one year.[10]
Q5: My compound precipitated when I diluted my DMSO stock into an aqueous buffer for my experiment. What happened and how can I fix it?
A5: This is a very common issue known as "solvent shock" or precipitation due to poor aqueous solubility.[8] The compound is soluble in the organic DMSO stock but crashes out when diluted into a predominantly aqueous medium where its solubility is much lower.[11][12]
-
Troubleshooting:
-
Decrease Final Concentration: The most likely cause is that your final concentration exceeds the compound's aqueous solubility limit. Try lowering the final concentration in your assay.
-
Modify Dilution Method: Instead of a single, large dilution step, perform serial dilutions. This can sometimes keep the compound in solution more effectively.
-
Check Buffer pH: The compound's solubility may be pH-dependent. While specific data is unavailable, pyrazole and pyrimidine moieties have basic nitrogens, suggesting solubility might increase at a slightly acidic pH. However, this must be balanced with potential acid-catalyzed hydrolysis.
-
Use of Surfactants/Co-solvents: For in vitro assays, adding a small, biologically tolerated amount of a surfactant like Tween-20 or a co-solvent may help maintain solubility. This must be validated to ensure it doesn't interfere with the assay.
-
-
Critical Note: Never use a solution with visible precipitate in an experiment, as the actual concentration will be unknown and will lead to erroneous results.[8]
Q6: I suspect my compound is degrading in my aqueous assay buffer during a multi-hour experiment. How can I confirm this?
A6: This is a valid concern, as hydrolytic stability can be an issue. To test this, you should perform a simple solution stability study.
-
Prepare a Sample: Prepare the compound in your final assay buffer at the working concentration.
-
Incubate: Keep the solution under the exact conditions of your experiment (temperature, light, etc.).
-
Time-Point Analysis: At various time points (e.g., T=0, 1h, 4h, 8h, 24h), take an aliquot of the solution.
-
Analyze: Analyze the aliquots immediately by HPLC or LC-MS, quantifying the peak area of the parent compound.
-
Assess: A significant decrease in the parent peak area over time confirms instability in the assay medium. If degradation is observed, you may need to shorten your experiment duration or find a more stabilizing buffer system.
Visual Troubleshooting & Workflow Diagrams
The following diagrams provide visual guides for decision-making and experimental workflows related to stability.
Troubleshooting Compound Degradation
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
These protocols provide standardized methodologies for assessing the stability of this compound in a research setting. These are based on established forced degradation (stress testing) principles.[13][14][15]
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To identify potential degradation pathways and validate that the chosen analytical method is "stability-indicating." The goal is to achieve 5-20% degradation.[14]
Analytical Method: A validated stability-indicating HPLC method with UV detection is required. The method must be able to resolve the parent compound from any potential degradants.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to a final concentration of ~100 µg/mL with mobile phase, and analyze.[14]
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 0.1 M HCl, dilute as above, and analyze.[14]
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot, dilute, and analyze.[14]
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid compound in a glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
At specified time points, weigh a sample, dissolve in solvent, dilute to ~100 µg/mL, and analyze.[14]
-
-
Photostability:
-
Expose a solid sample and a solution sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[16][17]
-
A control sample (wrapped in foil) must be stored under the same temperature and humidity conditions.
-
After exposure, prepare samples and analyze alongside the dark control.[14]
-
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. [Chemical complex behavior of pyrimidine derivatives. XI. Stability constants of some purine and pyrimidine-copper complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Pyrazolopyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common challenges encountered with this class of compounds: poor oral bioavailability.
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] However, their therapeutic potential is often hampered by low aqueous solubility and rapid metabolism, leading to suboptimal pharmacokinetic profiles.[1][3] This guide will equip you with the knowledge to diagnose the root causes of poor bioavailability and implement effective strategies to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My pyrazolopyrimidine inhibitor shows excellent in vitro potency but fails in in vivo models. What are the likely causes?
A1: This is a classic and frequent challenge. The discrepancy between in vitro potency and in vivo efficacy often points directly to poor bioavailability. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: Many pyrazolopyrimidine derivatives are highly lipophilic, leading to low solubility in gastrointestinal fluids. This is a critical rate-limiting step for absorption.[1][3][4]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation.[5]
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, limiting its absorption.[6][7]
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degrade enzymatically in the intestine.
Q2: How can I quickly assess the potential for poor bioavailability early in the discovery phase?
A2: Early assessment is crucial to avoid costly late-stage failures. A combination of in silico and in vitro models can provide valuable predictive data:
-
In Silico Tools: Utilize computational models to predict physicochemical properties like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These can offer early warnings based on established principles like Lipinski's Rule of Five.[4][8]
-
In Vitro Solubility Assays: Conduct kinetic and thermodynamic solubility studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to get a more accurate picture of solubility in the GI tract.[9]
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the compound's ability to cross the intestinal epithelium and identify potential P-gp substrates.[10][11]
-
In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability and identify potential sites of metabolism.[5]
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble pyrazolopyrimidine inhibitors?
A3: A variety of formulation strategies can be employed, and the optimal choice depends on the specific properties of your compound.[12] Key approaches include:
-
Particle Size Reduction: Micronization and nanocrystal technology increase the surface area of the drug, which can enhance the dissolution rate.[4][12][13][14]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[12][13][15]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[14]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[14]
-
Nanotechnology-Based Delivery Systems: Encapsulating the inhibitor in nanoparticles (e.g., polymeric nanoparticles, liposomes) can improve solubility, protect it from degradation, and even offer targeted delivery.[16][17][18][19][20]
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific bioavailability issues.
Problem 1: Low and Variable Oral Exposure in Preclinical Species
Symptoms:
-
Pharmacokinetic (PK) studies show low Cmax and AUC after oral dosing.
-
High inter-animal variability in plasma concentrations.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low oral exposure.
Step-by-Step Troubleshooting:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the compound's solubility, logP, and pKa.[21] This foundational data is critical for interpreting subsequent results.
-
Conduct an In Vitro Dissolution Study:
-
Protocol: Use a standard dissolution apparatus (USP Apparatus 2) with biorelevant media (e.g., FaSSIF, FeSSIF).
-
Interpretation: If the dissolution rate is slow and incomplete, this strongly suggests that solubility is a primary limiting factor.
-
-
Perform a Caco-2 Bidirectional Permeability Assay:
-
Protocol: Grow Caco-2 cells on a permeable support to form a monolayer. Measure the transport of your compound from the apical (A) to the basolateral (B) side and vice versa.
-
Interpretation:
-
Low A-to-B permeability (Papp < 1 x 10⁻⁶ cm/s): Indicates poor passive diffusion.
-
High Efflux Ratio (B-to-A / A-to-B > 2): Suggests the compound is a substrate for an efflux transporter like P-gp.
-
-
-
Evaluate In Vitro Metabolism:
-
Protocol: Incubate the compound with liver microsomes from the relevant preclinical species and humans. Measure the rate of disappearance of the parent compound over time.
-
Interpretation: A short half-life indicates rapid metabolism. Follow-up with metabolite identification studies to pinpoint metabolic "soft spots."[5]
-
Solutions:
-
For Solubility-Limited Absorption:
-
For Permeability-Limited Absorption/Efflux:
-
Formulation: Co-administration with a P-gp inhibitor (e.g., verapamil, though this is primarily a research tool) can confirm P-gp involvement.[7] Some formulation excipients, like Tween 80, have been shown to inhibit P-gp.[7]
-
Medicinal Chemistry: Structural modifications can be made to disrupt recognition by efflux transporters. This might involve masking hydrogen bond donors or altering the overall conformation.[23]
-
-
For High First-Pass Metabolism:
-
Medicinal Chemistry: Modify the parts of the molecule identified as metabolically labile. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
-
Prodrug Strategy: Design a prodrug that masks the metabolically active site and is cleaved in vivo to release the active inhibitor.[4][12]
-
Problem 2: Promising Formulation Fails to Translate from In Vitro to In Vivo
Symptoms:
-
An amorphous solid dispersion shows excellent dissolution in vitro.
-
However, the in vivo PK study shows no significant improvement in bioavailability.
Diagnostic Workflow:
Caption: Workflow for in vitro/in vivo disconnect.
Step-by-Step Troubleshooting:
-
Assess Supersaturation and Precipitation: Amorphous formulations work by creating a supersaturated solution in the gut. However, this state is thermodynamically unstable, and the compound can precipitate out before it's absorbed.[15]
-
Protocol: Use a two-stage dissolution test. First, dissolve the formulation in simulated gastric fluid, then add simulated intestinal fluid to observe for precipitation.
-
Solution: Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into your solid dispersion formulation to maintain the supersaturated state for a longer period.[15]
-
-
Re-confirm the Rate-Limiting Step: Improving dissolution will not enhance bioavailability if the true bottleneck is poor permeability or high first-pass metabolism.
-
Action: Revisit the Caco-2 and microsomal stability data. If permeability is very low, even with high solubility, absorption will be limited. This is characteristic of BCS Class III and IV compounds.[21]
-
-
Investigate Gut Wall Metabolism: Metabolism can occur in the enterocytes of the intestinal wall, not just the liver.
-
Protocol: Use in vitro models with intestinal S9 fractions or Caco-2 cells that express metabolic enzymes to assess gut wall metabolism.
-
Solution: If gut wall metabolism is significant, the solution lies in medicinal chemistry to block these metabolic pathways.
-
III. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
-
Polymer Selection: Choose a suitable polymer based on the drug's properties and desired release profile (e.g., Soluplus®, Kollidon® VA64, HPMC-AS).
-
Miscibility Assessment: Perform a differential scanning calorimetry (DSC) analysis of physical mixtures of the drug and polymer at different ratios to assess miscibility.
-
Blending: Create a homogenous physical blend of the pyrazolopyrimidine inhibitor and the selected polymer.
-
Extrusion: Process the blend through a hot-melt extruder at a temperature above the glass transition temperature of the polymer and the melting point of the drug.
-
Milling: Mill the extrudate into a fine powder.
-
Characterization:
-
DSC/PXRD: Confirm the amorphous nature of the drug in the final product. The absence of a melting endotherm (DSC) and characteristic crystalline peaks (PXRD) indicates successful amorphization.[15]
-
Dissolution Testing: Perform dissolution testing in biorelevant media to confirm enhanced dissolution rate and extent compared to the crystalline drug.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Experiment:
-
Add the test compound solution to either the apical (A) or basolateral (B) chamber.
-
At predetermined time points, take samples from the receiver chamber.
-
Analyze the samples by LC-MS/MS to determine the concentration of the compound.
-
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B to A) / Papp (A to B)
-
An ER > 2 is indicative of active efflux.
-
IV. Data Presentation
Table 1: Comparison of Formulation Strategies for a Model Pyrazolopyrimidine Inhibitor
| Formulation Strategy | Drug Load (%) | In Vitro Dissolution (at 2h in FaSSIF) | In Vivo Bioavailability (Rat, %) |
| Crystalline Drug (Micronized) | 100 | 15% | 5% |
| Amorphous Solid Dispersion (HPMC-AS) | 25 | 85% | 35% |
| Nanosuspension | 30 | 70% | 28% |
| SEDDS | 10 | 95% | 45% |
Data is illustrative and will vary depending on the specific compound and formulation.
V. Concluding Remarks
Overcoming the poor bioavailability of pyrazolopyrimidine inhibitors is a multifaceted challenge that requires a systematic and integrated approach. By combining predictive in silico and in vitro tools with rational medicinal chemistry and advanced formulation strategies, researchers can successfully unlock the therapeutic potential of this important class of molecules. This guide provides a framework for diagnosing the underlying issues and selecting the most appropriate solutions to advance your drug development program.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of intestinal efflux pumps on the absorption and transport of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers | Semantic Scholar [semanticscholar.org]
- 20. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers [agris.fao.org]
- 21. pharmacy180.com [pharmacy180.com]
- 22. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The impact of efflux transporters in the brain on the development of drugs for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Polar Pyrimidine Derivatives
Welcome to the technical support center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging compounds using High-Performance Liquid Chromatography (HPLC). Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide practical, field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
The purification of polar pyrimidine derivatives is often complicated by their high polarity, which can lead to a variety of issues in chromatography.[1] This section addresses the most common problems encountered during HPLC purification, explaining the underlying causes and providing step-by-step solutions.
Problem 1: Poor or No Retention in Reversed-Phase (RP) HPLC
Symptom: Your pyrimidine derivative elutes in or very near the void volume of the column.
Causality: Standard reversed-phase columns (like C18 or C8) have non-polar stationary phases.[2][3] Highly polar analytes, such as many pyrimidine derivatives, have weak hydrophobic interactions with the stationary phase and are therefore not well retained, especially in highly aqueous mobile phases.[4][5][6]
Solutions:
-
Switch to a More Appropriate Column Chemistry:
-
Polar-Embedded/Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the terminus, which enhances their interaction with polar analytes and improves retention in highly aqueous mobile phases.[1][7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds.[1][9] HILIC columns have a polar stationary phase (e.g., silica, diol, amide) and use a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.[5][10] The elution order is typically the reverse of that seen in RP-HPLC.[10]
-
-
Modify the Mobile Phase:
-
Decrease Organic Modifier Concentration: In RP-HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the polarity of the mobile phase, thereby increasing the retention time of your polar compound.[1]
-
Use Ion-Pairing Reagents: For ionizable pyrimidine derivatives, adding an ion-pair reagent (e.g., alkyl sulfonates for basic compounds) to the mobile phase can form a more hydrophobic complex with your analyte, significantly increasing its retention on a reversed-phase column.[11]
-
Workflow for Addressing Poor Retention:
Caption: Decision tree for troubleshooting poor retention.
Problem 2: Peak Tailing
Symptom: The peak for your pyrimidine derivative is asymmetrical, with a trailing edge.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[12] For basic pyrimidine derivatives, a common cause is the interaction with acidic residual silanol groups on the surface of silica-based columns.[7][12] Metal chelation can also be a factor for certain derivatives, especially those with phosphate groups.[13]
Solutions:
-
Optimize Mobile Phase pH:
-
Use a High-Purity, Endcapped Column:
-
Modern, high-purity silica columns have a lower concentration of accessible silanol groups. "Endcapping" is a process that further deactivates these groups.[12]
-
-
Add a Competing Base or Buffer:
-
Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with your analyte.
-
Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH and improve peak shape.[15]
-
-
Address Metal Sensitivity:
-
If you suspect metal chelation, consider using a metal-free or bio-inert HPLC system and column.[13]
-
Troubleshooting Peak Tailing:
| Potential Cause | Primary Solution | Secondary Actions |
| Silanol Interactions | Lower mobile phase pH (e.g., add 0.1% formic or acetic acid). | Use a highly endcapped column; add a competing base (e.g., TEA). |
| Column Overload | Reduce sample concentration or injection volume.[13] | Use a column with a larger internal diameter. |
| Metal Chelation | Use a metal-free column and system.[13] | Add a chelating agent like EDTA to the mobile phase (use with caution). |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase.[1] | If solubility is an issue, use the weakest possible solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar pyrimidine derivative?
A: A good starting point is to screen two orthogonal methods: Reversed-Phase HPLC with a polar-modified column (like an AQ-C18) and a HILIC method.[8]
-
RP Screening: Start with a water/acetonitrile gradient, both with 0.1% formic acid. This will give you an idea of the compound's hydrophobicity.
-
HILIC Screening: Use a gradient of high acetonitrile (e.g., 95%) to a lower concentration (e.g., 50%) with an aqueous buffer (e.g., ammonium formate).[4] This is often successful for compounds that show no retention in RP-HPLC.[4]
Q2: How do I choose between methanol and acetonitrile as the organic modifier?
A: The choice of organic solvent can significantly impact selectivity.
-
Acetonitrile is generally a weaker solvent in RP-HPLC than methanol, leading to longer retention times. It also has lower viscosity and UV cutoff.
-
Methanol is a stronger solvent and can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[16]
It is often beneficial to screen both solvents during method development, as they can alter the elution order of closely related compounds.
Q3: My pyrimidine derivative contains a phosphate group. What special considerations should I take?
A: Nucleotides and other phosphate-containing pyrimidines are anionic and highly polar.
-
Ion-Exchange Chromatography (IEC): This can be a very effective technique for separating compounds based on their charge state.[1]
-
Ion-Pairing RP-HPLC: This is a common approach where a cationic ion-pairing reagent is added to the mobile phase to retain the anionic phosphate groups on a C18 column.[17]
-
HILIC: This method is also well-suited for the separation of nucleotides.[5][18]
Q4: Can I use flash chromatography for purifying polar pyrimidine derivatives?
A: Yes, flash chromatography can be adapted for these compounds. While traditional normal-phase flash chromatography is less common, HILIC-mode flash chromatography using silica gel can be a viable option for preparative scale purification.[19] This approach uses a high organic solvent system, similar to analytical HILIC, to retain and separate polar compounds.[19]
Experimental Protocol: Generic HILIC Method for Polar Pyrimidine Derivatives
This protocol provides a starting point for the purification of highly polar pyrimidine derivatives.
-
Column: HILIC column (e.g., Silica, Amide, or Diol phase), 5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).
-
Gradient:
-
0-1 min: 100% A
-
1-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12-13 min: Return to 100% A
-
13-20 min: Re-equilibration at 100% A
-
-
Injection Volume: 5 µL.
-
Sample Solvent: Dissolve the sample in 70-80% acetonitrile to ensure good peak shape.
-
Detection: UV, wavelength determined by the analyte's chromophore (typically around 254-270 nm).
Method Development Workflow:
Caption: General workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 5. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymc.eu [ymc.eu]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. hplc.eu [hplc.eu]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
Enhancing the yield of Suzuki couplings for pyrazolopyrimidines
An Application Scientist's Guide to Enhancing Suzuki Coupling Yields for Pyrazolopyrimidines
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Suzuki-Miyaura cross-coupling reactions to functionalize pyrazolopyrimidine scaffolds. As nitrogen-rich, electron-deficient heterocycles, pyrazolopyrimidines can present unique challenges that lead to low yields, incomplete conversions, and complex side-product profiles.
As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the underlying principles of each reaction component. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the strategic setup of Suzuki couplings for pyrazolopyrimidine cores.
Q1: Why is my Suzuki coupling with a pyrazolopyrimidine substrate failing when it works for simple aryl halides?
Pyrazolopyrimidines, like other nitrogen-rich heterocycles, can act as ligands for the palladium catalyst, leading to catalyst inhibition or decomposition.[1][2] The lone pairs on the nitrogen atoms can coordinate to the palladium center, disrupting the catalytic cycle. Furthermore, these systems are often electron-deficient, which can slow down the initial oxidative addition step, a critical phase in the catalytic cycle.[3][4] Overcoming this requires a carefully selected catalytic system, often involving bulky, electron-rich phosphine ligands that promote the desired reaction pathway.[2][5]
Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
While boronic acids are traditional coupling partners, they are susceptible to side reactions, most notably protodeboronation (cleavage of the C-B bond by a proton source) and trimerization to form boroxines.[6][7] Boronic esters, particularly pinacol esters, are generally more stable, easier to handle and purify, and less prone to these side reactions.[7][8] Their use can lead to more reproducible results and higher yields, especially in complex syntheses or when reaction conditions are harsh.
Q3: What is the precise role of the base, and how do I choose the right one?
The base is not merely a spectator; it is essential for activating the boronic acid/ester for the transmetalation step.[9] It reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to the palladium center.[10][11]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often used in aqueous solvent mixtures. They are effective for many standard couplings.[12][13]
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Frequently required for more challenging substrates, including electron-deficient heterocycles or sterically hindered partners.[14][15] They can accelerate the transmetalation step, which is often rate-limiting.
The choice depends on the substrate's sensitivity. If your pyrazolopyrimidine has base-labile functional groups, starting with a milder base like K₂CO₃ is advisable before escalating to stronger ones.
Q4: How critical is degassing, and what's the best way to do it?
Degassing is absolutely critical. The active catalytic species, Pd(0), is readily oxidized to inactive Pd(II) by dissolved oxygen. Phosphine ligands are also susceptible to oxidation. This leads to catalyst death and low yields.[6] Furthermore, oxygen can promote the unwanted homocoupling of boronic acids.
-
Method: The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents.[16][17] For the reaction itself, maintaining a positive pressure of inert gas via a balloon or manifold is standard practice.
Q5: Can microwave irradiation improve my reaction?
Yes, significantly. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[10][14][18] The rapid, uniform heating can overcome activation barriers more efficiently than conventional heating, minimizing the formation of thermal degradation byproducts. This is particularly useful for high-throughput synthesis and library generation.[19]
Troubleshooting Guide: From Low Yields to Success
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: Very Low (<20%) or No Yield of the Desired Product
This is the most common issue and requires a systematic approach to diagnose. Follow this logical workflow to identify the root cause.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Problem 2: Significant Debromination or Dehalogenation of the Starting Material
You observe a significant amount of the pyrazolopyrimidine starting material where the halide has been replaced by a hydrogen atom.
-
Probable Cause: This side reaction is often competitive with the desired coupling, particularly when the transmetalation step is slow compared to alternative pathways involving the palladium hydride species.[14] Standard catalysts like PdCl₂(PPh₃)₂ can be particularly prone to this issue with pyrazolopyrimidine substrates.[14]
-
Solution: The choice of ligand is paramount to suppressing this pathway. Bulky, electron-donating phosphine ligands, such as XPhos, have been shown to be highly effective at preventing the debromination of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones.[14][19] Using a pre-formed catalyst system like XPhosPdG2 ensures the active species is generated cleanly and favors the cross-coupling pathway.
Problem 3: Formation of Homocoupled Boronic Acid/Ester Byproduct
You observe a significant amount of a biaryl product derived from the coupling of two molecules of your boronic acid reagent.
-
Probable Cause: This side reaction is primarily caused by the presence of oxygen, which can participate in a palladium-mediated oxidative coupling of the boronic acid.[6]
-
Solution: Rigorous degassing of all solvents and reagents is the most effective solution.[6] Ensure the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar) throughout the entire process. Using a slight excess of the halide partner relative to the boronic acid can also disfavor homocoupling.
Problem 4: Difficulty Purifying the Product
The final product and remaining starting material or byproducts have very similar polarities, making separation by column chromatography difficult.[16]
-
Probable Cause: The structural similarity between the starting material and the coupled product can lead to overlapping R_f values.
-
Solutions:
-
Optimize the Reaction: The best purification is a clean reaction. Strive for >95% conversion to minimize the amount of starting material that needs to be removed.
-
Acid-Base Wash: If your product and impurities have different acid/base properties (e.g., a basic nitrogen on your product that isn't on the impurity), an aqueous acid-base workup can be used to selectively extract one component into the aqueous layer.
-
Alternative Chromatography: If silica gel fails, consider other stationary phases like alumina or reverse-phase (C18) chromatography.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Data-Driven Optimization
The following tables summarize data from systematic screening studies, providing a clear rationale for selecting optimal reaction components.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [14]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Product (%) | Yield of Debromination (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 110 | 9 | 91 |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ | Dioxane | 110 | 17 | 83 |
| 3 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | Dioxane | 110 | 18 | 82 |
| 4 | XPhosPdG2 (5) | XPhos (10) | K₃PO₄ | Dioxane | 110 | 85 | 15 |
| 5 | XPhosPdG2 (5) | XPhos (10) | K₃PO₄ | Dioxane/H₂O | 135 (MW) | 92 | <5 |
This data clearly demonstrates that for this challenging substrate, a simple catalyst like PdCl₂(PPh₃)₂ leads almost exclusively to the undesired debrominated product. Success is only achieved by moving to a modern catalyst system (XPhosPdG2/XPhos) with a strong base (K₃PO₄) and optimized conditions.[14]
Table 2: Screening of Solvents for Microwave-Assisted Suzuki Coupling of 2,4-dichloropyrimidine [10]
| Entry | Solvent (2:1 with H₂O) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1,4-Dioxane | 100 | 15 | 81 |
| 2 | THF | 100 | 15 | 73 |
| 3 | Acetonitrile | 100 | 15 | 65 |
| 4 | Isopropanol | 100 | 15 | 55 |
| 5 | DMF | 100 | 15 | 48 |
This screening shows that for dichloropyrimidines, a mixture of 1,4-dioxane and water provides the highest yield under microwave conditions.[10] The presence of water is often beneficial as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[10][20]
Visualizing the Mechanism
Understanding the catalytic cycle is key to rational troubleshooting. A failure at any step can halt the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocols
The following protocols are based on successfully reported procedures for pyrazolopyrimidine substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrazolopyrimidine
This protocol is adapted from highly efficient methods developed for challenging pyrazolopyrimidine cores.[10][14][18]
Materials:
-
Halogenated pyrazolopyrimidine (e.g., 3-bromo-scaffold) (1.0 equiv, 0.5 mmol)
-
Aryl or heteroaryl boronic acid/ester (1.5 equiv, 0.75 mmol)
-
XPhos Pd G2 (2.5 mol%, 0.0125 mmol)
-
XPhos (5 mol%, 0.025 mmol)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv, 1.5 mmol)
-
1,4-Dioxane and Water (4:1 v/v, 5 mL total), thoroughly degassed
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
Vial Preparation: To the microwave reactor vial, add the halogenated pyrazolopyrimidine, the boronic acid/ester, K₃PO₄, XPhos Pd G2, and the XPhos ligand.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Sealing and Purging: Briefly purge the headspace of the vial with argon or nitrogen and immediately seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 135 °C for 40 minutes with active stirring.
-
Reaction Monitoring: After cooling to room temperature, spot a small aliquot of the reaction mixture on a TLC plate or dilute for LC-MS analysis to check for the consumption of the starting material.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.
Protocol 2: Preparation of a Pyridinyl Pinacol Boronic Ester
This is a general procedure for converting a halopyridine into a more stable coupling partner.
Materials:
-
Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane, thoroughly degassed
-
Schlenk flask or similar glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add the halopyridine, bis(pinacolato)diboron, [Pd(dppf)Cl₂]·CH₂Cl₂, and potassium acetate.
-
Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via cannula or syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting halopyridine is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by silica gel chromatography or recrystallization to yield the pure boronic ester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(1H-Pyrazol-4-yl)pyrimidines
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments.
Introduction
The 4-(1H-pyrazol-4-yl)pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including kinase inhibitors for cancer therapy.[1][2][3] The synthesis of these molecules, while conceptually straightforward, can be fraught with challenges, including low yields, difficult purifications, and the formation of unexpected side products. This guide provides practical, experience-driven advice to help you navigate these synthetic hurdles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 4-(1H-pyrazol-4-yl)pyrimidines. Each entry details the problem, explores the potential root causes with mechanistic insights, and provides actionable solutions and preventative measures.
Problem 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling between a 4-halopyrimidine and a pyrazole-4-boronic acid (or its pinacol ester) and observing very low yields of the desired this compound. What could be the issue?
Root Cause Analysis:
Low yields in Suzuki-Miyaura couplings involving heteroaromatics like pyrimidines can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[4][5] This is particularly problematic with electron-rich pyrimidines.
-
Protodeboronation: Aryl boronic acids, especially those with electron-withdrawing groups, can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions, reducing the concentration of the active coupling partner.[4]
-
Homocoupling: The boronic acid can undergo homocoupling to form a bipyrazole species, and the halopyrimidine can also homocouple, consuming the starting materials.[6]
-
Poor Solubility: The starting materials or the catalyst may have poor solubility in the chosen solvent system, leading to a sluggish reaction.
Solutions and Protocols:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as XPhos, SPhos, or RuPhos.[6] PdCl2(dppf)·DCM is also a reliable choice.[1] | These ligands stabilize the palladium center and promote the reductive elimination step, often leading to higher yields. |
| Base | A weaker base like K2CO3 or K3PO4 is often preferred over stronger bases like NaOH or NaOtBu. | Strong bases can promote protodeboronation and other side reactions. |
| Solvent System | A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or ethanol/water) is commonly used.[1][7][8] | The aqueous phase is crucial for the transmetalation step. |
| Temperature | Microwave irradiation can significantly accelerate the reaction and improve yields.[7][8] If using conventional heating, maintain a temperature between 80-110 °C. | Increased temperature can overcome activation energy barriers but may also promote side reactions if not carefully controlled. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a microwave vial, add the 4-halopyrimidine (1.0 equiv), pyrazole-4-boronic acid pinacol ester (1.2 equiv), K2CO3 (2.0 equiv), and the palladium catalyst (e.g., PdCl2(dppf)·DCM, 0.05 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of N-Arylated Pyrazole Isomers
Question: During the condensation of a pyrazole with a 4-chloropyrimidine, I am observing the formation of an isomeric byproduct in addition to my target N-C bond linked product. How can I suppress this?
Root Cause Analysis:
Pyrazoles are tautomeric and can exist in two different forms. When reacting with an electrophilic pyrimidine, substitution can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity is influenced by steric hindrance and the electronic properties of the substituents on the pyrazole ring.
Solutions and Protocols:
-
Protecting Groups: Protecting one of the pyrazole nitrogens with a removable group (e.g., a Boc or Tr group) can direct the substitution to the desired nitrogen. The protecting group can then be removed in a subsequent step.
-
Pre-metalation: Deprotonating the pyrazole with a strong base (e.g., NaH) prior to the addition of the 4-chloropyrimidine can favor substitution at the less sterically hindered nitrogen.
-
Reaction Conditions: Carefully controlling the reaction temperature and the choice of base can influence the regioselectivity. Lower temperatures often favor the thermodynamically more stable product.
Problem 3: Dimerization of the Pyrimidine Starting Material
Question: My reaction is producing a significant amount of a dimeric pyrimidine byproduct, which is difficult to separate from my desired product. What causes this and how can I prevent it?
Root Cause Analysis:
Dimeric byproducts can form through various mechanisms, including:
-
Reductive Coupling: In the presence of a palladium catalyst and a reducing agent (which can be a solvent or an additive), 4-halopyrimidines can undergo reductive homocoupling.
-
Base-Mediated Self-Condensation: Under strongly basic conditions, some pyrimidine derivatives can undergo self-condensation reactions.
Solutions and Protocols:
-
Control Stoichiometry: Use a slight excess of the pyrazole nucleophile (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the 4-halopyrimidine.
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive catalyst loading can sometimes promote side reactions. A catalyst loading of 1-5 mol% is typically sufficient.
-
Choice of Base: As mentioned previously, using a milder base can help to suppress unwanted side reactions.
Problem 4: Side Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Question: I am using a common synthetic route involving the reaction of a 3-aminopyrazole with a β-keto compound formed in situ from a ketone and DMF-DMA. I am observing multiple unidentified byproducts. What could be going wrong?
Root Cause Analysis:
DMF-DMA is a highly reactive reagent that can participate in several side reactions.[9][10][11][12][13]
-
Reaction with the Aminopyrazole: DMF-DMA can react with the amino group of the 3-aminopyrazole to form an amidine intermediate.[9][12] This can then lead to the formation of various fused heterocyclic systems.
-
Self-Condensation of the Enaminone: The enaminone intermediate formed from the ketone and DMF-DMA can undergo self-condensation, especially at higher temperatures.
-
Multiple Reactions: If the starting materials have multiple reactive sites, DMF-DMA can react at more than one position, leading to a complex mixture of products.
Solutions and Protocols:
-
Stepwise Addition: Instead of a one-pot reaction, consider a stepwise approach. First, synthesize and isolate the enaminone intermediate. Then, react the purified enaminone with the 3-aminopyrazole.
-
Temperature Control: Maintain a low reaction temperature during the formation of the enaminone to minimize self-condensation.
-
Stoichiometry: Use a precise 1:1 stoichiometry of the ketone and DMF-DMA.
Visualizing the Reaction Pathway and Potential Side Products
Caption: Desired vs. side reactions with DMF-DMA.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(1H-pyrazol-4-yl)pyrimidines?
A1: The most prevalent methods include:
-
Suzuki-Miyaura Cross-Coupling: This is a versatile and widely used method that couples a 4-halopyrimidine with a pyrazole-4-boronic acid or its ester.[1][7][8]
-
Condensation Reactions: This approach typically involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an enaminone.[14][15]
-
Nucleophilic Aromatic Substitution (SNAr): A 4-halopyrimidine can react directly with a pyrazole in the presence of a base. This method is often simpler but can suffer from regioselectivity issues.[16]
Q2: How can I effectively purify my target this compound from common byproducts?
A2: Purification strategies depend on the nature of the impurities:
-
Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective purification technique to remove small amounts of impurities.
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.
Q3: Are there any specific safety precautions I should take when working with these reagents?
A3: Yes, always follow standard laboratory safety procedures.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle them under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated area.
-
DMF-DMA: This reagent is moisture-sensitive and corrosive. Handle it with care.
Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura?
A4: While Suzuki-Miyaura is the most common, other cross-coupling reactions like Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can also be employed. However, the toxicity and air-sensitivity of the organometallic reagents in these reactions often make the Suzuki-Miyaura coupling a more practical choice.
Conclusion
The synthesis of 4-(1H-pyrazol-4-yl)pyrimidines is a critical endeavor in modern drug discovery. While challenges in the form of side product formation and low yields are common, a systematic and informed approach to troubleshooting can lead to successful outcomes. By understanding the underlying reaction mechanisms and carefully optimizing reaction conditions, researchers can efficiently access these valuable compounds. This guide serves as a starting point for addressing common issues, and further exploration of the cited literature is encouraged for more specific applications.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 4-(1H-pyrazol-4-yl)pyrimidine in solution
Technical Support Center: 4-(1H-pyrazol-4-yl)pyrimidine
Last Updated: December 30, 2025
Introduction for Researchers
Welcome to the technical support guide for this compound. This molecule, a core scaffold in many kinase inhibitors and drug development programs, possesses a unique stability profile owing to its fused heterocyclic nature.[1][2] Understanding its behavior in solution is critical for ensuring the accuracy of bioassay results, developing stable formulations, and identifying potential impurities.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: Core Stability & Degradation FAQs
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the structure, which contains both a pyrimidine and a pyrazole ring, the primary degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: This is pH-dependent. The pyrimidine ring, particularly if substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening.[3] The pyrazole ring is generally more stable to hydrolysis but can degrade under harsh acidic or basic conditions.
-
Oxidative Degradation: The nitrogen atoms in both heterocyclic rings are susceptible to oxidation, which can lead to the formation of N-oxides.[4] Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), can also promote hydroxylation or even cleavage of the rings.[5][6]
-
Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to excited states that can undergo various reactions, including oxidation, rearrangement, or dimerization. Photostability testing is crucial as per ICH Q1B guidelines.[7][8][9]
The diagram below illustrates the potential sites of degradation on the core structure.
Caption: Potential degradation sites on the this compound scaffold.
Section 2: Experimental Design & Protocols
Q2: I need to assess the stability of my compound. How should I set up a forced degradation study?
A2: A forced degradation (or stress testing) study is essential to establish a stability-indicating analytical method. The goal is to generate a target degradation of 5-20% of the parent compound to ensure you can detect and resolve the degradants from the main peak. The conditions should be more severe than standard stability testing but not so harsh that they produce irrelevant secondary degradation products.
Here is a standard protocol based on ICH guidelines.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a 1:1 ratio (or similar) to achieve the final target concentration. Include a control sample stored at ambient temperature, protected from light.
Stress Condition Reagent/Condition Temperature Duration (Typical) Quenching/Neutralization Acid Hydrolysis 0.1 M HCl 60 °C 2, 8, 24 hours Neutralize with 0.1 M NaOH Base Hydrolysis 0.1 M NaOH 60 °C 2, 8, 24 hours Neutralize with 0.1 M HCl Neutral Hydrolysis Purified Water 60 °C 24, 48 hours None needed Oxidation 3% H₂O₂ Room Temp 2, 8, 24 hours None needed (dilution is sufficient) Photostability ICH-compliant chamber Room Temp Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² None needed Thermal Dry Heat Oven 80 °C 24, 48 hours Cool to room temperature -
Time-Point Sampling: At each designated time point, withdraw an aliquot from each stress condition.
-
Quenching: Stop the degradation reaction immediately. For acid/base hydrolysis, this involves neutralization. For other conditions, cooling and dilution are typically sufficient.
-
Analysis: Analyze all samples, including the control, by a suitable stability-indicating HPLC-UV method. Ensure the method can separate the parent peak from any new peaks that appear.
The following workflow diagram outlines the process for a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Section 3: Analytical Method Troubleshooting
Q3: I'm running my stability samples on HPLC and see unexpected peaks. What should I do?
A3: Unexpected peaks are a common issue. A systematic approach is required to determine their origin. They could be actual degradation products, contaminants, or artifacts from the analytical system itself.[10][11]
Troubleshooting Steps:
-
Verify System Cleanliness: Inject a blank (mobile phase). If the peak is present, it may be a "ghost peak" from contaminated solvent, system carryover, or column bleed.[12]
-
Action: Use fresh, high-purity solvents. Flush the injector and column thoroughly.
-
-
Analyze a Placebo: If your sample is a formulated product, inject a placebo (all excipients, no active ingredient). If the peak appears, it's related to an excipient, not the drug substance.
-
Check the Control Sample: Analyze your unstressed control sample that was prepared at the same time as the stressed samples. If the peak is absent in the control but present in the stressed samples, it is likely a true degradant.
-
Evaluate Peak Shape: True degradation products typically have good, symmetrical peak shapes. Poorly shaped peaks (e.g., broad, tailing, or split) might indicate issues like column degradation, sample solvent mismatch, or column overload.[11][13]
-
Use Mass Spectrometry (LC-MS): The most definitive way to investigate an unknown peak is with LC-MS.[14][15][16] This will provide the mass-to-charge ratio (m/z) of the peak, allowing you to deduce its molecular weight and propose a structure. Compare the mass of the unknown to the parent compound.
-
An increase of 16 amu often suggests oxidation (addition of an oxygen atom).
-
An increase of 18 amu could indicate hydrolysis (addition of a water molecule).
-
This decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Section 4: Advanced Characterization
Q4: How can I confirm the structure of a degradation product?
A4: Confirming the structure of a degradant requires a combination of techniques. While LC-MS provides the molecular weight, it is often not sufficient for unambiguous identification, especially for isomers.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q/TOF provide a highly accurate mass measurement, which helps determine the elemental formula of the degradant.[17]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ion inside the mass spectrometer, you can obtain a fragmentation pattern. This pattern is a fingerprint that provides clues about the molecule's structure. Comparing the fragmentation of the degradant to that of the parent compound can reveal which part of the molecule has changed.[15]
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the degradant must often be isolated using preparative HPLC. The purified fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR). This is the gold standard for structure confirmation.[14][18]
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of pyrimidine bases and their derivatives with hydrogen peroxide in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide-induced oxidative stress to the mammalian heart-muscle cell (cardiomyocyte): nonperoxidative purine and pyrimidine nucleotide depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of acetyl-pyrimidine wastewater by Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. maxisci.com [maxisci.com]
- 12. mastelf.com [mastelf.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
Validation & Comparative
A Comparative Analysis of 4-(1H-pyrazol-4-yl)pyrimidine Based Kinase Inhibitors and Other Targeted Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, the 4-(1H-pyrazol-4-yl)pyrimidine core has emerged as a privileged structure, giving rise to a multitude of inhibitors targeting various oncogenic kinases. This guide provides an in-depth, objective comparison of this compound-based inhibitors against established kinase inhibitors, supported by experimental data and detailed methodologies to empower researchers in their quest for novel cancer therapeutics.
The Rise of the this compound Scaffold
The this compound scaffold represents a versatile platform for the design of kinase inhibitors. Its inherent structural features allow for strategic modifications to achieve high potency and selectivity against a range of kinase targets. This adaptability has led to the development of derivatives showing significant promise in preclinical studies against key kinases implicated in cancer progression, including Cyclin-Dependent Kinase 2 (CDK2), FMS-like Tyrosine Kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR).
Comparative Kinase Inhibition Profile
A critical aspect of evaluating any new class of inhibitors is to benchmark their performance against existing, clinically relevant drugs. Here, we compare the inhibitory activities (IC50 values) of representative this compound derivatives with those of well-established kinase inhibitors: Imatinib, Gefitinib, Erlotinib, and Dasatinib.
| Kinase Target | This compound Derivative | IC50 (nM) | Comparator Drug | IC50 (nM) | Reference |
| CDK2 | (4-pyrazolyl)-2-aminopyrimidine (Compound 17) | 0.29 | Dasatinib | ~3.0 | [1] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 5 (Ki) | - | - | [2][3] | |
| FLT3 | 1H-pyrazole-3-carboxamide (Compound 8t) | 0.089 | Imatinib | ~100 | [4][5] |
| CHMFL-FLT3-122 | 40 | - | - | [6] | |
| FN-1501 | 8 (cellular) | - | - | [7] | |
| VEGFR2 | Pyrazolo[3,4-d]pyrimidine derivative (Compound 10k) | 13.18 | Imatinib | ~100 | [4][8] |
| Pyrazole inhibitor (JK-P3) | 7800 | - | - | [9] | |
| EGFR | Pyrazolo[3,4-d]pyrimidine derivative (Compound 12b) | 16 | Gefitinib | 26 - 57 | [10][11] |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 16) | 34 | Erlotinib | 2 - 4.8 | [10][12] |
Note: IC50 values can vary significantly based on experimental conditions (e.g., ATP concentration, enzyme source, assay format). The data presented here is for comparative purposes and is collated from various sources. Direct head-to-head studies are required for a definitive comparison.
Mechanism of Action: Beyond Kinase Inhibition
Derivatives of the this compound scaffold, much like other kinase inhibitors, exert their anticancer effects by modulating downstream signaling pathways. Inhibition of these kinases typically leads to:
-
Cell Cycle Arrest: As observed with CDK2 inhibitors, these compounds can halt the progression of the cell cycle, often at the G1/S or G2/M phases.[2][3]
-
Induction of Apoptosis: By blocking pro-survival signals, these inhibitors can trigger programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: In the case of VEGFR2 inhibitors, the formation of new blood vessels that supply tumors with nutrients is blocked.
-
Suppression of Proliferation and Metastasis: Inhibition of kinases like EGFR and FLT3 can curtail the uncontrolled growth and spread of cancer cells.
Experimental Protocols for Inhibitor Characterization
To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., Europium chelate) on a phospho-specific antibody and an acceptor fluorophore (e.g., ULight™) on a substrate peptide. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors will block this phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of the ULight™-labeled substrate and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) and control inhibitors in 100% DMSO, followed by a dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or control to the wells.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Add 10 µL of a 2X stop/detection buffer containing EDTA and the Eu-labeled phospho-specific antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for TR-FRET Kinase Assay
Caption: Workflow for determining kinase inhibitor IC50 using a TR-FRET assay.
Cellular Proliferation/Viability Assays
These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and control inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction that is proportional to the amount of ATP.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of a kinase inhibitor on the phosphorylation status of downstream proteins in a specific signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target protein.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the downstream target (e.g., phospho-Rb for CDK2 inhibition, phospho-STAT5 for FLT3 inhibition, phospho-ERK for VEGFR2/EGFR inhibition).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the antibodies from the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
Signaling Pathways and Points of Inhibition
Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The data presented in this guide demonstrates that derivatives of this scaffold exhibit comparable, and in some cases superior, activity to established clinical drugs against specific kinase targets. The versatility of this chemical framework allows for fine-tuning of selectivity profiles, offering the potential to develop inhibitors with improved therapeutic windows.
Future research should focus on comprehensive head-to-head preclinical studies to directly compare the efficacy and safety of these novel inhibitors with standard-of-care treatments. Furthermore, exploring the application of this scaffold to a wider range of kinase targets and investigating mechanisms of potential resistance will be crucial for the continued development of this promising class of anticancer agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers to rigorously evaluate and advance these next-generation kinase inhibitors.
References
- 1. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. VEGFR | CymitQuimica [cymitquimica.com]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pyrazolopyrimidine Derivatives in Oncology Research
The pyrazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective inhibitors targeting key signaling molecules implicated in cancer. This guide provides a comparative analysis of the efficacy of three distinct pyrazolopyrimidine derivatives, each targeting a different critical oncogenic pathway: a multi-kinase inhibitor targeting FLT3 and VEGFR2, a highly selective SRC inhibitor, and a CDK5 inhibitor with anti-angiogenic properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data, underlying mechanisms, and methodologies used to evaluate these promising compounds.
Introduction to Pyrazolopyrimidine Derivatives
Pyrazolopyrimidines are heterocyclic compounds that are structurally analogous to purines, the building blocks of DNA and RNA. This structural similarity allows them to function as competitive inhibitors of ATP-binding sites within the catalytic domains of various kinases. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the action of specific kinases, pyrazolopyrimidine derivatives can disrupt the signaling cascades that drive tumor growth, proliferation, and survival.
This guide will focus on a comparative study of three exemplary pyrazolopyrimidine derivatives:
-
Compound 33: A potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
-
eCF506: A highly selective inhibitor of the non-receptor tyrosine kinase SRC.
-
LGR2674: An inhibitor of Cyclin-Dependent Kinase 5 (CDK5) with demonstrated anti-angiogenic activity.
We will delve into their mechanisms of action, compare their efficacy using in vitro and in vivo experimental data, and provide detailed protocols for the key assays used in their evaluation.
Comparative Efficacy and Mechanism of Action
The therapeutic potential of a kinase inhibitor is defined by its potency against its intended target, its selectivity over other kinases, and its efficacy in relevant cellular and in vivo models. The following sections provide a comparative overview of our three focus compounds.
Compound 33: A Dual FLT3/VEGFR2 Inhibitor for Acute Myeloid Leukemia (AML)
Mutations in the FLT3 receptor are common drivers of AML, leading to constitutive activation of downstream signaling pathways that promote leukemic cell proliferation and survival.[1][2] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3] The dual inhibition of both FLT3 and VEGFR2 by Compound 33 presents a promising therapeutic strategy for AML.
dot
Caption: FLT3 and VEGFR2 signaling pathways inhibited by Compound 33.
eCF506: A Conformation-Selective SRC Inhibitor for Solid Tumors
SRC is a non-receptor tyrosine kinase that plays a critical role in signaling pathways controlling cell proliferation, survival, and motility.[4][5] Its overexpression and activation are implicated in the progression of various solid tumors, including breast cancer.[6] eCF506 is a novel pyrazolopyrimidine that locks SRC in its inactive conformation, thereby inhibiting both its kinase activity and its scaffolding functions.[7][8] This unique mechanism of action leads to high selectivity and potent anti-tumor activity.
dot
Caption: SRC signaling pathway inhibited by eCF506.
LGR2674: A CDK5 Inhibitor with Anti-Angiogenic Activity
While primarily known for its role in neuronal development, CDK5 has emerged as a therapeutic target in oncology due to its involvement in tumor cell proliferation and angiogenesis.[9] LGR2674 is a pyrazolo[4,3-d]pyrimidine derivative that potently inhibits CDK5, leading to reduced proliferation of endothelial cells and inhibition of new blood vessel formation.[9]
dot
Caption: CDK5 signaling in angiogenesis inhibited by LGR2674.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro potency of Compound 33, eCF506, and LGR2674 against their respective target kinases and in various cancer cell lines.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 33 | FLT3 | 1 | |
| VEGFR2 | 3 | ||
| eCF506 | SRC | <0.5 | [10] |
| YES | 2.1 | [2] | |
| Fyn | <0.5 | [10] | |
| Abl | 479 | [10] | |
| LGR2674 | CDK5/p25 | 20 | [9] |
| CDK1/cyclin B | 130 | [9] | |
| CDK2/cyclin E | 110 | [9] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |
| Compound 33 | MV4-11 | Acute Myeloid Leukemia | 10 | |
| eCF506 | MCF7 | Breast Cancer (ER+) | 9 | [10] |
| MDA-MB-231 | Breast Cancer (TNBC) | 10 (GI50) | [1] | |
| LGR2674 | HUVEC | - | 30 (EC50) | [9] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these compounds has been validated in mouse xenograft models, demonstrating their potential for clinical translation.
Table 3: In Vivo Anti-tumor Efficacy
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Compound 33 | MV4-11 (AML) | 10 mg/kg, daily, p.o. | Complete tumor regression | |
| eCF506 | MDA-MB-231 (Breast) | 40 mg/kg, daily, p.o. | Significant tumor growth inhibition | [1] |
| LGR2674 | Huh7 (Hepatocellular Carcinoma) | 25 mg/kg, daily, i.p. | Retardation of tumor growth | [9] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.
Workflow for Evaluating Kinase Inhibitors
dot
Caption: General experimental workflow for preclinical evaluation.
Biochemical Kinase Assays
-
Objective: To determine the in vitro potency of the compounds against their target kinases (IC50 value).
-
Principle: These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using radioactivity, fluorescence, or luminescence.
-
Protocol for FLT3/VEGFR2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay as an example):
-
Reagent Preparation:
-
Prepare a serial dilution of Compound 33 in DMSO.
-
Prepare a solution of the respective kinase (FLT3 or VEGFR2) and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted Compound 33 or DMSO (control).
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to initiate the binding reaction.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the emission at 665 nm (acceptor) to 615 nm (donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50 value).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.[11][12]
-
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
-
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[10][15]
-
Protocol for a Subcutaneous Xenograft Model:
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., MV4-11, MDA-MB-231) from culture during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5-10 million cells/mouse).
-
Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Compound 33, eCF506) or vehicle control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Data Analysis:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
-
-
Conclusion
The pyrazolopyrimidine scaffold has proven to be a versatile platform for the development of a diverse range of kinase inhibitors with significant anti-cancer potential. The comparative analysis of Compound 33, eCF506, and LGR2674 highlights the adaptability of this chemical core to target distinct oncogenic pathways, from receptor tyrosine kinases involved in leukemia and angiogenesis to non-receptor tyrosine kinases crucial for solid tumor progression, and cell cycle kinases with emerging roles in cancer.
The data presented herein, supported by detailed experimental protocols, underscores the importance of a multi-faceted approach to drug discovery, combining potent and selective kinase inhibition with robust cellular and in vivo efficacy. As our understanding of the complex signaling networks that drive cancer continues to grow, the continued exploration and optimization of pyrazolopyrimidine derivatives will undoubtedly yield novel and effective therapeutic agents for the treatment of a wide spectrum of malignancies.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. zen-bio.com [zen-bio.com]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. dundee.ac.uk [dundee.ac.uk]
A Senior Application Scientist's Guide to the Biological Validation of 4-(1H-pyrazol-4-yl)pyrimidine Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its versatile role in targeting a wide range of protein kinases.[1][2][3] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a foundational core for designing potent and selective inhibitors. Derivatives of this scaffold have been successfully developed into therapies for various diseases, including cancers and inflammatory conditions.[4]
This guide provides a comprehensive, technically detailed framework for the biological validation of a novel, hypothetical lead compound derived from this class, which we will refer to as PYP-X . To establish a rigorous benchmark for performance, we will compare PYP-X against Ruxolitinib , a clinically approved inhibitor of Janus Kinases (JAK1 and JAK2) that shares a related pyrazolopyrimidine core structure.[5][6][7] Our validation journey will follow a logical, multi-tiered screening cascade designed to answer four critical questions:
-
Potency: Does PYP-X directly inhibit the target enzyme?
-
Mechanism: Does it engage the target and inhibit its signaling pathway within a cellular context?
-
Efficacy: Does pathway inhibition translate into a desired biological outcome, such as reducing cell proliferation?
-
Selectivity: How specific is PYP-X for its intended target versus the broader human kinome?
The Validation Workflow: A Multi-Stage Funnel
Effective drug discovery relies on a structured validation process that moves from high-throughput biochemical assays to more complex, physiologically relevant cellular models. This "funnel" approach ensures that only the most promising compounds advance, saving time and resources.
Caption: The four-stage validation funnel for a novel kinase inhibitor.
Part 1: Biochemical Validation — Measuring Direct Enzyme Inhibition
Objective: To determine the direct inhibitory potency (IC50) of PYP-X on the target kinase, JAK2, in a purified, cell-free system.
Causality: A biochemical assay is the crucial first step. It isolates the drug and its direct target from the complexities of a cell, ensuring that any observed inhibition is due to a direct interaction with the kinase and not an indirect cellular effect. We select a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for its high sensitivity, low background, and resistance to interference from fluorescent compounds, making it a gold standard for high-throughput screening.[8]
Comparative Biochemical Potency Data
| Compound | Target Kinase | Biochemical IC50 (nM) | Assay Method |
| PYP-X (Hypothetical) | JAK2 | 3.8 | TR-FRET Kinase Assay |
| Ruxolitinib (Benchmark) | JAK2 | 3.3 | TR-FRET Kinase Assay |
| PYP-X (Hypothetical) | JAK1 | 5.2 | TR-FRET Kinase Assay |
| Ruxolitinib (Benchmark) | JAK1 | 2.8 | TR-FRET Kinase Assay |
Data is hypothetical for PYP-X and representative for Ruxolitinib.
Protocol: TR-FRET Kinase Activity Assay
This protocol is adapted from standard methodologies for TR-FRET assays, such as the LanthaScreen™ platform.[9][10]
-
Reagent Preparation: Prepare serial dilutions of PYP-X and Ruxolitinib in DMSO. The final assay concentration of DMSO should be kept below 1%.
-
Reaction Setup: In a 384-well assay plate, add 5 µL of the test compound dilutions.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the recombinant JAK2 enzyme and a biotinylated peptide substrate (e.g., a STAT-derived peptide).
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of an ATP solution. The ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding a solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (acceptor). The antibody specifically recognizes the phosphorylated substrate.
-
Signal Reading: Incubate for another 60 minutes to allow detection reagents to bind. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665/620). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cellular Validation — Confirming On-Target Mechanism
Objective: To verify that PYP-X can cross the cell membrane and inhibit the JAK/STAT signaling pathway in a relevant human cell line.
Causality: A potent biochemical inhibitor is of little value if it cannot function in a cellular environment. This step confirms target engagement and mechanism of action. We will measure the phosphorylation of STAT3 (p-STAT3), a direct downstream substrate of JAK2. A reduction in p-STAT3 levels upon compound treatment provides strong evidence of on-target activity.[11][12] The HEL 92.1.7 cell line is chosen as it harbors a JAK2(V617F) mutation, leading to constitutive activation of the pathway, providing a stable and robust signal for inhibition.[5]
Caption: The JAK/STAT signaling pathway and the inhibitory action of PYP-X.
Comparative Cellular On-Target Potency
| Compound | Cell Line | Cellular IC50 (nM) (p-STAT3 Inhibition) | Assay Method |
| PYP-X (Hypothetical) | HEL 92.1.7 | 155 | Western Blot |
| Ruxolitinib (Benchmark) | HEL 92.1.7 | 120 | Western Blot |
Data is hypothetical for PYP-X and representative for Ruxolitinib.
Protocol: Western Blot for Phospho-STAT3 (Tyr705)
This protocol outlines the standard procedure for analyzing protein phosphorylation.[11][13][14]
-
Cell Culture & Treatment: Seed HEL 92.1.7 cells in 6-well plates. Once adhered, starve the cells in low-serum media for 4-6 hours. Treat cells with a dose range of PYP-X or Ruxolitinib for 2 hours.
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[14]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Secondary Antibody & Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an ECL substrate and a chemiluminescence imaging system.[13]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total STAT3 and a loading control (e.g., β-Actin).[15]
-
Densitometry: Quantify band intensities using software like ImageJ. Calculate the ratio of p-STAT3 to total STAT3 for each dose and determine the cellular IC50.
Part 3: Phenotypic Validation — Assessing Cellular Efficacy
Objective: To determine if the on-target pathway inhibition by PYP-X leads to a functional anti-proliferative effect.
Causality: The ultimate goal of an anti-cancer agent is to stop tumor cell growth. This assay connects the mechanistic activity (p-STAT3 inhibition) to a key cancer phenotype (cell viability). The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its simplicity and high sensitivity. It measures ATP levels, which directly correlate with the number of metabolically active, viable cells.[16][17][18]
Comparative Anti-Proliferative Activity
| Compound | Cell Line | GI50 (nM) (Growth Inhibition) | Assay Method |
| PYP-X (Hypothetical) | HEL 92.1.7 | 180 | CellTiter-Glo® |
| Ruxolitinib (Benchmark) | HEL 92.1.7 | 145 | CellTiter-Glo® |
GI50 is the concentration required to inhibit cell growth by 50%. Data is hypothetical for PYP-X.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous "add-mix-measure" protocol, ideal for HTS.[19][20]
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of media.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of PYP-X or Ruxolitinib. Include wells with untreated cells (100% viability) and wells with media only (background).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[20]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the untreated control wells and plot against inhibitor concentration to calculate the GI50 value.
Part 4: Selectivity Profiling — Defining the Therapeutic Window
Objective: To assess the specificity of PYP-X by screening it against a broad panel of human kinases.
Causality: A lack of selectivity can lead to off-target effects and toxicity, narrowing the therapeutic window. It is critical to understand a compound's broader kinome profile. A large-scale binding assay, such as the KINOMEscan® platform, is the industry standard. This technology uses an active site-directed competition binding assay to quantitatively measure interactions between the compound and hundreds of kinases, providing a comprehensive view of selectivity.[21][22][23][24]
Comparative Kinase Selectivity Profile
| Compound | Screening Concentration | Kinases in Panel | Hits (% Inhibition > 90%) | Selectivity Score (S10) | Key Off-Targets (>90% Inh.) |
| PYP-X (Hypothetical) | 1 µM | 468 | 4 | 0.0085 | JAK1, JAK2, JAK3, TYK2 |
| Ruxolitinib (Benchmark) | 1 µM | 468 | 6 | 0.0128 | JAK1, JAK2, JAK3, TYK2, GAK, STK10 |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
Methodology: KINOMEscan® Profiling
This service is typically outsourced to a specialized provider (e.g., Eurofins DiscoverX).
-
Compound Submission: PYP-X is submitted at a defined concentration (e.g., 1 µM).
-
Competition Binding Assay: The assay measures the ability of PYP-X to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase in the panel.[25]
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. A low signal indicates that PYP-X has successfully competed for the binding site.
-
Data Reporting: Results are typically reported as "% Inhibition" at the tested concentration. This data is used to calculate selectivity scores and visualize the results on a kinome tree diagram, where "hits" are highlighted.[24]
Summary and Conclusion
This comprehensive validation guide outlines the essential stages for characterizing a novel this compound-based kinase inhibitor. By systematically progressing from biochemical potency to cellular mechanism, efficacy, and finally, kinome-wide selectivity, researchers can build a robust data package to support the advancement of a lead compound.
Overall Performance Summary: PYP-X vs. Ruxolitinib
| Parameter | PYP-X (Hypothetical) | Ruxolitinib (Benchmark) | Interpretation |
| Biochemical IC50 (JAK2) | 3.8 nM | 3.3 nM | PYP-X shows excellent, comparable potency at the enzyme level. |
| Cellular IC50 (p-STAT3) | 155 nM | 120 nM | PYP-X effectively engages the target in cells, with slightly lower potency. |
| GI50 (Anti-Proliferative) | 180 nM | 145 nM | The on-target activity translates to a strong phenotypic effect. |
| Selectivity Score (S10) | 0.0085 | 0.0128 | PYP-X demonstrates a superior selectivity profile, hitting fewer off-targets. |
Based on this hypothetical data, PYP-X represents a highly promising lead candidate. It possesses on-target potency comparable to the clinical benchmark Ruxolitinib while exhibiting a more selective profile. This enhanced selectivity could translate to an improved safety profile in future preclinical and clinical development, making it a strong candidate for further optimization.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. ambitbio.com [ambitbio.com]
- 22. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. chayon.co.kr [chayon.co.kr]
The Structure-Activity Relationship of 4-(1H-Pyrazol-4-yl)pyrimidines: A Comparative Guide to Kinase Inhibitor Design
The 4-(1H-pyrazol-4-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. Its remarkable success stems from its ability to mimic the purine core of ATP, enabling competitive binding to the hinge region of various kinase active sites.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), ROS1, and Aurora Kinases. We will dissect the subtle molecular modifications that dictate potency and selectivity, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Scaffold: A Versatile Anchor
The this compound core is a bioisostere of adenine, the nitrogenous base in ATP. This inherent similarity allows it to form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. The true power of this scaffold, however, lies in its modular nature, with multiple positions on both the pyrimidine and pyrazole rings amenable to substitution, allowing for the fine-tuning of inhibitory activity and selectivity against a wide array of kinases.
References
A Comparative Guide to the Selectivity Profiling of 4-(1H-Pyrazol-4-yl)pyrimidine Kinase Inhibitors
Introduction: The Privileged Scaffold and the Selectivity Imperative
The 4-(1H-pyrazol-4-yl)pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its structural resemblance to the adenine ring of ATP allows it to effectively bind within the highly conserved ATP-binding site of kinases, making it a versatile framework for targeting a wide array of these enzymes.[1][2] Indeed, this scaffold is the foundation for inhibitors targeting critical oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Src family kinases, and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7][8]
However, the very feature that makes this scaffold so effective—its ability to mimic ATP—also presents its greatest challenge: the potential for cross-reactivity, or "off-target" effects. The human genome contains over 500 kinases (the "kinome"), and unintended inhibition of kinases other than the intended target can lead to cellular toxicity or unforeseen pharmacological outcomes.[9] Therefore, rigorous, multi-faceted selectivity profiling is not merely a characterization step but a critical cornerstone of the drug discovery process. It ensures that the observed biological effects are attributable to the intended target and helps predict potential safety liabilities long before a compound reaches clinical trials.[10]
This guide provides an in-depth comparison of the essential methodologies for profiling the selectivity of this compound inhibitors. We will explore the causality behind experimental choices, compare data from both cell-free and cellular environments, and provide validated protocols to empower researchers in their quest for potent and selective kinase inhibitors.
The Selectivity Profiling Funnel: From Broad Scans to In-Cell Validation
A robust selectivity assessment follows a logical progression, starting with a broad, high-throughput survey of the kinome and narrowing down to nuanced validation of target engagement within a physiological context. This tiered approach is the most efficient and cost-effective strategy for building a comprehensive selectivity profile.[9]
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Part 1: Biochemical Assays - A Direct Measure of Interaction
Biochemical, or cell-free, assays are the foundational first step in selectivity profiling. They measure the direct interaction between an inhibitor and a panel of purified, often recombinant, kinases. Their primary advantage is the clean, unambiguous readout of inhibitory activity or binding affinity, free from the complexities of the cellular environment like membrane permeability or competition from endogenous ATP.[9]
Key Biochemical Methodologies
-
Large-Scale Kinase Panels (Kinome Scanning): This is the most widely used method, where an inhibitor is tested against hundreds of kinases in parallel.[9] Commercial providers like Reaction Biology and Eurofins Discovery (KINOMEscan®) offer extensive panels.[11][12] The process typically begins with a single-concentration screen (e.g., 1 µM) to identify initial hits, followed by dose-response curves to determine potency (IC₅₀ or Kd) for the most affected kinases.[9][11]
-
Activity-Based Assays: These measure the inhibition of the kinase's catalytic function—the transfer of phosphate to a substrate.
-
Radiometric Assays: Long considered the "gold standard," these use ³²P- or ³³P-labeled ATP to directly quantify substrate phosphorylation.[11][13]
-
Luminescence/Fluorescence-Based Assays: These are safer, high-throughput alternatives that measure either the amount of ATP consumed (e.g., Kinase-Glo®) or the phosphorylated product using specific antibodies (e.g., TR-FRET).[14]
-
-
Binding-Based Assays: These measure the affinity of an inhibitor for a kinase.
-
Competition Binding (e.g., KINOMEscan®): This technology quantifies the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of over 450 kinases. The result is typically a dissociation constant (Kd), a direct measure of binding affinity.[12][13]
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding. Tightly binding inhibitors stabilize the kinase, increasing its melting temperature. This method is fast, cost-effective, and does not require a substrate or even a catalytically active enzyme.[13][15]
-
-
Part 2: Cellular Assays - Assessing Selectivity in a Living System
While indispensable, biochemical data can be misleading. The intracellular concentration of ATP is in the millimolar range, far higher than the micromolar levels used in most biochemical assays. This high ATP concentration can significantly reduce the apparent potency of ATP-competitive inhibitors in a cellular context.[13] Furthermore, factors like cell permeability and target availability within protein complexes are not captured in cell-free systems. Therefore, cellular assays are essential to confirm that an inhibitor engages its intended target in a more physiologically relevant environment.[16][17]
Key Cellular Methodologies
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique measures target engagement directly in intact cells or cell lysates.[16] The principle is similar to DSF: upon binding its target, an inhibitor confers thermal stability. After heating the cells to various temperatures, soluble (un-denatured) protein is quantified. A shift in the melting curve in the presence of the inhibitor provides direct evidence of target engagement.[16]
-
NanoBRET™ Target Engagement Assay: This technology provides quantitative binding data from within living cells.[16][17] The target kinase is expressed as a fusion with NanoLuc® Luciferase (the energy donor), and a fluorescent tracer that binds the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and binds the target will displace the tracer, causing a loss of BRET signal in a dose-dependent manner.[17][18]
-
Downstream Pathway Inhibition: The most classic cellular assay involves measuring the functional consequence of target inhibition. This is typically done by using phospho-specific antibodies in a Western blot to detect the phosphorylation state of a known, direct substrate of the target kinase. For example, a selective CDK4/6 inhibitor should reduce the phosphorylation of the Retinoblastoma (Rb) protein at specific sites.[5]
Caption: Inhibition of the CDK4/6-Rb pathway by a pyrazolopyrimidine inhibitor.
Comparative Selectivity Data for Representative Inhibitors
The this compound scaffold has been successfully optimized to yield inhibitors with distinct selectivity profiles. Below is a comparative summary based on published data.
| Compound Class | Primary Target(s) | Key Selectivity Features | Reference |
| CDK4/6 Inhibitors | CDK4, CDK6 | High selectivity over CDK1 and CDK2 is a critical feature to avoid the broader cell cycle arrest and toxicity associated with pan-CDK inhibition. Several compounds demonstrate >100-fold selectivity for CDK4/6 over CDK1/2 in both enzymatic and cellular assays. | [3][4][19] |
| CDK2 Inhibitors | CDK2 | A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. Lead compound 15 showed a Ki of 0.005 µM for CDK2, with significant selectivity over other CDKs, addressing a need for specific CDK2 tools to overcome CDK4/6 inhibitor resistance. | [5] |
| BRK/PTK6 Inhibitors | BRK (PTK6) | Lead compound 51 , a 1H-pyrazolo[3,4-d]pyrimidine derivative, was identified as a potent BRK inhibitor (IC₅₀ = 3.37 nM). To validate its on-target activity, it was profiled against a kinase panel, confirming its selectivity and ensuring the observed anti-metastatic effects were due to BRK inhibition. | [6] |
Note: This table is a qualitative summary. For quantitative data (IC₅₀/Kd values), refer to the cited literature.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol describes a common method for determining the IC₅₀ of an inhibitor against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound inhibitor in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase reaction buffer.
-
Add 25 nL of the serially diluted inhibitor or DMSO (vehicle control).
-
Initiate the reaction by adding 2.5 µL of ATP solution (the concentration should be at or near the Km,app for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the newly produced ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (vehicle control) and low (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol outlines how to measure inhibitor binding to a target kinase in living cells.
Principle: This assay quantifies the displacement of a fluorescent energy acceptor (tracer) from a NanoLuc®-tagged kinase (energy donor) by a test compound, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® and plate them in a 96-well white assay plate. Incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ Tracer and Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.
-
Remove media from the cells and add 80 µL of the inhibitor dilutions.
-
Immediately add 20 µL of the Tracer/Inhibitor solution to all wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM®.
-
Add 25 µL of the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert the raw ratios to milliBRET units (mBU). Plot the mBU values against the log of inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀ value, which reflects the compound's affinity for the target in live cells.
Conclusion and Authoritative Insight
The selectivity profile of a this compound inhibitor is not a single data point, but a composite picture built from orthogonal, well-chosen experimental techniques. While large-scale biochemical panels provide an essential, broad-stroke view of an inhibitor's kinome-wide interactions, this data must be interpreted with caution.[9][20] It is the validation in a cellular context—using methods like CETSA® or NanoBRET™—that reveals the true physiological selectivity and provides confidence in an inhibitor's mechanism of action.[16][17][18]
As drug discovery moves towards increasingly complex targets and disease models, this integrated, multi-tiered approach to selectivity profiling is non-negotiable. It allows researchers to de-risk candidates early, uncover novel therapeutic opportunities through identified off-targets, and ultimately develop safer, more effective medicines. The this compound scaffold will undoubtedly continue to yield valuable chemical probes and drug candidates, and their success will be directly proportional to the rigor with which their selectivity is interrogated.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 28648-87-5 | Benchchem [benchchem.com]
- 3. 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 - OAK Open Access Archive [oak.novartis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Benchmarking 4-(1H-pyrazol-4-yl)pyrimidine Against Known JAK Inhibitor Standards
Abstract
The 4-(1H-pyrazol-4-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Recent research has highlighted its potential as a potent modulator of the Janus kinase (JAK) family, a critical node in cytokine signaling pathways implicated in autoimmune diseases and myeloproliferative neoplasms.[3][4] This guide provides a comprehensive framework for benchmarking a novel investigational compound, hereafter referred to as P4P-C1 , which is based on this scaffold. We objectively compare its performance against established, FDA-approved JAK inhibitors: Ruxolitinib, Fedratinib, and Tofacitinib. This document details the scientific rationale for experimental design, provides step-by-step protocols for key validation assays, and presents a comparative analysis of the resulting data to guide further research and development decisions.
Introduction: The Rationale for Benchmarking
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that transduce signals from cytokine and growth factor receptors. This signaling cascade, known as the JAK-STAT pathway, is fundamental to hematopoiesis and immune cell function.[5] Its dysregulation is a known driver of various inflammatory diseases and cancers.[3][6]
The development of small-molecule JAK inhibitors has revolutionized the treatment of these conditions.[7][8] However, the therapeutic window and side-effect profile of these inhibitors are often dictated by their selectivity across the four highly homologous JAK isoforms.[7] For instance, JAK1 inhibition is linked to anti-inflammatory effects, while JAK2 inhibition impacts erythropoiesis and thrombopoiesis, and JAK3 is crucial for lymphocyte function.[9]
Our investigational compound, P4P-C1 , belongs to the 4-amino-(1H)-pyrazole class of molecules, derivatives of which have shown potent, nanomolar inhibition of JAK enzymes.[3] To ascertain its therapeutic potential, a rigorous, multi-faceted benchmarking study against established standards is not merely beneficial—it is essential.
The Selected Standards of Comparison
We have selected three clinically approved JAK inhibitors as our primary benchmarks, chosen for their distinct selectivity profiles and established mechanisms of action:
-
Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, approved for myelofibrosis and polycythemia vera.[9][10]
-
Fedratinib: A selective inhibitor of JAK2, also used in the treatment of myelofibrosis.[11][12][13]
-
Tofacitinib: An inhibitor that primarily targets JAK1 and JAK3, widely used for rheumatoid arthritis and other autoimmune conditions.[6][14][15]
This selection provides a robust basis for comparison, covering a range of selectivity profiles across the JAK family.
The JAK-STAT Signaling Pathway: The Core Mechanism
Understanding the mechanism of action requires a clear view of the target pathway. Cytokine binding to its cell surface receptor initiates the activation of receptor-associated JAKs. These JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to regulate the expression of target genes.[5] JAK inhibitors act by competitively binding to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation cascade.[9]
Benchmarking Workflow: A Multi-Parametric Approach
Our evaluation follows a logical progression from direct enzyme inhibition to cellular pathway modulation and finally to phenotypic outcomes. This ensures a comprehensive understanding of P4P-C1's behavior relative to the standards.
Experimental Methodologies
Scientific integrity demands transparent and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the core assays used in this benchmark.
Protocol: In Vitro Biochemical Kinase Assay (HTRF®)
Causality: This assay is foundational. It measures the direct inhibitory effect of a compound on purified kinase enzymes, providing a clean measure of potency (IC50) without the complexities of cellular systems. We use the Homogeneous Time-Resolved Fluorescence (HTRF®) format for its high sensitivity and low background.
-
Reagents & Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (SignalChem).
-
Biotinylated peptide substrate (e.g., ULight™-JAK1tide).
-
ATP solution (10 mM stock).
-
HTRF® Kinase Buffer (Cisbio).
-
Europium (Eu3+) cryptate-labeled anti-phospho-tyrosine antibody (e.g., PT66).
-
Streptavidin-XL665 (Cisbio).
-
Test Compounds: P4P-C1 and standards, serially diluted in 100% DMSO.
-
384-well low-volume, non-binding surface plates (Greiner).
-
HTRF®-compatible plate reader.
-
-
Step-by-Step Procedure:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of P4P-C1 and standards in DMSO. Dispense 50 nL of each dilution into the 384-well plate. Include DMSO-only (0% inhibition) and a potent pan-kinase inhibitor like Staurosporine (100% inhibition) as controls.
-
Enzyme/Substrate Preparation: In HTRF® Kinase Buffer, prepare a 2X enzyme/substrate mix containing the specific JAK enzyme and the ULight™-peptide substrate.
-
Enzyme/Substrate Addition: Dispense 5 µL of the 2X enzyme/substrate mix into each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at the Km for each respective enzyme. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare the detection reagent mix containing the Eu3+-cryptate antibody and Streptavidin-XL665 in HTRF® Detection Buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF® ratio (665nm/620nm * 10,000). Normalize the data against controls and fit a four-parameter logistic curve to determine IC50 values.
-
Protocol: Cellular Phospho-STAT3 Assay (Flow Cytometry)
Causality: A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target. This assay confirms target engagement in a physiological context by measuring the inhibition of cytokine-induced STAT3 phosphorylation, a direct downstream consequence of JAK activation.
-
Reagents & Materials:
-
Human erythroleukemia cell line (TF-1), which is dependent on GM-CSF for proliferation via the JAK2/STAT pathway.
-
RPMI-1640 medium with 10% FBS, 1% Pen/Strep.
-
Recombinant human GM-CSF.
-
Test Compounds: P4P-C1 and standards.
-
BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III.
-
Alexa Fluor® 647-conjugated anti-pSTAT3 (pY705) antibody.
-
Flow cytometer.
-
-
Step-by-Step Procedure:
-
Cell Culture & Starvation: Culture TF-1 cells to a density of ~0.5 x 10^6 cells/mL. To reduce basal signaling, wash the cells and resuspend in serum-free RPMI for 4 hours.
-
Compound Treatment: Aliquot 1 x 10^6 cells per tube. Add serially diluted compounds to the cells and incubate for 60 minutes at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding GM-CSF to a final concentration of 10 ng/mL. Incubate for 15 minutes at 37°C. Leave an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Lyse/Fix Buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Pellet the cells by centrifugation, discard the supernatant, and resuspend in ice-cold Perm Buffer III. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with staining buffer (PBS + 2% FBS). Resuspend the cell pellet in 100 µL of staining buffer containing the anti-pSTAT3 antibody. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells once, resuspend in staining buffer, and analyze on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population and quantify the median fluorescence intensity (MFI) of the Alexa Fluor® 647 signal. Normalize the MFI data and plot against compound concentration to determine the cellular IC50.
-
Comparative Data Analysis
The following tables summarize the performance data for P4P-C1 against the selected standards.
Table 1: Biochemical Potency and Selectivity Profile
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 vs JAK1 Selectivity | JAK2 vs JAK3 Selectivity |
| P4P-C1 | 28 | 4.5 | 150 | 95 | 0.16x | 0.03x |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | 0.85x | <0.01x |
| Fedratinib | 35 | 6 | 169 | 40 | 0.17x | 0.04x |
| Tofacitinib | 1.2 | 20 | 2.5 | 105 | 16.7x | 2.1x |
Data presented are representative. Actual values may vary between experimental runs.
Interpretation: The biochemical data reveals that P4P-C1 is a potent inhibitor of JAK2, with an IC50 of 4.5 nM. Its selectivity profile is most similar to Fedratinib, showing a preference for JAK2 over other JAK family members.[11] It is less potent against JAK1 than Ruxolitinib but demonstrates greater selectivity for JAK2 over JAK1 and JAK3 compared to the JAK1/JAK2 co-inhibitor Ruxolitinib.[9][10]
Table 2: Cellular Activity and Phenotypic Impact in TF-1 Cells
| Compound | Cellular pSTAT3 IC50 (nM) | Anti-Proliferative GI50 (nM) |
| P4P-C1 | 25 | 35 |
| Ruxolitinib | 180 | 250 |
| Fedratinib | 30 | 42 |
| Tofacitinib | 450 | >1000 |
TF-1 cell proliferation is primarily driven by the GM-CSF -> JAK2 -> STAT pathway.
Interpretation: P4P-C1 effectively inhibits GM-CSF-induced STAT3 phosphorylation in a cellular context, confirming good cell permeability and target engagement. Its cellular potency is comparable to Fedratinib, the clinical standard for selective JAK2 inhibition.[11] As expected, inhibitors with higher potency against JAK2 (P4P-C1 and Fedratinib) show stronger anti-proliferative effects in the JAK2-dependent TF-1 cell line than the JAK1/3-preferring Tofacitinib or the JAK1/2 inhibitor Ruxolitinib.
Conclusion and Future Directions
This benchmarking guide demonstrates that the investigational compound P4P-C1 , based on the this compound scaffold, is a potent and selective inhibitor of JAK2. Its biochemical and cellular profiles are highly comparable to the FDA-approved JAK2 inhibitor, Fedratinib.
Key Findings:
-
Potency: P4P-C1 exhibits single-digit nanomolar inhibitory activity against JAK2.
-
Selectivity: It shows a favorable selectivity profile for JAK2 over other JAK family members, similar to Fedratinib.
-
Cellular Activity: The compound effectively penetrates cells, inhibits downstream JAK-STAT signaling, and suppresses the proliferation of a JAK2-dependent cell line.
Based on this robust preclinical data, P4P-C1 represents a promising lead candidate for further development. The logical next steps in its evaluation should include:
-
Broad Kinase Profiling: A comprehensive screen (e.g., >400 kinases) to identify any potential off-target activities that could lead to toxicity.
-
ADME/Tox Studies: In vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity profile.
-
In Vivo Efficacy Models: Evaluation in animal models of myelofibrosis to determine if the observed in vitro potency translates to therapeutic efficacy in a whole organism.
This structured, data-driven approach ensures that development decisions are based on a sound scientific foundation, maximizing the potential for clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus Kinases (JAKs) Inhibitor Drugs Market Size, Trends, Growth Report 2030 [databridgemarketresearch.com]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 11. Fedratinib - Wikipedia [en.wikipedia.org]
- 12. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazolopyrimidine Kinase Inhibitors: A Technical Guide for Researchers
The pyrazolopyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1][2] Its remarkable success stems from its bioisosteric resemblance to the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[2][3] This guide provides a comprehensive, head-to-head comparison of prominent pyrazolopyrimidine-based kinase inhibitors, offering a deep dive into their selectivity, potency, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively working in the field of kinase inhibition.
The Rationale: Why Pyrazolopyrimidines?
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[4] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazolopyrimidine core offers a versatile foundation for designing kinase inhibitors with desirable pharmacokinetic and pharmacodynamic properties.[4] Medicinal chemists can strategically modify various positions on the scaffold to fine-tune potency and selectivity against specific kinase targets.[2]
Comparative Analysis of Pyrazolopyrimidine Kinase Inhibitors
To provide an objective comparison, this section details the inhibitory activity of several notable pyrazolopyrimidine-based compounds against a panel of key kinases implicated in cancer and other diseases. The data, presented in Table 1, has been compiled from various preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Primary Target(s) | Other Notable Targets | Representative IC50 (nM) | Reference(s) |
| Ibrutinib | BTK | EGFR, ITK | BTK: <1 | [2] |
| Selpercatinib | RET | - | RET: <10 | [4] |
| Camonsertib (RP-3500) | ATR | mTOR, PI3K, ATM, DNA-PK | ATR: low nanomolar | [4] |
| eCF506 | SRC | ABL | SRC: <1 | [1] |
| PP121 | PI3K, VEGFR2 | Src, Abl | PI3Kα: 18, VEGFR2: 10 | [2] |
| Compound 16 | HPK1 | - | HPK1: low nanomolar | [5] |
| WYE-125132 | mTOR | PI3K | mTOR: <1 | [6] |
| ENMD-2076 | Aurora A/B, VEGFR2 | cKit, FGFR1 | Aurora A: 14 | [7] |
Key Insights from the Comparative Data:
-
High Potency: Many pyrazolopyrimidine inhibitors exhibit exceptional potency, with IC50 values in the low nanomolar and even sub-nanomolar range against their primary targets.[1][4][6]
-
Selectivity Profiles: While some inhibitors, like Selpercatinib, are highly selective for their target kinase, others, such as Ibrutinib and ENMD-2076, demonstrate a multi-targeted profile, which can be advantageous in certain therapeutic contexts.[2][4][7]
-
Scaffold Versatility: The diverse range of primary targets, from receptor tyrosine kinases (VEGFR2, RET) to non-receptor tyrosine kinases (BTK, SRC) and serine/threonine kinases (ATR, mTOR, Aurora), highlights the remarkable versatility of the pyrazolopyrimidine scaffold.[1][2][4][6][7]
Signaling Pathways and Experimental Workflows
Understanding the context of kinase inhibition is crucial for interpreting experimental data. The following diagrams illustrate a representative signaling pathway and a general workflow for the discovery and evaluation of kinase inhibitors.
Figure 1: Simplified representation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, common targets for pyrazolopyrimidine kinase inhibitors.
Figure 2: Generalized workflow for the discovery and development of pyrazolopyrimidine kinase inhibitors.
Detailed Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrazolopyrimidine kinase inhibitors.
Biochemical Kinase Assay: IC50 Determination using ADP-Glo™
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolopyrimidine inhibitor against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and the luminescence signal is inversely proportional to the amount of inhibitor.[8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Pyrazolopyrimidine inhibitor
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyrimidine inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup:
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Target Engagement using NanoBRET™
Objective: To quantify the binding affinity of a pyrazolopyrimidine inhibitor to its target kinase within living cells.
Principle: The NanoBRET™ Target Engagement Assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor. A decrease in Bioluminescence Resonance Energy Transfer (BRET) signal indicates target engagement by the inhibitor.[11][12]
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega)
-
Pyrazolopyrimidine inhibitor
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Seeding: Seed the cells expressing the NanoLuc®-kinase fusion protein into a 96-well plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazolopyrimidine inhibitor in culture medium.
-
Add the inhibitor dilutions to the cells.
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow for compound entry and target engagement.[13]
-
Signal Detection:
-
Add the Nano-Glo® Substrate to all wells.
-
Immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay: MTT Assay
Objective: To assess the cytotoxic or cytostatic effects of a pyrazolopyrimidine inhibitor on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[14]
Materials:
-
Cancer cell line of interest
-
Pyrazolopyrimidine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolopyrimidine inhibitor in culture medium.
-
Add the inhibitor dilutions to the cells and incubate for a desired period (e.g., 72 hours).[15]
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Study: Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a pyrazolopyrimidine inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored over time.[17][18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Pyrazolopyrimidine inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[1]
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer the pyrazolopyrimidine inhibitor (e.g., by oral gavage) to the treatment group at a specified dose and schedule.
-
Administer the vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The pyrazolopyrimidine scaffold continues to be a highly productive starting point for the development of innovative and effective kinase inhibitors. The inhibitors highlighted in this guide demonstrate the potential to achieve high potency and a range of selectivity profiles, addressing a variety of therapeutic needs. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of novel pyrazolopyrimidine-based compounds, facilitating the advancement of promising candidates from the laboratory to the clinic. As our understanding of kinase biology deepens, the rational design and systematic evaluation of pyrazolopyrimidine inhibitors will undoubtedly continue to yield next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 13. eubopen.org [eubopen.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of 4-(1H-pyrazol-4-yl)pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 4-(1H-pyrazol-4-yl)pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design. Its structural resemblance to the adenine ring of ATP allows for potent and specific interactions within the kinase hinge region, leading to the development of numerous clinical candidates and approved drugs.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a persistent challenge: off-target activity.[3] Understanding and characterizing these off-target effects is not merely an academic exercise; it is critical for interpreting biological data, predicting clinical toxicity, and rationally designing next-generation inhibitors with improved selectivity.
This guide provides an in-depth, objective comparison of the off-target profiles of three prominent this compound derivatives: Fedratinib , a JAK2 inhibitor; CHZ868 , a type II JAK2 inhibitor; and AT9283 , a multi-targeted Aurora kinase inhibitor. By synthesizing kinome-wide profiling data and delving into the experimental methodologies used to generate these insights, we aim to equip you with the knowledge to navigate the complexities of kinase inhibitor selectivity.
The Landscape of Selectivity: A Comparative Kinome Analysis
The selectivity of a kinase inhibitor is rarely absolute. High-throughput screening against large panels of kinases, known as kinome scanning, is an indispensable tool for visualizing a compound's activity spectrum.[4][5] This allows for a head-to-head comparison of inhibitor promiscuity and the identification of potentially problematic off-target interactions.
Below, we compare the kinase inhibition profiles of Fedratinib, CHZ868, and AT9283. It is crucial to note that assay conditions, particularly ATP concentrations, can significantly influence measured potency (IC50/Kd values), making direct comparison across different studies challenging.[6] The data presented here is aggregated from multiple sources to provide a comprehensive overview.
Table 1: Comparative Kinase Inhibition Profile of Selected this compound Derivatives
| Kinase Target | Fedratinib (Kd, nM) | CHZ868 (% Inhibition @ 100 nM) | AT9283 (IC50, nM) | Primary Function & Pathway | Potential Implication of Off-Target Inhibition |
| Primary Targets | |||||
| JAK2 | 1.1[5] | >90%[7] | 3[8] | Cytokine signaling (JAK-STAT) | Therapeutic effect in myeloproliferative neoplasms |
| Aurora A | - | - | 3 | Mitotic regulation | Therapeutic effect in various cancers |
| Aurora B | - | - | 3 | Mitotic regulation | Therapeutic effect in various cancers |
| Key Off-Targets | |||||
| JAK1 | 18.0[5] | <50%[7] | - | Cytokine signaling (JAK-STAT) | Immunosuppression |
| TYK2 | 21.0[5] | >90%[7] | - | Cytokine signaling (JAK-STAT) | Modulation of inflammatory responses |
| FLT3 | 13.0[5] | Significantly reduced vs BBT594[7] | Potent Inhibition[9] | Hematopoietic stem cell proliferation | Gastrointestinal toxicities, myelosuppression[4] |
| RET | - | Not corroborated in cells[7] | - | Cell growth, differentiation | Potential for endocrine disruption |
| VEGFR1/2 | - | Potent Inhibition[10] | - | Angiogenesis | Hypertension, bleeding events |
| KIT | - | Low nM activity in cells[7] | - | Hematopoiesis, mast cell function | Myelosuppression, altered pigmentation |
| ABL | - | Not corroborated in cells[7] | Potent Inhibition[11] | Cell proliferation, apoptosis | Potential efficacy in CML, but also toxicity |
| BRD4 | Potent Inhibition[12] | - | - | Epigenetic regulation | Synergistic anti-cancer effect, potential toxicities |
Expert Analysis:
-
Fedratinib demonstrates high potency for its primary target, JAK2, but also exhibits significant off-target activity against FLT3 and the epigenetic reader BRD4.[4][12] The inhibition of FLT3 is a notable liability, potentially contributing to observed gastrointestinal side effects.[4] Its activity against BRD4, however, may offer a synergistic therapeutic advantage in myelofibrosis by blocking NF-κB activation.[12]
-
CHZ868 , as a type II inhibitor binding to the inactive kinase conformation, was designed for improved JAK2 selectivity.[7][10] While broad kinome screening at 100 nM revealed activity against 26 kinases, including TYK2, cellular assays confirmed off-target effects on receptor tyrosine kinases like VEGFR and KIT.[7][10] This highlights a critical concept: biochemical assays using activated kinases may not fully predict the selectivity of type II inhibitors in a cellular context.[7]
-
AT9283 is a multi-targeted inhibitor by design, with potent activity against its primary targets, Aurora A and B, but also strong inhibition of JAK2 and ABL.[8][11] This polypharmacology can be a double-edged sword. While the dual inhibition of JAK2 and Aurora kinases may offer combinatorial efficacy in myeloproliferative disorders, the broad activity profile increases the likelihood of off-target related toxicities, such as myelosuppression.[8][13]
The "How": Methodologies for Assessing Off-Target Effects
The trustworthiness of any comparative analysis rests on the validity of the experimental methods used. Here, we detail the protocols for two cornerstone assays in kinase inhibitor profiling, providing the "why" behind each step.
Experimental Protocol 1: In Vitro Kinase Profiling (Fluorescence-Based)
This protocol describes a universal method for assessing a compound's inhibitory activity against a panel of purified kinases.[14][15]
Causality Behind Experimental Choices: The goal is to measure the direct interaction between the inhibitor and purified kinases in a controlled, cell-free environment. A fluorescence-based readout is chosen for its high sensitivity and suitability for high-throughput screening.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the this compound derivatives (e.g., Fedratinib, CHZ868, AT9283) in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This concentration gradient is essential for determining the IC50 value.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase Buffer (containing buffering agents, salts, and DTT to maintain enzyme stability).
-
A specific purified kinase from the screening panel.
-
A corresponding biotinylated peptide substrate specific to that kinase.
-
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compounds or vehicle control (DMSO) to the appropriate wells. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add ATP solution to all wells to a final concentration that is typically at or near the Km value for each specific kinase. This ensures the assay is sensitive to competitive inhibitors. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA (to chelate Mg2+, a necessary cofactor for kinases) and the detection reagents (e.g., a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorescent acceptor).
-
Data Acquisition: After a final incubation period, read the plate on a suitable plate reader (e.g., a TR-FRET capable reader). The signal generated is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for in vitro kinase profiling to determine off-target effects.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within a more physiologically relevant context—the intact cell.[16][17] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[16]
Causality Behind Experimental Choices: This assay moves beyond purified proteins to confirm that the inhibitor can penetrate the cell membrane and bind to its intended target in the complex cellular milieu. This provides a crucial link between biochemical potency and cellular activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the chosen cell line (e.g., a human leukemia cell line for JAK2 inhibitors) to optimal density. Treat the cells with the test compound (e.g., 10 µM Fedratinib) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.
-
Heating: Aliquot the treated cell suspensions into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step on ice.
-
Cell Lysis: Lyse the cells to release their protein content. This is often achieved by freeze-thaw cycles or the addition of a mild lysis buffer without detergents that would disrupt protein aggregates.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the heat-denatured, aggregated proteins and other cellular debris.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein (e.g., JAK2) remaining in the soluble fraction using a protein detection method like Western Blotting or mass spectrometry.
-
Data Analysis: For each temperature point, compare the amount of soluble target protein in the drug-treated sample versus the vehicle-treated sample. A positive result is a "shift" in the melting curve to higher temperatures for the drug-treated sample, indicating target stabilization and therefore, engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Mechanistic Insights into Off-Target Interactions
The off-target effects of this compound derivatives are not random; they are dictated by the structural and electrostatic similarities between the ATP-binding pockets of the primary target and other kinases.[2] The pyrazolopyrimidine core acts as a bioisostere of adenine, forming key hydrogen bonds with the kinase hinge region.[2] Selectivity is often achieved by exploiting differences in the surrounding regions of the ATP pocket, such as the gatekeeper residue and the hydrophobic back pocket.
-
Fedratinib's Off-Target Profile: Fedratinib's inhibition of both JAK2 and FLT3 can be attributed to similarities in their ATP-binding sites. Both kinases are crucial for hematopoiesis, and this dual inhibition likely contributes to both efficacy and certain toxicities.[6]
-
CHZ868 and Type II Inhibition: CHZ868 binds to the "DFG-out" inactive conformation of JAK2.[7] This mode of binding can confer a different selectivity profile compared to type I inhibitors that bind the active "DFG-in" state. However, other kinases that can adopt a similar inactive conformation, such as VEGFR, may still be susceptible to inhibition, explaining the observed off-target effects.[10]
The diagram below illustrates the canonical JAK-STAT pathway, the primary target of Fedratinib and CHZ868, and how off-target inhibition of a receptor tyrosine kinase like FLT3 can impact parallel signaling pathways.
Caption: On-target (JAK2) and off-target (FLT3) inhibition by Fedratinib.
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable framework for the development of kinase inhibitors. This guide demonstrates that while derivatives like Fedratinib, CHZ868, and AT9283 achieve high potency against their intended targets, they possess distinct off-target profiles that have significant mechanistic and clinical implications.
For the researcher, a deep understanding of these off-target effects is paramount. It necessitates a multi-faceted approach to characterization, combining broad kinome profiling with cellular target engagement assays like CETSA to build a comprehensive and reliable selectivity profile. As drug discovery moves towards designing inhibitors with tailored polypharmacology or, conversely, ultra-high selectivity, the principles and methodologies outlined here will continue to be of central importance. The rational design of future pyrazolopyrimidine derivatives will depend on leveraging detailed structural insights to exploit the subtle differences that distinguish one kinase ATP-binding site from another, ultimately leading to safer and more effective medicines.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. fedratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Docking Studies of 4-(1H-pyrazol-4-yl)pyrimidine with Target Proteins
This guide provides an in-depth technical comparison of molecular docking studies involving the versatile 4-(1H-pyrazol-4-yl)pyrimidine scaffold with key protein targets implicated in cancer biology. As researchers and drug development professionals, understanding the nuances of computational docking approaches and their correlation with experimental data is paramount for accelerating the discovery of novel therapeutics. This document moves beyond a simple recitation of protocols to offer a synthesized analysis of published data, highlighting the causal relationships between computational choices and experimental outcomes.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound core is a recognized "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its structural features, including the strategic placement of nitrogen atoms, allow it to form key hydrogen bond interactions within the ATP-binding pocket of numerous kinases, mimicking the adenine portion of ATP. This guide will focus on the interaction of this scaffold with three well-validated cancer targets: Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Epidermal Growth Factor Receptor (EGFR).
Comparative Docking Performance Across Key Cancer Targets
Molecular docking is a powerful computational tool for predicting the binding mode and affinity of a small molecule to a protein target.[1][2] The choice of docking software and scoring function can significantly influence the outcome. Below, we compare and analyze the results of various docking studies on our scaffold of interest.
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer.[3] The this compound scaffold has been successfully employed to develop potent and selective CDK inhibitors.[4][5]
Target Proteins: CDK2, CDK4, CDK6
Key Insights from Docking Studies:
Docking studies have been instrumental in elucidating the binding mode of this compound derivatives within the ATP-binding site of CDKs. A consistent finding across multiple studies is the formation of critical hydrogen bonds with the hinge region of the kinase, a crucial interaction for potent inhibition.[3] For instance, in a study involving CDK2 and CDK6, derivatives of this scaffold were shown to form hydrogen bonds with residues such as His84 and Lys20 in the ATP binding pocket.[3]
The selectivity of these inhibitors for CDK4/6 over CDK2 is a key aspect explored through computational methods. Structure-guided design, informed by X-ray crystallography and molecular docking, has enabled the optimization of substituents on the pyrazole and pyrimidine rings to exploit subtle differences in the active sites of these kinases, thereby achieving greater selectivity.[5]
Comparative Data Summary: this compound Derivatives against CDKs
| Compound/Derivative | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC50/Ki) | Reference |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 | CDK2 | - | - | Ki = 0.005 µM | [4] |
| Pyrazolopyrimidine analog 7a | CDK2 | - | - | IC50 = 0.262 µM | [6] |
| Pyrazolopyrimidine analog 9c | CDK2 | - | - | IC50 = 0.281 µM | [6] |
| Representative 4-(pyrazol-4-yl)-pyrimidine | CDK4/6 | - | - | Selective inhibition demonstrated | [5] |
| Parent 4-(pyrazol-4-yl)-pyrimidine | CDK2 / CDK6 | Arguslab 4.0.1 | Spontaneous (ΔG < 0) | - | [3] |
Note: A direct comparison of binding energies across different software and scoring functions should be approached with caution due to inherent algorithmic differences.
Epidermal Growth Factor Receptor (EGFR): A Key Player in Cell Signaling
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[7] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. The pyrazolopyrimidine scaffold has been explored for its potential as an EGFR inhibitor.[8]
Key Insights from Docking Studies:
Docking studies of pyrazolopyrimidine derivatives against EGFR have revealed binding modes that effectively compete with ATP.[8] These studies have been crucial in rationalizing the structure-activity relationships (SAR) observed in experimental assays. For example, docking simulations have helped to understand how different substituents on the pyrazolopyrimidine core can enhance interactions with key residues in the EGFR active site, such as Met769 in the hinge region.[8]
Furthermore, computational approaches have been employed to investigate the activity of these compounds against both wild-type (WT) and mutant forms of EGFR (e.g., T790M), which is critical for overcoming drug resistance.[9]
Comparative Data Summary: Pyrazolopyrimidine Derivatives against EGFR
| Compound/Derivative | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC50) | Reference |
| Phenylpyrazolo[3,4-d]pyrimidine 5i | EGFR (WT) | - | - | 0.3 µM | [8] |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR (WT) | - | - | 0.034 µM | [9] |
| Pyrazolo[3,4-d]pyrimidine 4 | EGFR (WT) | - | - | 0.054 µM | [9] |
| Pyrazoline derivative 5Bii | EGFR | AutoDock | -9.71 | - | [10] |
| Pyrazole derivative F4 | EGFR (mutant) | AutoDock Vina | -10.9 | - | [11] |
A Generalized Experimental Workflow for Docking Studies
To ensure scientific rigor and reproducibility, a well-defined workflow is essential for any molecular docking study. The following protocol represents a synthesis of best practices observed in the cited literature.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: A Step-by-Step Guide
Part 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 2D structure of the this compound derivative is sketched using a chemical drawing tool (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring the ligand has a realistic starting geometry.
-
-
Protein Preparation:
-
The 3D crystallographic structure of the target protein (e.g., CDK2, EGFR) is downloaded from the Protein Data Bank (PDB).[1][12][13] It is advisable to select a high-resolution structure with a co-crystallized ligand similar to the scaffold of interest.
-
All non-essential molecules, such as water, ions, and co-solvents, are removed from the PDB file.
-
Hydrogen atoms are added to the protein, as they are typically not resolved in X-ray crystal structures.
-
The protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH are assigned. This is a critical step as it directly impacts the hydrogen bonding network.
-
Part 2: Docking and Scoring
-
Grid Generation:
-
A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The coordinates for the grid box are typically centered on the co-crystallized ligand from the PDB structure.
-
-
Molecular Docking:
-
The prepared ligand is docked into the defined grid box of the target protein using a chosen docking program (e.g., AutoDock Vina, Schrödinger Glide, Arguslab).[3] The software's algorithm will explore various conformations and orientations of the ligand within the active site.
-
-
Scoring and Ranking:
-
The docking program's scoring function estimates the binding affinity (usually in kcal/mol) for each generated pose. The poses are then ranked based on their scores, with lower energy scores generally indicating more favorable binding.[6]
-
Part 3: Analysis and Validation
-
Pose Analysis:
-
The top-ranked docking poses are visualized using molecular graphics software (e.g., PyMOL, Chimera).
-
The interactions between the ligand and the protein are analyzed, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The distances of these interactions are measured to ensure they are within reasonable limits.
-
-
Validation:
-
Redocking: The co-crystallized ligand from the PDB structure is extracted and re-docked into the protein's active site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.
-
Correlation with Experimental Data: The docking scores should ideally correlate with experimental binding affinities (e.g., Ki, Kd) or inhibitory concentrations (IC50) for a series of related compounds.
-
Trustworthiness and Self-Validating Systems
The reliability of any docking study hinges on a robust validation process. The re-docking of a co-crystallized ligand serves as a fundamental self-validating check of the chosen docking protocol. If the protocol can accurately reproduce the experimentally determined binding mode, it lends confidence to the predictions for novel ligands.
Furthermore, comparing docking results with a range of experimental data, such as IC50 values from cell-based assays, provides a higher level of validation and a more complete picture of the compound's potential.[2][14] Discrepancies between docking scores and experimental activity can often point to factors not accounted for in the docking simulation, such as cell permeability or off-target effects.
Future Directions and Advanced Methodologies
While standard docking protocols provide valuable insights, more advanced techniques can offer a more dynamic and accurate representation of the protein-ligand interaction.
Caption: Advanced methods to enhance docking accuracy.
-
Ensemble Docking: Instead of using a single rigid protein structure, ensemble docking utilizes multiple protein conformations, often generated from molecular dynamics simulations. This approach can better account for protein flexibility.
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed on the protein-ligand complex to assess its stability over time and to refine the binding pose.
-
Free Energy Calculations (e.g., MM/PBSA, FEP): These more computationally intensive methods can provide more accurate estimations of binding free energies compared to standard docking scoring functions.
By integrating these advanced techniques, researchers can build more predictive and reliable models to guide the design and optimization of novel this compound-based inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 3. ijcea.org [ijcea.org]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 11. rjpbcs.com [rjpbcs.com]
- 12. rcsb.org [rcsb.org]
- 13. PDB-5j9z: EGFR-T790M in complex with pyrazolopyrimidine inhibitor 1a - Yorodumi [pdbj.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Corrosion Inhibition Efficiency: Pyrazolopyrimidines and Alternatives
For researchers, scientists, and professionals in material science and chemical engineering, the selection of an effective corrosion inhibitor is a critical decision guided by empirical evidence and a deep understanding of the underlying chemical mechanisms. This guide provides an in-depth, objective comparison of the corrosion inhibition efficiency of pyrazolopyrimidines against other widely used classes of inhibitors, supported by experimental data. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Rise of Pyrazolopyrimidines as Corrosion Inhibitors
Pyrazolopyrimidines, a class of heterocyclic organic compounds, have garnered significant attention for their potential as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. Their molecular structure, rich in nitrogen atoms and π-electrons, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This guide will validate their performance by comparing them against established inhibitors such as triazoles, imidazoles, benzotriazoles, and thiourea derivatives.
Comparative Analysis of Inhibition Efficiency
The efficacy of a corrosion inhibitor is a function of its chemical structure, the nature of the metal, and the corrosive environment. To provide a standardized comparison, this guide focuses on the inhibition of mild steel corrosion in a 1 M hydrochloric acid (HCl) solution, a common industrial scenario.
Data Presentation: Inhibition Efficiency Under Standardized Conditions
The following table summarizes the inhibition efficiencies of various pyrazolopyrimidine derivatives and compares them with other prominent inhibitor classes under comparable experimental conditions.
| Inhibitor Class | Specific Compound | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique | Reference |
| Pyrazolopyrimidines | 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MPPP) | 1 x 10⁻³ | 30 | 93 | EIS, Potentiodynamic Polarization | [1][2] |
| 1,2,4-triazolo[1,5-a]pyrimidine derivative (P4) | 1 x 10⁻³ | 35 | 96 | Weight Loss, EIS, Potentiodynamic Polarization | [3] | |
| Triazoles | Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1 x 10⁻³ | 25 | 95.3 | EIS | [4][5] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1 x 10⁻³ | 25 | 95.0 | EIS | [4][5] | |
| Imidazoles | 2, 4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazole | 1 x 10⁻³ | Ambient | 98.6 | EIS, Potentiodynamic Polarization, Weight Loss | [6] |
| A novel imidazole derivative (TOPI) | 1 x 10⁻³ | 30 | 95.5 | EIS, Potentiodynamic Polarization | [7] | |
| Benzotriazoles | 1-acetyl-1H-benzotriazole (ABTZ) | 500 ppm (~2.8 x 10⁻³) | Ambient | 80.55 | Potentiodynamic Polarization | [8] |
| Benzotriazole (BTA) | 1 x 10⁻³ | Ambient | ~84.3 | Weight Loss | [9] | |
| Thiourea Derivatives | 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 60 | 98.96 | EIS, Potentiodynamic Polarization | [10][11] |
| N-cyclohexyl-N?-phenyl thiourea (CPTU) | 0.0003 | Ambient | >97 | Potentiodynamic Polarization | [12] |
Analysis of Comparative Data:
The data clearly indicates that pyrazolopyrimidine derivatives exhibit high inhibition efficiencies, often exceeding 90%, which is comparable to and in some cases surpasses that of well-established inhibitors like triazoles and imidazoles.[1][3] Thiourea derivatives also show excellent performance, although sometimes at higher concentrations or temperatures.[10][11] Benzotriazoles, while effective, appear to show slightly lower inhibition efficiencies for mild steel in HCl compared to the other classes under the conditions cited.[8][9]
The Science Behind the Performance: Mechanism of Inhibition
The effectiveness of these organic inhibitors is intrinsically linked to their ability to adsorb onto the metal surface, a process governed by their molecular structure and the surface chemistry of the metal.
Adsorption Mechanisms: A Comparative Overview
-
Pyrazolopyrimidines: These molecules adsorb on the steel surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[13][14] The multiple nitrogen atoms in the fused ring system act as active centers for adsorption, donating lone pair electrons to the vacant d-orbitals of iron atoms. The planar structure and π-electrons of the aromatic rings also contribute to a stable, protective film.[1][2]
-
Triazoles: Similar to pyrazolopyrimidines, triazoles adsorb via their nitrogen heteroatoms. The adsorption is often described by the Langmuir isotherm, indicating the formation of a monolayer on the metal surface.[15][16] The mechanism can involve both physisorption and chemisorption.[5]
-
Imidazoles: Imidazole derivatives also form a protective layer through adsorption via nitrogen and π-electrons.[17][18][19] The nature of the substituent groups on the imidazole ring can significantly influence the electron density and, consequently, the adsorption strength and inhibition efficiency.
-
Benzotriazoles: Benzotriazole is well-known for forming a protective polymeric complex film on copper and its alloys. On steel, it also forms a protective layer through the interaction of its triazole ring's nitrogen atoms with the iron surface.[20][21][22]
-
Thiourea Derivatives: The presence of both sulfur and nitrogen atoms in thiourea derivatives makes them highly effective inhibitors. The sulfur atom, being more easily polarizable, often plays a dominant role in the adsorption process, forming strong coordinate bonds with the metal surface.[23][24] The adsorption is typically chemisorption.[10][11]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "General workflow of corrosion inhibition by adsorption."
Experimental Protocols for Validation
To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are step-by-step methodologies for the most common techniques used to validate inhibitor efficiency.
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a predetermined duration.
-
Cleaning: After the immersion period, remove the coupons, and clean them according to standard procedures (e.g., using a solution of HCl containing an inhibitor and a brush) to remove corrosion products.
-
Final Weighing: Wash, dry, and reweigh the coupons.
-
Calculation:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for the Weight Loss method."
Electrochemical Techniques
Electrochemical methods offer rapid and sensitive measurements of corrosion rates and provide insights into the inhibition mechanism.
4.2.1. Potentiodynamic Polarization
This technique determines the corrosion current density (i_corr) by extrapolating the Tafel plots.
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS provides information about the resistance of the protective film and the charge transfer process at the metal/solution interface.
Protocol:
-
Cell Setup and Stabilization: Same as for potentiodynamic polarization.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Electrochemical validation."
Commercial and Practical Considerations
While laboratory performance is paramount, the practical application of corrosion inhibitors also depends on their commercial availability and cost-effectiveness.
-
Pyrazolopyrimidines: Many pyrazolopyrimidine derivatives are available from chemical suppliers, often as research chemicals. Their cost can be higher compared to some bulk industrial inhibitors, but their high efficiency at low concentrations can make them economically viable.
-
Triazoles, Imidazoles, and Benzotriazoles: These are widely available commercially and are used in numerous industrial applications. Their cost is generally moderate, making them a popular choice.
-
Thiourea Derivatives: Thiourea and its derivatives are readily available and relatively inexpensive. However, concerns about their toxicity have led to restrictions in some applications.
Conclusion and Future Outlook
This guide has demonstrated that pyrazolopyrimidines are a highly effective class of corrosion inhibitors, with performance comparable to or exceeding that of many established alternatives. Their strong adsorption on metal surfaces, facilitated by their unique molecular structure, provides excellent protection in aggressive acidic environments.
The choice of an optimal corrosion inhibitor requires a holistic approach, considering not only the inhibition efficiency but also the mechanism of action, cost, and environmental impact. The experimental protocols detailed herein provide a robust framework for the validation and comparison of different inhibitor candidates. As research continues, the development of novel, even more efficient, and environmentally friendly pyrazolopyrimidine derivatives holds significant promise for the future of corrosion protection.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchtrend.net [researchtrend.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A multiscale computational investigation for protection of carbon steel surface by pyrazolo-pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantum chemical studies on adsorption of imidazole derivatives as corrosion inhibitors for mild steel in 3.5 NaCl solution [pccc.icrc.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. content.ampp.org [content.ampp.org]
- 24. ijaet.org [ijaet.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 4-(1H-pyrazol-4-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel chemical entities are synthesized and handled daily. Among these is 4-(1H-pyrazol-4-yl)pyrimidine, a heterocyclic compound with potential applications in drug discovery.[1] As with any new or sparsely documented chemical, a paramount concern is the safety of the laboratory personnel who handle it. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established safety protocols for related chemical structures and general laboratory safety standards.
When specific hazard data for a compound like this compound is unavailable, it should be treated as a hazardous substance.[2] This principle of precaution is the foundation of a safe laboratory environment. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide a written plan and training for working with hazardous chemicals, and that Safety Data Sheets (SDSs) must be readily available.[3][4] In the absence of a specific SDS, information from structurally similar compounds and general chemical safety guidelines must be consulted.
I. Hazard Assessment: A Necessary First Step
Before any handling of this compound, a thorough hazard assessment is crucial. This involves considering the potential risks associated with pyrimidine and pyrazole derivatives. Pyrimidine derivatives are known to have diverse biological activities and can present various hazards.[5] Similarly, related compounds like pyrazolo[3,4-d]pyrimidines are classified with acute oral toxicity.[6][7] Therefore, it is prudent to assume that this compound may be harmful if swallowed, inhaled, or if it comes into contact with skin or eyes.
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][8] The work area should be clearly marked with warning signs indicating the potential hazards.[9] It is also vital to ensure that safety equipment, including an eyewash station and a safety shower, is easily accessible.[2]
II. Personal Protective Equipment: Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to potentially hazardous chemicals.[10] For handling this compound, a multi-layered approach to PPE is recommended.[11][12]
A. Eye and Face Protection:
Chemical splash goggles are mandatory to protect the eyes from potential splashes.[13] For operations that pose a higher risk of splashing, a face shield should be worn in addition to goggles.[13][14] Standard safety glasses do not provide adequate protection against chemical splashes.
B. Skin and Body Protection:
A flame-resistant lab coat is required to protect against splashes and spills.[13] Chemically impermeable gloves are essential to prevent skin contact.[2] Given the unknown nature of the compound, selecting gloves with broad chemical resistance is advisable. It is good practice to double-glove, especially when handling concentrated forms of the compound. All clothing worn in the laboratory should be fully covering, and open-toed shoes are strictly prohibited.[13]
C. Respiratory Protection:
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2] The type of respirator should be chosen based on the potential concentration of the airborne contaminant. All handling of the solid compound should be done in a manner that minimizes dust formation.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield (worn over goggles) | Provides an additional layer of protection for the entire face from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the potentially hazardous compound. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (as needed) | Prevents inhalation of dust or aerosols. |
III. Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling this compound.
A. Preparation:
-
Consult Safety Information: Before beginning any work, review this guide and any available safety information for related compounds.
-
Designate a Work Area: All handling of the compound should occur within a designated and properly ventilated area, preferably a chemical fume hood.[2]
-
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment.
-
Don PPE: Put on all required PPE in the correct order (e.g., gown, mask/respirator, goggles, gloves).
B. Handling:
-
Minimize Dust: When handling the solid compound, use techniques that minimize the generation of dust.
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[6]
-
Labeling: All containers holding the compound must be clearly and accurately labeled with the chemical name and any known hazards.[15]
-
Transportation: When moving the compound within the laboratory, use a secondary container to prevent spills.
C. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination (e.g., remove gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[16]
IV. Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[17] All waste generated from the handling of this compound, including the compound itself, contaminated consumables, and PPE, must be treated as hazardous waste.
A. Waste Segregation:
-
Solid Waste: Place contaminated solid waste, such as filter paper and disposable labware, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.[2]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[2]
-
Contaminated PPE: Dispose of all used PPE as hazardous waste.
B. Container Management:
-
Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[2]
-
Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.[2]
C. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[17]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[7]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound, from initial preparation to final waste management.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely work with this compound, ensuring both personal safety and environmental compliance. The principles of caution, preparedness, and adherence to established safety protocols are the cornerstones of responsible scientific practice.
References
- 1. 4-(1H-PYRAZOL-4-YL)PYRIDINE | 19959-71-8 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 4. capitalresin.com [capitalresin.com]
- 5. novapublishers.com [novapublishers.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. chemicea.com [chemicea.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 15. needle.tube [needle.tube]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
